molecular formula C9H6Cl2O2 B2735188 2,3-Dichlorocinnamic acid CAS No. 20595-44-2

2,3-Dichlorocinnamic acid

Cat. No.: B2735188
CAS No.: 20595-44-2
M. Wt: 217.05
InChI Key: RCEWIEGWGDHVNK-UHFFFAOYSA-N
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Description

2,3-Dichlorocinnamic acid is a useful research compound. Its molecular formula is C9H6Cl2O2 and its molecular weight is 217.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWIEGWGDHVNK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20595-44-2
Record name trans-2,3-Dichlorocinnamic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

2,3-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, presents a compelling case for scientific inquiry. While the broader class of cinnamic acid derivatives has garnered significant attention for a plethora of pharmacological activities, the specific molecular mechanisms underpinning the biological effects of the 2,3-dichloro isomer remain largely uncharted territory.[1][2] This guide, therefore, adopts a deductive and forward-looking approach. By synthesizing the established mechanisms of structurally related monochlorinated and other dichlorinated cinnamic acids, we will construct a framework of putative mechanisms of action for this compound. This document is designed to serve as a foundational resource for researchers, providing not only a comprehensive overview of potential biological targets and signaling pathways but also detailed, actionable experimental protocols to rigorously test these hypotheses.

I. Postulated Anticancer and Cytotoxic Mechanisms

The anticancer potential of chlorinated cinnamic acid derivatives is a recurring theme in the scientific literature.[3] These effects are frequently attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby thwarting the proliferation of malignant cells.[3]

A. Induction of Apoptosis

A primary hypothesized mechanism is the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. It is plausible that this compound, like its chemical cousins, could modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

This compound This compound Bcl-2 family Modulation of Bcl-2 family proteins This compound->Bcl-2 family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl-2 family->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_activation Caspase activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

B. Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation may be achieved through cell cycle arrest. Cinnamic acid derivatives have been shown to halt the cell cycle at specific checkpoints, most notably G2/M.[3] This is often accomplished by modulating the activity of cyclin-dependent kinases (CDKs) and their corresponding cyclins. A plausible hypothesis is that this compound could interfere with the formation or function of key CDK-cyclin complexes, such as CDK1/Cyclin B, which are critical for entry into mitosis.

This compound This compound CDK_Inhibition Inhibition of CDK-Cyclin complexes (e.g., CDK1/Cyclin B) This compound->CDK_Inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK_Inhibition->G2_M_Arrest Proliferation_Inhibition Inhibition of Proliferation G2_M_Arrest->Proliferation_Inhibition

Caption: Hypothesized Cell Cycle Arrest Mechanism of this compound.

II. Potential as an Enzyme Inhibitor

The structure of this compound makes it a candidate for enzyme inhibition. Research on related compounds has demonstrated inhibitory effects on various enzymes, with tyrosinase being a notable example.[4][5]

A. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin.[6] Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Studies on 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have shown that they can inhibit tyrosinase activity.[4] The proposed mechanism for these analogs is uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex.[4] It is highly probable that this compound also exhibits tyrosinase inhibitory activity.

Compound IC50 Value (Diphenolase Activity) Inhibition Mechanism
2-Chlorocinnamic acid0.765 mM[4]Reversible and uncompetitive[4]
2,4-Dichlorocinnamic acid0.295 mM[4]Reversible and uncompetitive[4]
This compound To be determined Hypothesized: Reversible and uncompetitive
B. Other Potential Enzyme Targets

The cinnamic acid scaffold is known to interact with a variety of enzymes.[7] Given its structure, this compound could potentially inhibit other enzymes such as:

  • Protein Kinases: Many cinnamic acid derivatives have been shown to inhibit oncogenic protein kinases, often in an ATP-competitive manner.[7]

  • Decarboxylases and Hydroxylases: 2-chlorocinnamic acid has been noted as an inhibitor of malonic and 2-methoxycinnamic acid decarboxylases.[8]

III. Modulation of Membrane Transporters

A growing body of evidence suggests that cinnamic acid derivatives can modulate the activity of membrane transport proteins, which has significant implications for both cancer therapy and plant biology.

A. Inhibition of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the efflux of lactate from highly glycolytic cancer cells, a phenomenon known as the Warburg effect.[9][10] Inhibition of these transporters leads to intracellular acidification and metabolic crisis, ultimately causing cell death.[10] While direct evidence for this compound is lacking, related α-cyanocinnamic acid derivatives are well-established MCT inhibitors.[9][11] Investigating the effect of this compound on MCT function is a promising research avenue.

cluster_cell Glycolytic Cancer Cell Glycolysis Glycolysis Lactate_Pyruvate Lactate & Pyruvate Glycolysis->Lactate_Pyruvate High rate MCT MCT1/4 Lactate_Pyruvate->MCT Efflux Intracellular_Lactate Increased Intracellular Lactate 2_3_DCCA This compound 2_3_DCCA->MCT Inhibition Intracellular_Acidification Intracellular Acidification Intracellular_Lactate->Intracellular_Acidification Cell_Death Cell Death Intracellular_Acidification->Cell_Death

References

Synthesis and Characterization of 2,3-Dichlorocinnamic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 2,3-dichlorocinnamic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of synthetic methodologies, detailed characterization techniques, and insights into the potential applications of this class of compounds. The content is structured to provide not only procedural steps but also the underlying scientific principles and practical considerations essential for successful laboratory work.

Introduction: The Significance of Dichlorinated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of these molecules.[2] The specific placement of two chlorine atoms at the 2 and 3 positions of the phenyl ring creates a unique electronic and steric profile, making this compound a compelling scaffold for the development of novel therapeutic agents and other functional materials. This guide will illuminate the pathways to synthesize and rigorously characterize these promising molecules.

Synthesis of the this compound Core

The foundational step in accessing the derivatives is the efficient synthesis of the this compound core. The primary and most reliable method for this transformation is the Knoevenagel condensation, which offers high yields and stereoselectivity for the desired trans isomer.

Preferred Synthetic Route: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that utilizes an amine base, typically pyridine, often with a catalytic amount of a more basic amine like piperidine, to react an aldehyde with malonic acid.[3] This reaction is particularly effective for aromatic aldehydes and proceeds through a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Alternative Synthetic Routes

While the Knoevenagel-Doebner condensation is highly effective, other classical methods for cinnamic acid synthesis can also be adapted.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[4][5] For the synthesis of this compound, 2,3-dichlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate at high temperatures.[6] However, this method often requires higher temperatures and can lead to side products.[5]

  • Heck Reaction: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene.[7] In this case, 2,3-dichloroiodobenzene could be reacted with acrylic acid in the presence of a palladium catalyst and a base.[8] This method is versatile but requires careful control of catalytic conditions.

Rationale Behind Method Selection

The Knoevenagel-Doebner condensation is recommended due to its generally milder reaction conditions compared to the Perkin reaction and its avoidance of expensive and potentially toxic heavy metal catalysts used in the Heck reaction. The use of malonic acid as the active methylene component allows for a clean decarboxylation step, leading to high yields of the desired product.

Synthesis of this compound Derivatives

Once the this compound core is obtained, a diverse library of derivatives, primarily esters and amides, can be synthesized to explore structure-activity relationships.

Esterification

The conversion of the carboxylic acid to an ester can be readily achieved through Fischer-Speier esterification.[9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product.[10]

Experimental Protocol: Synthesis of Methyl 2,3-Dichlorocinnamate

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dichlorocinnamate.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Amide Synthesis

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[11]

Experimental Protocol: Synthesis of N-Benzyl-2,3-dichlorocinnamamide

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Add benzylamine (1 equivalent) and a catalytic amount of DMAP to the solution.

  • Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Comprehensive Characterization of this compound and Its Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons will appear as a complex multiplet in the downfield region. For derivatives, new signals corresponding to the ester or amide functionality will be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two vinylic carbons, and the six aromatic carbons. The positions of the chlorine-substituted carbons will be shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the key functional groups.

  • A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹.

  • A strong C=O stretch for the carboxylic acid will appear around 1680-1710 cm⁻¹. For esters, this will shift to ~1715-1735 cm⁻¹, and for amides, it will be in the range of 1630-1690 cm⁻¹.

  • The C=C double bond stretch will be visible around 1620-1640 cm⁻¹.

  • C-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. The mass spectrum of this compound will show a molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.[12] Fragmentation may involve the loss of the carboxyl group and chlorine atoms.

Analytical and Physical Characterization

Melting Point: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

Chromatography:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and for preparative purification of the synthesized compounds.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies
¹H NMR Vinylic protons: δ 6.4-6.6 (d, J≈16 Hz), δ 7.6-7.8 (d, J≈16 Hz); Aromatic protons: δ 7.2-7.6 (m); Carboxylic proton: δ 12.0-13.0 (br s)
¹³C NMR Carboxyl C: δ 167-170; Vinylic Cs: δ 120-145; Aromatic Cs: δ 125-135
IR (cm⁻¹) O-H (acid): 2500-3300 (broad); C=O (acid): 1680-1710; C=C: 1620-1640; C-Cl: 700-800
MS (m/z) Molecular ion with characteristic Cl isotope pattern

Applications and Biological Relevance

Derivatives of dichlorinated cinnamic acids have shown promise in various fields, providing a strong rationale for their synthesis and further investigation.

  • Antimicrobial Activity: Halogenated cinnamic acid derivatives have demonstrated significant antibacterial and antifungal properties.[2][13] The presence of chlorine atoms can enhance lipophilicity, facilitating penetration of microbial cell membranes.

  • Anticancer Potential: Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][15] The 2,3-dichloro substitution pattern may offer a unique interaction with biological targets involved in cancer progression.

  • Herbicidal Activity: Substituted cinnamic acids and their amides have been shown to possess herbicidal properties, indicating their potential for development in agrochemical applications.[16]

Logical and Experimental Workflows

To streamline the synthesis and characterization process, the following workflows are recommended.

Synthetic Workflow

Characterization_Workflow Synthesized_Compound Synthesized Product (Crude) Purification Purification (Recrystallization/ Column Chromatography) Synthesized_Compound->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Confirmation Structural Confirmation Pure_Compound->Structure_Confirmation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment NMR 1H & 13C NMR Structure_Confirmation->NMR IR FTIR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS MP Melting Point Purity_Assessment->MP HPLC HPLC Analysis Purity_Assessment->HPLC

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a versatile class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of halogen substituents to the phenyl ring has been a successful strategy to enhance their therapeutic potential. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2,3-Dichlorocinnamic acid, a specific but under-researched member of this family. Due to the limited direct research on this compound, this guide synthesizes data from structurally related molecules, particularly other chlorinated cinnamic acids, to build a predictive framework for its biological activity and to propose robust experimental strategies for target validation. We will delve into its potential applications in oncology, infectious diseases, and inflammatory disorders, providing detailed mechanistic hypotheses and actionable experimental protocols for researchers in drug discovery and development.

Introduction: The Rationale for Investigating this compound

Cinnamic acid is a ubiquitous phenylpropanoid found in plants, forming the backbone for a vast array of secondary metabolites.[1] Its simple, modifiable structure, comprising a phenyl ring, an acrylic acid moiety, and a conjugated double bond, has made it an attractive scaffold for medicinal chemists.[2] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring significantly modulate the biological efficacy of these derivatives.[3]

Halogenation, in particular, is a well-established strategy in drug design to improve potency, metabolic stability, and membrane permeability.[4] The presence of chlorine atoms on the cinnamic acid ring has been shown to enhance anticancer and antimicrobial activities.[5] While significant research has been conducted on mono-chlorinated and 4-chloro-substituted cinnamic acids, the specific di-substituted isomer, this compound, remains largely unexplored. This guide posits that the unique electronic and steric properties conferred by the ortho and meta chlorine atoms could lead to novel interactions with biological targets, offering new therapeutic opportunities.

This document serves as a roadmap for the scientific community to systematically investigate the therapeutic potential of this compound. We will propose high-probability targets based on robust evidence from analogous compounds and provide the technical framework to validate these hypotheses.

Proposed Therapeutic Area 1: Oncology

The most promising therapeutic application for halogenated cinnamic acids is in oncology.[5][6] Derivatives have been shown to induce cytotoxicity in a range of cancer cell lines through multiple mechanisms.[7] We hypothesize that this compound will exhibit potent anticancer activity by targeting key pathways in cell survival and proliferation.

Potential Target: The Intrinsic Apoptosis Pathway

Mechanistic Hypothesis: Based on studies of 2-chlorocinnamic acid and other derivatives, this compound is predicted to induce apoptosis via the mitochondrial pathway.[5][8] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and the executioner caspase-3), culminating in programmed cell death.[5][9][10]

Diagram: Proposed Apoptosis Induction Pathway

Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion 2_3_DCA 2,3-Dichlorocinnamic Acid PI3K_Akt PI3K/Akt Pathway 2_3_DCA->PI3K_Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) 2_3_DCA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 2_3_DCA->Bax Upregulates PI3K_Akt->Bcl2 Inhibits Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism for apoptosis induction by this compound.

Experimental Protocol: Validation of Apoptosis Induction
  • Cell Viability Assay (MTT):

    • Objective: To determine the cytotoxic concentration (IC50) of this compound.

    • Method:

      • Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates.

      • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

      • Solubilize formazan crystals with DMSO.

      • Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Objective: To quantify apoptotic vs. necrotic cell death.

    • Method:

      • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

      • Harvest and wash cells with PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Objective: To measure changes in key apoptotic protein levels.

    • Method:

      • Treat cells with this compound (IC50) for various time points (e.g., 6, 12, 24 hours).

      • Lyse cells and quantify protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use β-actin as a loading control.

      • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Potential Target: Cell Cycle Regulation

Mechanistic Hypothesis: Cinnamic acid derivatives are known to induce cell cycle arrest, preventing cancer cell proliferation.[7] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins.[11] We propose that this compound will arrest the cell cycle, likely at the G0/G1 or G2/M checkpoint, by downregulating key regulatory proteins such as CDK2, Cyclin D1, or Cyclin B1.

Diagram: Proposed Cell Cycle Arrest Workflow

Cell_Cycle_Workflow cluster_0 Experimental Phase cluster_1 Analysis Phase Cell_Culture Cancer Cell Culture (e.g., HeLa, K562) Treatment Treat with 2,3-DCA (IC50 and 2xIC50) Cell_Culture->Treatment Harvest Harvest Cells (e.g., 48h post-treatment) Treatment->Harvest Fixation Ethanol Fixation Harvest->Fixation Staining Propidium Iodide Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Objective: To determine the effect of this compound on cell cycle phase distribution.

    • Method:

      • Treat cancer cells (e.g., HeLa) with this compound at IC50 and 2x IC50 concentrations for 48 hours.

      • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

      • Wash cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

      • Incubate in the dark for 30 minutes.

      • Analyze the DNA content by flow cytometry.

      • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Other Potential Oncogenic Targets
  • Protein Kinases: Cinnamic acid derivatives can act as inhibitors of various oncogenic protein kinases, such as STAT3, which is constitutively active in many cancers.[12][13] The inhibition of STAT3 phosphorylation can downregulate genes involved in cell survival and proliferation.[13]

  • Histone Deacetylases (HDACs): Some cinnamoyl hydroxamate derivatives are potent HDAC inhibitors.[14] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis.

Proposed Therapeutic Area 2: Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Cinnamic acids have demonstrated activity against a range of pathogens, not by direct killing, but by disrupting virulence mechanisms.[1][4][15]

Potential Target: Bacterial Quorum Sensing (QS)

Mechanistic Hypothesis: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Cinnamic acid derivatives have been identified as potent QS inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][15][16][17] They are thought to competitively bind to QS receptors like LasR and RhlR, preventing the binding of native autoinducer molecules.[1] This disruption attenuates virulence without exerting selective pressure for resistance. We hypothesize that this compound will act as a QSI, reducing biofilm formation and virulence factor production.

Diagram: Quorum Sensing Inhibition

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition Mechanism AHL AHL Autoinducer Receptor QS Receptor (e.g., LasR) AHL->Receptor Binds & Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Blocked_Receptor Blocked Receptor Virulence Biofilm & Virulence Factor Production Gene_Expression->Virulence DCA 2,3-Dichlorocinnamic Acid DCA->Receptor Competitively Binds No_Expression Inhibition of Gene Expression Blocked_Receptor->No_Expression

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Experimental Protocol: Evaluation of Anti-Quorum Sensing Activity
  • Violacein Inhibition Assay:

    • Objective: To screen for QS inhibition using the Chromobacterium violaceum bioreporter strain.

    • Method:

      • Grow C. violaceum (e.g., ATCC 12472) in LB broth to early exponential phase.

      • In a 96-well plate, add the bacterial culture to fresh LB broth containing various concentrations of this compound.

      • Incubate at 30°C for 24 hours.

      • Quantify violacein production by lysing the cells with DMSO and measuring the absorbance of the supernatant at 585 nm.

      • Simultaneously, measure bacterial growth (OD600) to ensure the observed effect is not due to bactericidal activity.

  • Biofilm Formation Assay:

    • Objective: To quantify the effect of this compound on biofilm formation.

    • Method:

      • Grow P. aeruginosa (e.g., PAO1) overnight.

      • In a 96-well microtiter plate, add diluted bacterial culture to fresh media containing sub-MIC (Minimum Inhibitory Concentration) levels of this compound.

      • Incubate statically for 24-48 hours.

      • Wash the plates to remove planktonic cells.

      • Stain the adherent biofilm with 0.1% crystal violet.

      • Solubilize the stain with acetic acid or ethanol and measure the absorbance at 595 nm.

Proposed Therapeutic Area 3: Inflammatory Disorders

Chronic inflammation is a key driver of numerous diseases. Cinnamic acid derivatives have shown significant anti-inflammatory properties, suggesting another potential avenue for this compound.[18][19][20]

Potential Targets: Enzymes of the Arachidonic Acid Pathway (COX & LOX)

Mechanistic Hypothesis: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. Many anti-inflammatory drugs target these enzymes. Cinnamic acid derivatives have been shown to inhibit LOX and, to a lesser extent, COX enzymes.[19][21] The dichlorophenyl moiety of this compound may facilitate binding to the active sites of these enzymes, thereby reducing the production of inflammatory mediators.

Experimental Protocol: Enzyme Inhibition Assays
  • Lipoxygenase (LOX) Inhibition Assay:

    • Objective: To determine the inhibitory activity against LOX.

    • Method:

      • Use a commercially available soybean lipoxygenase (sLOX) inhibition assay kit or a spectrophotometric method.

      • In a cuvette or 96-well plate, combine sLOX enzyme solution and various concentrations of this compound in a suitable buffer.

      • Initiate the reaction by adding the substrate, linoleic acid.

      • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

      • Calculate the percentage of inhibition and determine the IC50 value.

  • Cyclooxygenase (COX) Inhibition Assay:

    • Objective: To assess the inhibitory activity against COX-1 and COX-2.

    • Method:

      • Utilize commercially available colorimetric or fluorescent COX inhibitor screening kits (for both COX-1 and COX-2 isoforms).

      • Follow the manufacturer's protocol, which typically involves incubating the respective enzyme with arachidonic acid in the presence of various concentrations of this compound.

      • The assay measures the peroxidase component of COX activity.

      • Determine the IC50 values for both isoforms to assess potency and selectivity.

Summary and Future Directions

While direct experimental data on this compound is scarce, the wealth of information on structurally related compounds provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that its primary value may lie in the development of novel anticancer, anti-infective (virulence-modulating), and anti-inflammatory agents. The dichloro-substitution pattern is a critical structural feature that warrants thorough investigation.

The experimental protocols outlined in this guide provide a clear and logical path for the initial characterization of this compound's biological activity. Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and testing other dichlorinated isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) to understand the importance of the chlorine positioning.

  • In vivo validation: Progressing promising in vitro findings into relevant animal models of cancer, infection, and inflammation.

  • Pharmacokinetic and toxicological profiling: Assessing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound to determine its drug-like potential.

This guide is intended to catalyze research into a promising, yet overlooked, chemical entity. By systematically exploring the proposed targets, the scientific community can unlock the full therapeutic potential of this compound.

References

In-Vitro Evaluation of 2,3-Dichlorocinnamic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Dichlorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds and synthetic analogs that have garnered significant interest in medicinal chemistry. Their versatile phenylpropanoid scaffold has been the subject of extensive modification to explore a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The introduction of halogen atoms, particularly chlorine, onto the phenyl ring is a proven strategy to modulate the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets.[1]

While numerous studies have focused on mono-chlorinated and 4-chloro-substituted cinnamic acids, the biological activities of dichlorinated isomers, such as 2,3-Dichlorocinnamic acid, remain largely unexplored. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in-vitro investigation of this compound. By leveraging established protocols and insights from structurally similar halogenated cinnamic acids, this document provides a robust framework for elucidating the therapeutic potential of this novel compound. The following sections will detail the scientific rationale and step-by-step methodologies for a tiered in-vitro evaluation, encompassing cytotoxicity screening, mechanistic studies, and preliminary metabolic and safety profiling.

Part 1: Foundational In-Vitro Analysis: Cytotoxicity and Antiproliferative Effects

The initial assessment of any novel compound with therapeutic potential begins with a thorough evaluation of its cytotoxic and antiproliferative effects against a panel of relevant human cell lines. This foundational screening provides critical data on the compound's potency and selectivity, guiding further mechanistic studies.

Scientific Rationale

Cinnamic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[2] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance these cytotoxic effects.[2] Therefore, a primary hypothesis is that this compound will exhibit antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[3]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 2,3-Dichlorocinnamic Acid Stock Solution Treatment Treat Cells with Serial Dilutions of Test Compound Compound_Prep->Treatment Cell_Culture Culture and Maintain Selected Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) in appropriate media.[3]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation and Assay:

    • Incubate the treated plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]

Part 2: Mechanistic Investigations: Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying molecular mechanisms. For cinnamic acid derivatives, this often involves exploring their impact on cell cycle progression and the induction of apoptosis.

Scientific Rationale

Many anticancer agents exert their effects by disrupting the normal cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase) and subsequently triggering programmed cell death (apoptosis).[2] Flow cytometry using propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. Further investigation into apoptosis can be conducted by measuring the activation of key effector caspases, such as caspase-3 and caspase-7.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

G cluster_prep Cell Treatment cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay Culture_Cells Culture Cells to ~70% Confluency Treat_Cells Treat with this compound (IC50 and 2x IC50 concentrations) Culture_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_Cells_CC Harvest and Fix Cells in Ethanol Incubate->Harvest_Cells_CC Harvest_Cells_Apop Harvest Cells Incubate->Harvest_Cells_Apop Stain_PI Stain with Propidium Iodide and RNase Harvest_Cells_CC->Stain_PI Analyze_FCM_CC Analyze by Flow Cytometry Stain_PI->Analyze_FCM_CC Stain_Caspase Stain with Caspase-3/7 Fluorescent Substrate Harvest_Cells_Apop->Stain_Caspase Analyze_FCM_Apop Analyze by Flow Cytometry or Plate Reader Stain_Caspase->Analyze_FCM_Apop G cluster_stability Metabolic Stability Assay cluster_inhibition CYP Inhibition Assay Incubate_Microsomes Incubate this compound with Liver Microsomes and NADPH Time_Points Collect Samples at Various Time Points Incubate_Microsomes->Time_Points Quench_Reaction Quench Reaction and Analyze by LC-MS/MS Time_Points->Quench_Reaction Calculate_HalfLife Calculate In-Vitro Half-Life Quench_Reaction->Calculate_HalfLife Incubate_CYP Incubate Test Compound with Specific CYP Isoforms and Substrates Measure_Metabolite Measure Formation of Fluorescent Metabolite Incubate_CYP->Measure_Metabolite Determine_IC50_CYP Determine IC50 for CYP Inhibition Measure_Metabolite->Determine_IC50_CYP

References

The Emergence of Chlorinated Phenylpropanoids: A Technical Guide to the Discovery and Natural Sources of Chlorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated cinnamic acids, a specialized class of phenylpropanoid secondary metabolites, represent a compelling area of research for drug discovery and development. Their unique halogenated structures, conferred by specific enzymatic machinery, often lead to enhanced biological activities compared to their non-halogenated counterparts. This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and proposed biosynthesis of these intriguing molecules. We delve into the historical context of their identification in terrestrial plants, explore the potential for their existence in other natural reservoirs, and detail the scientific methodologies required for their isolation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of chlorinated cinnamic acids.

Introduction: The Significance of Halogenation in Natural Products

Nature's vast chemical repertoire is a primary source of inspiration for the development of novel therapeutics. Within this immense diversity, halogenated natural products stand out for their often potent and specific biological activities. The incorporation of a halogen atom, most commonly chlorine or bromine, into a secondary metabolite can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Cinnamic acids and their derivatives are ubiquitous throughout the plant kingdom, serving as key intermediates in the biosynthesis of lignans, flavonoids, and other essential compounds.[1] The enzymatic chlorination of these fundamental building blocks gives rise to a fascinating and still underexplored class of molecules: the chlorinated cinnamic acids. This guide will illuminate the path of their discovery and chart the known territories of their natural existence.

Discovery of Chlorinated Cinnamic Acids: A Historical Perspective

The journey to uncover naturally occurring chlorinated cinnamic acids has been a gradual process, built upon decades of phytochemical investigation. While the synthesis of various chlorinated cinnamic acid isomers has been achievable in the laboratory for many years, their identification from natural sources is a more recent and noteworthy development.

2-Chlorocinnamic Acid from Cinnamomum cassia

One of the first notable discoveries of a chlorinated cinnamic acid in the plant kingdom was the identification of 2-chlorocinnamic acid from the bark of Cinnamomum cassia, commonly known as Chinese cinnamon.[2] This finding was significant as it demonstrated that terrestrial plants possess the enzymatic machinery to incorporate chlorine into the phenylpropanoid backbone. While C. cassia is renowned for its rich content of cinnamaldehyde and other aromatic compounds, the presence of a chlorinated derivative hinted at a more complex and previously unrecognized biosynthetic capability within this species.[3][4][5]

4-Chlorocinnamic Acid from Cassia garrettiana

Further expanding the known diversity of these compounds, 4-chlorocinnamic acid was isolated from the heartwood of Cassia garrettiana.[3] This discovery in a different plant genus suggested that the capacity for cinnamic acid chlorination is not an isolated phenomenon but may be more broadly distributed among plants than initially thought. The isolation of this isomer underscored the regioselectivity of the halogenating enzymes involved, capable of directing chlorination to specific positions on the aromatic ring.

Natural Sources of Chlorinated Cinnamic Acids

The documented natural sources of chlorinated cinnamic acids are, at present, limited but significant. The primary sources identified to date are terrestrial plants. However, the vast and chemically diverse marine environment, a known reservoir of halogenated natural products, presents a promising frontier for the discovery of novel chlorinated cinnamic acids.[6][7][8]

Terrestrial Plants

As established, Cinnamomum cassia and Cassia garrettiana are the principal confirmed sources of naturally occurring monochlorinated cinnamic acids. The concentrations of these compounds are generally lower than their non-halogenated analogs, which is typical for many halogenated secondary metabolites.

Chlorinated Cinnamic AcidNatural SourcePlant Part
2-Chlorocinnamic AcidCinnamomum cassiaBark
4-Chlorocinnamic AcidCassia garrettianaHeartwood

Table 1: Confirmed Natural Sources of Monochlorinated Cinnamic Acids.

The Untapped Potential of Marine and Fungal Organisms

Marine organisms, particularly fungi and bacteria, are prolific producers of halogenated secondary metabolites due to the high concentration of halides in their environment.[6][7][8][9] While the direct isolation of chlorinated cinnamic acids from marine sources has yet to be extensively reported, the presence of a wide array of other chlorinated aromatic compounds suggests that they are likely present. Marine-derived fungi, in particular, are known to produce a diverse range of halogenated molecules and represent a high-priority target for future discovery efforts.[10]

The Quest for Naturally Occurring Dichlorocinnamic Acids

To date, there is a lack of definitive reports on the isolation of dichlorinated cinnamic acids from natural sources. While various dichlorocinnamic acid isomers are commercially available as synthetic compounds, their natural occurrence remains an open question. The biosynthetic machinery required for a second chlorination event on the cinnamic acid ring would likely involve a halogenase with either relaxed regioselectivity or a distinct catalytic mechanism. The exploration of extremophiles and organisms from unique ecological niches may yet reveal the existence of these di-halogenated molecules.

Biosynthesis: The Enzymatic Machinery of Chlorination

The biosynthesis of chlorinated cinnamic acids begins with the well-established phenylpropanoid pathway, which converts L-phenylalanine into cinnamic acid. The key and defining step is the subsequent chlorination of the aromatic ring, a reaction catalyzed by a class of enzymes known as halogenases .

While the specific halogenases responsible for the production of 2- and 4-chlorocinnamic acid in Cinnamomum and Cassia species have not yet been isolated and characterized, our understanding of halogenase function in other organisms, particularly fungi and bacteria, provides a robust model for a hypothetical biosynthetic pathway.[11][12][13][14][15]

The Phenylpropanoid Pathway: A Precursor Factory

The journey begins with the non-oxidative deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This is a pivotal entry point into the vast network of phenylpropanoid metabolism.

The Halogenation Step: A Tale of Flavin-Dependent Halogenases

The most likely candidates for the chlorination of cinnamic acid in these plants are flavin-dependent halogenases (FDHs) . These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a chloride ion to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl) or a related intermediate.[11][12][13][14][15] The enzyme's active site then directs this reactive species to a specific position on the aromatic ring of the cinnamic acid substrate, ensuring regioselective chlorination.

Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Chlorinated Cinnamic Acid Chlorinated Cinnamic Acid trans-Cinnamic Acid->Chlorinated Cinnamic Acid Flavin-Dependent Halogenase (hypothetical) (FADH₂, O₂, Cl⁻)

Figure 1: A simplified diagram illustrating the proposed biosynthetic pathway for chlorinated cinnamic acids.

Isolation and Characterization: A Methodological Workflow

The successful isolation and structural elucidation of chlorinated cinnamic acids from complex natural extracts require a systematic and multi-faceted analytical approach. The low abundance of these compounds necessitates highly sensitive and selective techniques.

Extraction and Fractionation

The initial step involves the extraction of the plant material with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract. This is followed by liquid-liquid partitioning and chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 material, to fractionate the extract and enrich the concentration of the target compounds.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and purification of chlorinated cinnamic acids. A reversed-phase C18 column coupled with a diode-array detector (DAD) is commonly employed. The characteristic UV absorbance of the cinnamic acid chromophore aids in the initial identification of potential candidates.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of structural identification. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, allowing for the unambiguous identification of chlorinated compounds. High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that further aid in structural confirmation.

Workflow cluster_0 Sample Preparation cluster_1 Analysis and Purification cluster_2 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation HPLC-DAD HPLC-DAD Fractionation->HPLC-DAD LC-MS LC-MS HPLC-DAD->LC-MS Purified Compound Purified Compound LC-MS->Purified Compound HRMS HRMS Purified Compound->HRMS MS/MS MS/MS Purified Compound->MS/MS NMR NMR Purified Compound->NMR Identified Structure Identified Structure HRMS->Identified Structure MS/MS->Identified Structure NMR->Identified Structure

Figure 2: A general workflow for the isolation and identification of chlorinated cinnamic acids from natural sources.

Future Directions and Conclusion

The discovery of chlorinated cinnamic acids in nature has opened a new chapter in the exploration of halogenated natural products. While our current knowledge of their distribution is limited, the potential for discovering novel chlorinated and even di-chlorinated analogs from a wider range of terrestrial and marine organisms is vast. Future research should focus on:

  • Biodiversity Screening: A systematic investigation of a broader array of plant, fungal, and marine species for the presence of chlorinated cinnamic acids.

  • Enzyme Discovery and Characterization: The isolation and functional characterization of the halogenase enzymes responsible for cinnamic acid chlorination in Cinnamomum and Cassia species.

  • Biosynthetic Engineering: Leveraging the knowledge of these halogenases to biosynthetically produce novel chlorinated compounds with enhanced therapeutic properties.

References

2,3-Dichlorocinnamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic compound. The presence of two chlorine atoms on the phenyl ring significantly influences its physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its core properties, synthesis, potential applications in drug development, and essential safety information.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 20595-44-2[1]
Molecular Formula C₉H₆Cl₂O₂[2]
Molecular Weight 217.05 g/mol [2]
Appearance Off-white powder[3]
Odor Odorless[3]

Synthesis of Dichlorocinnamic Acids

The synthesis of dichlorocinnamic acids can be achieved through various established organic chemistry reactions. A common and effective method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base.[4]

A generalized workflow for the synthesis of a dichlorocinnamic acid is presented below:

SynthesisWorkflow Start Starting Materials: - Dichlorobenzaldehyde - Acetic Anhydride - Triethylamine (Base) Reaction Perkin Reaction: Condensation at elevated temperature Start->Reaction Heat Hydrolysis Acidic Hydrolysis: Liberates the free cinnamic acid Reaction->Hydrolysis Add Acid Purification Purification: - Recrystallization - Column Chromatography Hydrolysis->Purification Product Final Product: Dichlorocinnamic Acid Purification->Product

Caption: Generalized workflow for the synthesis of dichlorocinnamic acids via the Perkin reaction.

Detailed Experimental Protocol: Synthesis of a Dichlorocinnamic Acid Derivative (Illustrative Example)

The following protocol is a representative example for the synthesis of a dichlorocinnamic acid derivative and can be adapted for the 2,3-dichloro isomer with appropriate starting materials.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 2,3-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and triethylamine (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated at 150-160°C for 5-6 hours.

  • After cooling, the reaction mixture is treated with a solution of sodium carbonate to neutralize any unreacted acetic anhydride.

  • The mixture is then acidified with concentrated hydrochloric acid to precipitate the crude dichlorocinnamic acid.

  • The precipitate is filtered, washed with cold water, and dried.

  • For purification, the crude product is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered.

  • The filtrate is allowed to cool, leading to the crystallization of pure dichlorocinnamic acid.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Physicochemical and Spectroscopic Data

The physicochemical properties of dichlorocinnamic acids are influenced by the position of the chlorine atoms on the phenyl ring. Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compound.

PropertyData
Melting Point Varies by isomer; for example, 3,4-Dichlorocinnamic acid is 217-218°C.[5]
Solubility Generally soluble in organic solvents like DMSO, ethanol, and ethyl acetate.[6]
¹H NMR The proton NMR spectrum would show characteristic signals for the vinyl protons and the aromatic protons, with chemical shifts influenced by the chlorine substitution pattern.[6]
IR Spectroscopy The infrared spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C=C stretching of the alkene and aromatic ring.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (217.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]

Applications in Drug Development

Cinnamic acid and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[8] The introduction of halogen atoms, such as chlorine, can enhance the therapeutic potential of these molecules.[8]

Potential Therapeutic Areas:
  • Anticancer Agents: Cinnamic acid derivatives have been shown to induce cell cycle arrest in carcinoma cell lines and possess cytotoxic properties.[9] Dichlorocinnamic acids could be investigated for their potential to inhibit tumor growth through various mechanisms, such as the inhibition of specific enzymes or signaling pathways involved in cancer progression.

  • Anti-inflammatory Agents: Some cinnamic acid derivatives exhibit anti-inflammatory properties.[10] Dichlorocinnamic acids could be explored as potential inhibitors of inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

  • Antioxidant Agents: The cinnamoyl moiety is associated with free radical scavenging properties.[9] The antioxidant potential of dichlorocinnamic acid derivatives could be beneficial in conditions associated with oxidative stress.

  • Polymer-Based Drug Delivery: Cinnamic acid and its derivatives are utilized in the synthesis of biocompatible and photoreactive polymers for biomedical applications.[11] These polymers can be used to create hydrogels and matrices for the controlled release of drugs.[11]

SignalingPathway cluster_Cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression DichlorocinnamicAcid 2,3-Dichlorocinnamic Acid Derivative DichlorocinnamicAcid->SignalingCascade Inhibition

Caption: Hypothetical mechanism of action for a this compound derivative as an anticancer agent.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions are based on the available Safety Data Sheet (SDS).[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • Response:

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

References

A Theoretical Investigation of the Molecular Structure of 2,3-Dichlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Deep Dive into 2,3-Dichlorocinnamic Acid

Cinnamic acid and its derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific bioactivity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are dictated by the nature and position of substituents on the phenyl ring.[1] The introduction of halogen atoms, such as chlorine, can significantly modulate these characteristics, influencing everything from metabolic stability to target binding affinity.

While various chlorinated isomers of cinnamic acid have been investigated, a comprehensive theoretical understanding of the 2,3-dichloro substituted variant remains an underexplored area. This technical guide, therefore, outlines a robust computational framework for the in-depth theoretical characterization of this compound. By leveraging the predictive power of quantum chemical calculations, we aim to elucidate the structural and electronic nuances of this molecule, providing a foundational dataset for future drug design and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research.

Part 1: The Computational Strategy: A Self-Validating Approach

Our proposed investigation will be grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The choice of DFT is predicated on its proven track record in reliably predicting the properties of organic molecules, including various cinnamic acid derivatives.[3][4][5]

The Cornerstone: Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in this compound. This is not merely about finding a single structure, but about exploring the potential energy surface to identify all stable conformers. For cinnamic acid derivatives, the key degrees of freedom are the torsional angles around the C-C single bonds of the propenoic acid side chain.

Experimental Protocol: Conformational Analysis and Geometry Optimization

  • Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor. Both s-cis and s-trans conformers, arising from rotation around the Cα-Cβ bond, will be generated as starting points.

  • Potential Energy Surface Scan: A relaxed potential energy surface scan will be performed by systematically rotating the dihedral angle of the C-C single bond connecting the acrylic acid moiety to the phenyl ring. This allows for the identification of all potential energy minima.

  • Full Geometry Optimization: The structures corresponding to the energy minima identified in the scan will be subjected to a full geometry optimization without any constraints. This will be performed using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[4][6] The choice of this level of theory is based on its demonstrated success in accurately predicting the geometries of similar organic molecules.[6] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the anionic form, and polarization functions (d,p) are crucial for describing the anisotropic nature of the electron density around the atoms.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the stability of the obtained conformers.

Probing the Electronic Landscape

With the optimized geometries in hand, we can then delve into the electronic properties of this compound. These properties are paramount in understanding its reactivity and potential interactions with biological targets.

Key Electronic Properties to be Investigated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.[7]

Experimental Protocol: Electronic Property Calculations

  • Single-Point Energy Calculations: Using the optimized geometries, single-point energy calculations will be performed at the B3LYP/6-311++G(d,p) level of theory.

  • FMO Analysis: The energies and spatial distributions of the HOMO and LUMO will be extracted from the output of the single-point energy calculation. The HOMO-LUMO gap will be calculated as the difference between their respective energies.

  • MEP Surface Generation: The MEP surface will be calculated and visualized, mapping the electrostatic potential onto the electron density surface.

  • NBO Analysis: A full NBO analysis will be conducted to determine the natural atomic charges, orbital occupancies, and to identify significant donor-acceptor interactions.

Part 2: Simulating Reality: Spectroscopic Characterization

A crucial aspect of validating our theoretical model is to compare our calculated results with experimental data. While experimental spectra for this compound may not be readily available, our theoretical predictions can serve as a benchmark for future experimental work.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequency calculations can provide a detailed assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. This allows for a deeper understanding of the molecular vibrations and the influence of the dichlorophenyl substitution.

Experimental Protocol: Vibrational Spectra Simulation

  • Frequency Calculation: The harmonic vibrational frequencies will be obtained from the frequency calculations performed during the geometry optimization step.

  • Scaling Factor: To account for the anharmonicity of the vibrations and the approximations inherent in the theoretical method, the calculated frequencies will be scaled using a suitable scaling factor for the B3LYP/6-311++G(d,p) level of theory.

  • Spectral Simulation: The scaled frequencies and calculated intensities will be used to generate theoretical FT-IR and FT-Raman spectra.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions, we can predict the absorption maxima (λmax) in the UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectrum Simulation

  • TD-DFT Calculation: TD-DFT calculations will be performed on the optimized ground-state geometry to compute the energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

  • Solvent Effects: To simulate more realistic conditions, the calculations will be performed in the gas phase and in the presence of a solvent using the Polarizable Continuum Model (PCM). This is crucial as the polarity of the solvent can significantly influence the electronic transitions.

  • Spectral Generation: The calculated transition energies and oscillator strengths will be used to generate a theoretical UV-Vis absorption spectrum.

Part 3: Data Synthesis and Visualization

To facilitate the interpretation and dissemination of our findings, the quantitative data will be presented in a clear and concise manner.

Table 1: Calculated Geometrical Parameters of the Most Stable Conformer of this compound
ParameterBond Length (Å) / Bond Angle (°)
C=CCalculated Value
C-CCalculated Value
C=OCalculated Value
C-OCalculated Value
C-Cl (ortho)Calculated Value
C-Cl (meta)Calculated Value
∠CCOCalculated Value
∠OCCCalculated Value
Dihedral ∠(C=C-C=O)Calculated Value

Note: The table will be populated with the calculated values upon completion of the study.

Table 2: Key Electronic Properties of this compound
PropertyValue
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Note: The table will be populated with the calculated values upon completion of the study.

Visualizing the Computational Workflow

To provide a clear overview of the logical flow of the proposed theoretical investigation, the following workflow diagram is presented.

computational_workflow cluster_start Initial Steps cluster_geo_opt Geometry Optimization cluster_electronic Electronic Properties Analysis cluster_spectroscopy Spectroscopic Simulation cluster_end Final Output start Initial 3D Structure Generation (s-cis and s-trans) pes_scan Potential Energy Surface Scan start->pes_scan Input Structures geo_opt Full Geometry Optimization (B3LYP/6-311++G(d,p)) pes_scan->geo_opt Identified Minima freq_calc Frequency Calculation (Validation of Minima) geo_opt->freq_calc Optimized Geometries uv_vis UV-Vis Spectrum Simulation (TD-DFT) geo_opt->uv_vis Optimized Geometry spe Single-Point Energy Calculation freq_calc->spe Validated Structures vib_spec Vibrational Spectra Simulation (FT-IR, FT-Raman) freq_calc->vib_spec Frequencies & Intensities fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) spe->fmo mep Molecular Electrostatic Potential spe->mep nbo Natural Bond Orbital Analysis spe->nbo data_analysis Data Analysis and Interpretation fmo->data_analysis mep->data_analysis nbo->data_analysis vib_spec->data_analysis uv_vis->data_analysis

Caption: Computational workflow for the theoretical study of this compound.

Visualizing Molecular Properties

The following diagram illustrates the key molecular properties that will be investigated.

molecular_properties cluster_molecule This compound cluster_properties Calculated Properties molecule Optimized Molecular Structure structural Geometrical Parameters (Bond Lengths, Angles) molecule->structural Determines electronic Electronic Properties (HOMO, LUMO, MEP, NBO) molecule->electronic Exhibits spectroscopic Spectroscopic Signatures (FT-IR, FT-Raman, UV-Vis) molecule->spectroscopic Produces

Caption: Relationship between the molecular structure and its theoretical properties.

Conclusion and Future Outlook

The theoretical framework outlined in this guide provides a comprehensive and robust approach to elucidating the structural and electronic properties of this compound. The successful execution of these computational studies will yield a wealth of data that can inform and accelerate the development of novel therapeutic agents based on the cinnamic acid scaffold. The predicted spectroscopic data will also serve as a valuable reference for future experimental characterization of this compound. By embracing a synergistic relationship between computational and experimental chemistry, we can unlock the full potential of this promising class of molecules.

References

Methodological & Application

Synthesis of 2,3-Dichlorocinnamic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 2,3-Dichlorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes the Knoevenagel-Doebner condensation, a reliable and efficient carbon-carbon bond-forming reaction. Starting from the readily available 2,3-dichlorobenzaldehyde and malonic acid, this guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for successful synthesis and potential adaptation.

Introduction and Scientific Background

Cinnamic acids and their derivatives are a critical class of organic compounds, serving as precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The incorporation of a dichlorinated phenyl ring, as in this compound, introduces specific steric and electronic properties that are of significant interest in drug development for modulating biological activity.

The synthesis route detailed herein is the Knoevenagel-Doebner condensation. This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (2,3-dichlorobenzaldehyde), followed by dehydration.[3] The Doebner modification specifically employs pyridine as the solvent and a catalytic amount of a secondary amine, like piperidine, which facilitates both the condensation and subsequent decarboxylation of the malonic acid intermediate to yield the desired α,β-unsaturated carboxylic acid.[3][4] This method is favored for its generally high yields and stereoselectivity, typically producing the more stable (E)-isomer.[4][5]

Reaction Mechanism and Rationale

The Knoevenagel-Doebner condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

  • Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of malonic acid, forming a reactive enolate nucleophile.

  • Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde. This forms a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) in the acidic environment of the second carboxylic acid group and is facilitated by heat, creating a carbon-carbon double bond and forming an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: With continued heating in the presence of pyridine, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final this compound product.[3]

This one-pot procedure is efficient as it avoids the isolation of intermediates. Pyridine serves not only as a basic solvent to facilitate the initial deprotonation but also as a high-boiling medium that enables the thermal decarboxylation step.[4]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplierMolar Mass ( g/mol )Quantity
2,3-Dichlorobenzaldehyde≥98%Sigma-Aldrich175.018.75 g (50.0 mmol)
Malonic Acid≥99%Acros Organics104.067.80 g (75.0 mmol)
PyridineAnhydrous, ≥99.8%Fisher Scientific79.1020 mL
Piperidine≥99%Alfa Aesar85.150.5 mL
Hydrochloric Acid6 M (aq)VWR36.46~50 mL
Deionized Water--18.02As needed
Ethanol95%-46.07For recrystallization
Anhydrous Sodium SulfateGranular-142.04As needed

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichlorobenzaldehyde (8.75 g, 50.0 mmol) and malonic acid (7.80 g, 75.0 mmol).

  • In a fume hood, add 20 mL of anhydrous pyridine to the flask. Stir the mixture until the solids are mostly dissolved.

  • Carefully add piperidine (0.5 mL) to the reaction mixture using a micropipette.

  • Attach a reflux condenser to the flask.

Step 2: Reaction and Monitoring

  • Heat the mixture gently in a heating mantle to 80-90 °C.

  • Maintain this temperature and continue stirring. Effervescence (evolution of CO₂) should become noticeable as the decarboxylation proceeds.

  • Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,3-dichlorobenzaldehyde spot.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water and ice chips while stirring.

  • Acidify the aqueous mixture by slowly adding 6 M hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude this compound.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.

Step 4: Purification

  • Transfer the crude solid to a beaker for recrystallization.

  • The most common method for purifying cinnamic acid derivatives is recrystallization from an ethanol/water mixture.[6][7] Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60 °C.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[8]

  • Ventilation: All steps, especially those involving pyridine and piperidine, must be performed in a well-ventilated fume hood.[8] Pyridine is flammable and toxic, and piperidine is flammable and corrosive.[8][9][10][11]

  • Handling Reagents: 2,3-Dichlorobenzaldehyde is an irritant. Avoid inhalation and contact with skin. Malonic acid can cause serious eye damage upon contact. Hydrochloric acid is highly corrosive.

  • Spill Management: Keep appropriate spill kits (e.g., sodium bicarbonate for acids, absorbent materials for solvents) readily available.[8]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 70-85%
Melting Point Compare with literature value
¹H NMR Expect characteristic doublets for vinyl protons with a coupling constant (J) of ~16 Hz, indicative of the (E)-isomer. Aromatic protons will appear in the aromatic region.
¹³C NMR Expect signals for the carboxylic carbon (~168-172 ppm), vinyl carbons, and six distinct aromatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (~1680-1700), C=C stretch (~1625), and aromatic C-H/C=C bands.[12]

Visualization of Workflows

Chemical Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Knoevenagel-Doebner Condensation cluster_products Purification & Product 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde ReactionVessel One-Pot Reaction 2,3-Dichlorobenzaldehyde->ReactionVessel Malonic Acid Malonic Acid Malonic Acid->ReactionVessel Pyridine, Piperidine (cat.), 80-90°C Workup Acidification & Precipitation ReactionVessel->Workup 1. Cool 2. Pour into H2O 3. Add HCl Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Solid FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Simplified Reaction Mechanism

Mechanism Reactant1 Malonic Acid Intermediate1 Enolate (Nucleophile) Reactant1->Intermediate1 + Base - H+ Reactant2 2,3-Dichlorobenzaldehyde Base Piperidine Intermediate2 Aldol Adduct Intermediate1->Intermediate2 + Reactant2 Intermediate3 Unsaturated Dicarboxylic Acid Intermediate2->Intermediate3 - H2O Product This compound Intermediate3->Product Heat (Δ) - CO2

Caption: Key steps in the Knoevenagel-Doebner condensation mechanism.

Conclusion

The Knoevenagel-Doebner condensation provides an effective and straightforward method for synthesizing this compound from 2,3-dichlorobenzaldehyde. By carefully controlling the reaction conditions and following the detailed purification steps, researchers can obtain the target compound in high yield and purity. This application note serves as a practical guide, grounded in established chemical principles, to aid professionals in the synthesis of this important chemical intermediate.

References

Knoevenagel condensation for 2,3-Dichlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,3-Dichlorocinnamic Acid via Knoevenagel Condensation

Application Note & Protocol

Introduction: The Knoevenagel Condensation as a Cornerstone of Cinnamic Acid Synthesis

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of various important organic molecules, including polymers and pharmaceuticals.[2][3]

A significant application of this reaction is the synthesis of cinnamic acids and their derivatives, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[5][6][7][8] this compound, in particular, serves as a valuable building block, with its halogenated phenyl ring providing a scaffold for developing molecules with specific biological activities, such as antifungal or plant growth-regulating properties.[7][9]

This document provides a detailed guide for the synthesis of this compound from 2,3-dichlorobenzaldehyde and malonic acid. It covers the underlying reaction mechanism, a step-by-step experimental protocol, and key considerations for process optimization, tailored for researchers in organic synthesis and drug development.

Reaction Mechanism: A Stepwise Look at C-C Bond Formation and Dehydration

The synthesis of cinnamic acids from aromatic aldehydes and malonic acid in the presence of pyridine and a catalytic amount of piperidine is a specific variant of the Knoevenagel condensation, often referred to as the Doebner modification.[2][10][11] The mechanism proceeds through several key steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene group of malonic acid. The basic catalyst, typically piperidine, abstracts a proton, forming a resonance-stabilized carbanion, or enolate.[4][12] The electron-withdrawing nature of the two carboxylic acid groups makes these protons sufficiently acidic for removal by a weak base.[2]

  • Nucleophilic Addition: The highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde. This results in a nucleophilic addition reaction, forming a tetrahedral intermediate.[2][3]

  • Protonation and Dehydration: The intermediate is protonated to form an aldol-type addition product. This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a more stable, conjugated system.[2]

  • Decarboxylation: When malonic acid is used in refluxing pyridine, the initial condensation product, a substituted malonic acid, undergoes spontaneous decarboxylation (loss of CO₂).[10][11] This step is driven by the formation of a stable α,β-unsaturated carboxylic acid, yielding the final this compound product.

The overall mechanism can be visualized as follows:

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCHO 2,3-Dichlorobenzaldehyde Aldol Aldol Addition Product RCHO->Aldol Malonic Malonic Acid Enolate Resonance-Stabilized Enolate Malonic->Enolate + Piperidine - H⁺ Base Piperidine (Catalyst) Enolate->Aldol Nucleophilic Attack Unsat_Diacid Unsaturated Diacid Aldol->Unsat_Diacid - H₂O (Dehydration) H2O H₂O Aldol->H2O Product This compound Unsat_Diacid->Product - CO₂ (Decarboxylation) CO2 CO₂ Unsat_Diacid->CO2 caption_node Mechanism of the Doebner-Knoevenagel Condensation.

Caption: Mechanism of the Doebner-Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 2,3-Dichlorobenzaldehyde (1.0 eq)

    • Malonic Acid (1.2 - 1.5 eq)

    • Pyridine (Solvent)

    • Piperidine (Catalytic amount, ~0.1 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Beakers

    • Büchner funnel and filter flask

    • Melting point apparatus

    • Thin Layer Chromatography (TLC) plates and chamber

Reaction Workflow Diagram

Workflow A 1. Setup Combine reactants in flask with pyridine and piperidine. B 2. Reaction Heat mixture to reflux (e.g., 110-115°C) for 3-4 hours. A->B C 3. Monitoring Track reaction progress using TLC. B->C D 4. Work-up Cool and pour reaction mixture into cold water/HCl. C->D E 5. Isolation Collect crude product by vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize crude solid from ethanol/water mixture. E->F G 7. Characterization Dry the pure product and analyze (Melting Point, NMR, IR). F->G caption_node Experimental workflow for synthesis.

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq). Add sufficient pyridine to dissolve the solids (approximately 2-3 mL of pyridine per gram of aldehyde).[13]

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (~0.1 eq).

  • Heating and Reflux: Gently heat the reaction mixture in an oil bath or using a heating mantle. Maintain a steady reflux (internal temperature of approximately 110-115°C) for 3 to 4 hours.[13]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the disappearance of the starting aldehyde spot.

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water, and slowly acidify it with concentrated hydrochloric acid. Carefully and slowly pour the cooled reaction mixture into the stirred, acidic ice-water solution. A precipitate of crude this compound will form.[13]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual pyridine and HCl.[13]

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely. To the hot solution, add hot water dropwise until the solution becomes slightly turbid (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry them in a desiccator or vacuum oven.

  • Characterization: Determine the melting point of the dried product and perform spectroscopic analysis (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Data Summary and Process Optimization

The following table provides typical parameters and expected results for this synthesis.

ParameterValue/RangeRationale/Notes
Reactant Ratio 1:1.2 (Aldehyde:Malonic Acid)A slight excess of malonic acid ensures complete consumption of the aldehyde.
Catalyst Piperidine (~0.1 eq)A catalytic amount is sufficient to initiate and sustain the reaction.[4]
Solvent PyridineActs as both a solvent and a base, facilitating the Doebner decarboxylation step.[2][10]
Reaction Temperature 110-115 °C (Reflux)Provides the necessary activation energy for condensation and decarboxylation.
Reaction Time 3-4 hoursTypically sufficient for completion; should be monitored by TLC.
Expected Yield 75-85%Yields can vary based on reaction scale and purification efficiency.[11]
Appearance White to off-white crystalline solid---
Melting Point ~208-212 °CA sharp melting point indicates high purity.[14]
Troubleshooting and Optimization Insights
  • Low Yield: Incomplete reaction may result from insufficient heating time or temperature. Ensure a steady reflux is maintained. During work-up, ensure the aqueous solution is sufficiently acidic to fully precipitate the carboxylic acid product.

  • Impure Product: The primary impurity is often unreacted 2,3-dichlorobenzaldehyde. Ensure efficient washing of the crude product to remove starting materials. Careful recrystallization is critical for achieving high purity.[14] If the product is colored, adding a small amount of activated charcoal to the hot ethanol solution before filtration can help decolorize it.[14]

  • Alternative Catalysts/Solvents: While the pyridine/piperidine system is classic for the Doebner modification, greener alternatives have been explored. For instance, using catalysts like L-proline in ethanol or DABCO can provide efficient synthesis under milder conditions, avoiding the use of large quantities of toxic pyridine.[15][16] Triethylamine in toluene has also been investigated as a pyridine surrogate.[17]

Conclusion

The Knoevenagel condensation provides a robust and efficient pathway for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, and by employing a meticulous work-up and purification protocol, researchers can reliably obtain this valuable intermediate in high yield and purity. Understanding the underlying mechanism and potential optimization strategies allows for the adaptation of this protocol to various scales and contexts in both academic and industrial research.

References

Application Notes and Protocols for the Synthesis of 2,3-Dichlorocinnamic Acid via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 2,3-Dichlorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol herein utilizes the Perkin reaction, a classic and reliable method for the formation of α,β-unsaturated aromatic acids.[1][2][3] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone of organic synthesis, enabling the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base to yield an α,β-unsaturated aromatic acid.[2][4][5] This reaction is particularly useful for the preparation of cinnamic acids and their derivatives, which are precursors to a wide array of commercially important compounds.[5][6]

This compound, the target molecule of this protocol, is a halogenated derivative of cinnamic acid. The presence of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a key building block in the synthesis of various bioactive compounds.

The Perkin Reaction: A Mechanistic Overview

The Perkin reaction is a type of aldol condensation.[1] The mechanism involves several key steps, initiated by the formation of a carbanion from the acid anhydride.[1]

  • Enolate Formation: The reaction commences with the deprotonation of acetic anhydride at the α-carbon by a weak base, typically the sodium salt of the corresponding acid (in this case, sodium acetate). This generates a resonance-stabilized enolate ion.[5][7][8]

  • Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2,3-dichlorobenzaldehyde. This results in the formation of a tetrahedral intermediate.[5][8]

  • Protonation and Dehydration: The intermediate is then protonated, and a subsequent elimination of a water molecule (dehydration) leads to the formation of an unsaturated mixed anhydride.[9]

  • Hydrolysis: The final step is the hydrolysis of the mixed anhydride to yield the final product, this compound, and a molecule of acetic acid.[8]

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate 2_3_Dichlorobenzaldehyde->Tetrahedral_Intermediate Acetic_Anhydride Acetic Anhydride Enolate Enolate of Acetic Anhydride Acetic_Anhydride->Enolate Deprotonation by Sodium Acetate Sodium_Acetate Sodium Acetate (Base) Enolate->Tetrahedral_Intermediate Nucleophilic Attack on Aldehyde Unsaturated_Anhydride Unsaturated Mixed Anhydride Tetrahedral_Intermediate->Unsaturated_Anhydride Dehydration 2_3_Dichlorocinnamic_Acid This compound Unsaturated_Anhydride->2_3_Dichlorocinnamic_Acid Hydrolysis

Caption: Workflow of the Perkin reaction for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 2,3-dichlorobenzaldehyde and acetic anhydride.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
2,3-DichlorobenzaldehydeC₇H₄Cl₂O175.010.1 mol (17.5 g)≥98%
Acetic Anhydride(CH₃CO)₂O102.090.2 mol (20.4 g)≥99%
Anhydrous Sodium AcetateCH₃COONa82.030.1 mol (8.2 g)≥99%
Hydrochloric AcidHCl36.46As needed10% (v/v)
EthanolC₂H₅OH46.07As needed95%
Activated CharcoalC12.01As needed-
Deionized WaterH₂O18.02As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 17.5 g (0.1 mol) of 2,3-dichlorobenzaldehyde, 20.4 g (0.2 mol) of acetic anhydride, and 8.2 g (0.1 mol) of anhydrous sodium acetate.[10]

    • It is crucial that the sodium acetate is anhydrous, as the presence of moisture can inhibit the reaction.[11]

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to 180°C with continuous stirring.[12]

    • Maintain this temperature for 5-8 hours. The reaction typically requires elevated temperatures and prolonged reaction times for completion.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it into 200 mL of deionized water while stirring.

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

    • Neutralize the mixture with a saturated sodium carbonate solution until it is alkaline. This converts the this compound into its soluble sodium salt.[7]

    • If unreacted aldehyde is present, it can be removed at this stage by steam distillation.[12]

  • Purification:

    • Cool the solution and, if necessary, add a small amount of activated charcoal to decolorize it.[12]

    • Heat the solution to boiling and filter it hot through a fluted filter paper to remove the charcoal and any insoluble impurities.[12]

    • Acidify the hot filtrate with 10% hydrochloric acid until the pH is approximately 2-3. The this compound will precipitate out of the solution as a solid.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel, and wash the crystals with cold deionized water to remove any remaining impurities.[12]

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[12]

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum oven at 60-70°C.

    • Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol_Workflow A 1. Reaction Setup (Aldehyde, Anhydride, Base) B 2. Heating (180°C, 5-8 hours) A->B Heat C 3. Work-up (Hydrolysis & Neutralization) B->C Cool & Quench D 4. Purification (Decolorization & Acidification) C->D Filter E 5. Isolation (Filtration & Recrystallization) D->E Crystallize F 6. Characterization (MP, NMR, IR) E->F Dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time or ensure the temperature is maintained at 180°C.
Moist reagentsUse anhydrous sodium acetate and ensure all glassware is dry.
Oily Product Presence of unreacted aldehyde or other impuritiesPurify the product by steam distillation to remove the aldehyde, followed by recrystallization.
Dark Color Formation of polymeric byproductsUse activated charcoal for decolorization during the work-up.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,3-Dichlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

  • The reaction is conducted at a high temperature. Use a properly secured apparatus and take precautions to avoid burns.

References

Application Notes and Protocols for the Synthesis of 2,3-Dichlorocinnamic Acid via the Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Cinnamic Acids

Cinnamic acids and their derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. The specific substitution pattern on the phenyl ring is crucial in defining the biological activity and chemical properties of these compounds. 2,3-Dichlorocinnamic acid, in particular, serves as a valuable building block in medicinal chemistry due to the unique electronic and steric properties conferred by the ortho and meta chlorine substituents. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands out as a powerful and versatile method for the synthesis of such substituted alkenes.[1] This application note provides a detailed guide to the synthesis of this compound using the Heck reaction, with a focus on the underlying principles, experimental protocol, and critical parameters.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle, which typically involves a Pd(0)/Pd(II) pathway, is a cornerstone of modern organic synthesis.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming an arylpalladium(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, a step that forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the double bond of the cinnamic acid derivative and results in a palladium-hydride species. The stereochemistry of the product, typically the E-isomer, is often determined in this step.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride intermediate, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base is crucial for neutralizing the hydrogen halide (HX) that is formed.

Heck_Mechanism Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) Alkene_Complex [ArPd(II)L(alkene)]+X- ArPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)XL Alkene_Complex->Insertion_Product Migratory Insertion Pd_Hydride HPd(II)XL2 Insertion_Product->Pd_Hydride β-Hydride Elimination (Product Formed) Pd_Hydride->Pd(0)L2 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound via the Heck coupling of 2,3-dichloroiodobenzene with acrylic acid. The choice of an aryl iodide is strategic as they are generally more reactive in the oxidative addition step compared to the corresponding bromides or chlorides.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
2,3-DichloroiodobenzeneC₆H₃Cl₂I272.902.73 g10.0 mmol
Acrylic AcidC₃H₄O₂72.060.86 mL12.0 mmol
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.1 mmol
Tri(o-tolyl)phosphineP(o-tolyl)₃304.3760.8 mg0.2 mmol
TriethylamineEt₃N101.194.2 mL30.0 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,3-dichloroiodobenzene (2.73 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tri(o-tolyl)phosphine (60.8 mg, 0.2 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (50 mL) to the flask. Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst. Subsequently, add acrylic acid (0.86 mL, 12.0 mmol) followed by triethylamine (4.2 mL, 30.0 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of 1 M hydrochloric acid. This will precipitate the crude this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 2,3-dichloroiodobenzene, Pd(OAc)2, and P(o-tolyl)3 in flask Solvent Add DMF and stir Reagents->Solvent Reactants Add acrylic acid and triethylamine Solvent->Reactants Heating Heat to 100°C under N2 Reactants->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quenching Cool and pour into 1M HCl Monitoring->Quenching Filtration Filter the precipitate Quenching->Filtration Purification Recrystallize from ethanol/water Filtration->Purification

Caption: Experimental workflow for the synthesis of this compound.

Critical Parameters and Rationale

The success of the Heck reaction is highly dependent on the careful selection of several key parameters:

  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides are more reactive, aryl chlorides are often more cost-effective. For challenging substrates like di-substituted aryl halides, using the more reactive iodide can be advantageous.

  • Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the palladium catalyst.

  • Base: A base is required to neutralize the hydrohalic acid produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[2] Triethylamine is a commonly used organic base that is effective in this role. Inorganic bases such as potassium carbonate or sodium acetate can also be employed.[1]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used in Heck reactions as they can dissolve the reactants and the palladium catalyst.[3] The choice of solvent can also influence the reaction rate and selectivity.[3][4]

  • Temperature: The reaction temperature is a crucial parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. A temperature of 100 °C is a good starting point for this reaction.

Conclusion

The Heck reaction provides a robust and reliable method for the synthesis of this compound. By carefully selecting the aryl halide, catalyst system, base, and solvent, researchers can achieve high yields of the desired product. The protocol provided in this application note serves as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis. Further optimization of the reaction conditions may be necessary depending on the specific scale and purity requirements.

References

Application Notes and Protocols for the Purification of 2,3-Dichlorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2,3-dichlorocinnamic acid via recrystallization. Targeted at researchers, scientists, and professionals in drug development, these application notes delve into the theoretical principles, systematic solvent selection, and a detailed, step-by-step protocol for achieving high-purity this compound. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Importance of Purifying this compound

This compound is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse pharmacological potential. As a crucial intermediate in the synthesis of novel therapeutic agents, the purity of this compound is paramount. Impurities, which can include unreacted starting materials, byproducts, and isomers, can significantly impact the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can effectively remove impurities, leading to a product with high crystalline order and chemical purity.

Understanding the Synthetic Landscape: Anticipating Impurities

A robust purification strategy begins with an understanding of the potential impurities. This compound is typically synthesized via the Knoevenagel condensation of 2,3-dichlorobenzaldehyde with malonic acid, often catalyzed by a weak base such as pyridine or piperidine.[2][3][4]

Based on this synthetic route, the primary impurities to be addressed during purification are:

  • Unreacted Starting Materials:

    • 2,3-Dichlorobenzaldehyde

    • Malonic acid

  • Catalyst Residues:

    • Pyridine or Piperidine

  • Byproducts:

    • Self-condensation products of the aldehyde.

    • Products of other side reactions.[5]

The structural and polarity differences between this compound and these impurities form the basis for their separation by recrystallization.

The Science of Solvent Selection: A Data-Driven Approach

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the this compound when heated.

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Given the aromatic carboxylic acid nature of the target compound, a range of polar and non-polar solvents should be considered. The principle of "like dissolves like" suggests that solvents with some polarity will be effective.[6]

Table 1: Solvent Properties and Rationale for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for InclusionMiscibility with Water
Water10080.1Low solubility of organic acids at room temperature, but can increase with heat. Environmentally benign.N/A
Ethanol78.524.6Good general solvent for organic acids. Forms effective co-solvent systems with water.Miscible
Methanol64.732.7Similar to ethanol, with a lower boiling point for easier removal.Miscible
Ethyl Acetate77.16.0Medium polarity, good for dissolving a range of organic compounds.Sparingly
Toluene110.62.4Aromatic solvent, may effectively dissolve the aromatic ring of the target compound at elevated temperatures.Immiscible
Hexane68.71.9Non-polar solvent, likely to be a poor solvent for the carboxylic acid (potential anti-solvent).Immiscible

Data sourced from publicly available chemical property databases.

Based on the properties of similar chlorinated cinnamic acids, an ethanol/water mixture is a highly promising solvent system. 4-Chlorocinnamic acid, for instance, shows limited solubility in water but is more soluble in organic solvents like ethanol.[7] The addition of water as an anti-solvent to an ethanolic solution of this compound can effectively induce crystallization upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent and two-solvent recrystallization methods. Preliminary small-scale trials are recommended to determine the optimal solvent or solvent system.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvents (e.g., ethanol, deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Single-Solvent Recrystallization Workflow

This method is suitable if a single solvent is identified that meets the ideal solubility criteria.

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude this compound in minimum amount of hot solvent hot_filtration Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filtration If insoluble matter is present cool_slowly Allow filtrate to cool slowly to room temperature dissolve->cool_slowly If no insoluble matter hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry G cluster_0 Dissolution cluster_1 Induce Crystallization cluster_2 Crystallization cluster_3 Isolation & Drying dissolve_hot Dissolve crude product in minimum hot ethanol add_water Add hot water dropwise until the solution becomes turbid dissolve_hot->add_water add_ethanol Add a few drops of hot ethanol to redissolve the precipitate add_water->add_ethanol cool_slowly Allow the solution to cool slowly to room temperature add_ethanol->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with cold ethanol/water mixture vacuum_filtration->wash dry Dry the purified crystals wash->dry

References

Application Notes and Protocols for the Esterification of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant applications in the pharmaceutical, fragrance, and materials science industries.[1] The introduction of halogen substituents, such as chlorine, onto the aromatic ring can modulate the biological activity and physicochemical properties of these molecules. 2,3-Dichlorocinnamic acid, in particular, is a precursor for the synthesis of various complex organic molecules. The esterification of its carboxylic acid functional group is a common and critical step in the development of novel compounds, allowing for the fine-tuning of properties such as solubility, bioavailability, and reactivity.

This document provides a detailed experimental protocol for the esterification of this compound, primarily focusing on the Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1] We will also discuss the underlying chemical principles, safety considerations, and methods for the characterization of the resulting ester.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. The reaction equilibrium is typically driven towards the product side by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Synthesis of Methyl 2,3-Dichlorocinnamate

This protocol details the synthesis of methyl 2,3-dichlorocinnamate via Fischer esterification of this compound with methanol, using sulfuric acid as the catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₉H₆Cl₂O₂217.051.0 eqMelting Point: 229-234 °C[2]
Methanol (anhydrous)CH₃OH32.0420-30 eq (solvent)Use anhydrous grade to minimize water content.
Sulfuric Acid (concentrated)H₂SO₄98.080.1-0.2 eqCatalyst. Handle with extreme care.
Diethyl ether (or Ethyl acetate)(C₂H₅)₂O74.12As neededFor extraction.
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization.
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedural Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in excess methanol B Add catalytic concentrated H₂SO₄ A->B C Reflux the mixture for 2-4 hours B->C D Cool to room temperature and remove excess methanol C->D E Dissolve residue in diethyl ether D->E F Wash with saturated NaHCO₃ solution E->F G Wash with brine F->G H Dry organic layer with anhydrous MgSO₄ G->H I Filter and concentrate the organic layer H->I J Purify by column chromatography (if necessary) I->J K Characterize the final product J->K

Caption: Workflow for the esterification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous methanol (20-30 eq) to the flask and stir until the acid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to reflux for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and spot the starting material and the reaction mixture. The product should have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether (or ethyl acetate) and transfer the solution to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to the separatory funnel to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Shake the funnel and allow the layers to separate. Discard the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2,3-dichlorocinnamate.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.

Characterization of Methyl 2,3-Dichlorocinnamate

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • -OCH₃ group: A singlet peak is expected around 3.8 ppm, corresponding to the three protons of the methyl ester group.

  • Vinylic Protons (-CH=CH-): Two doublets are expected for the two vinylic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the dichlorophenyl ring. The coupling constant (J-value) between these two protons will be indicative of the trans geometry, typically in the range of 12-18 Hz.

  • Aromatic Protons: The protons on the dichlorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern will depend on the coupling between the adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Carbonyl Carbon (C=O): A peak is expected in the range of 165-175 ppm.

  • Vinylic Carbons (-CH=CH-): Two peaks are expected in the range of 115-145 ppm.

  • Aromatic Carbons: Several peaks are expected in the aromatic region (120-140 ppm), with the carbons attached to the chlorine atoms showing distinct chemical shifts.

  • Methyl Carbon (-OCH₃): A peak is expected around 52 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretch: A strong absorption band is expected in the region of 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.

  • C=C Stretch: An absorption band for the carbon-carbon double bond of the cinnamate system is expected around 1630-1640 cm⁻¹.

  • C-O Stretch: A strong absorption band for the ester C-O bond is expected in the region of 1100-1300 cm⁻¹.

  • C-Cl Stretch: Absorption bands corresponding to the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region.

Safety Precautions

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to the solvent slowly and with cooling. Handle only in a fume hood with appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether and Ethyl Acetate: Highly flammable solvents. Work in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The Fischer-Speier esterification is a reliable and straightforward method for the synthesis of esters of this compound. By following the detailed protocol and adhering to the safety precautions outlined, researchers can successfully synthesize and characterize these valuable compounds for their applications in drug discovery and materials science. Proper characterization using a combination of NMR and IR spectroscopy is crucial to confirm the structure and purity of the final product.

References

Application Notes & Protocols: Leveraging 2,3-Dichlorocinnamic Acid for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of new chemical entities capable of combating multidrug-resistant pathogens.[1][2] Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including significant antimicrobial properties.[3][4] These naturally occurring compounds, found in various plants, offer a versatile scaffold for synthetic modification to enhance their therapeutic potential.[3][4] Halogenation of the aromatic ring, in particular, has been a successful strategy in medicinal chemistry to modulate the electronic and lipophilic properties of bioactive molecules, often leading to enhanced antimicrobial efficacy.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Dichlorocinnamic acid as a starting material for the synthesis of novel antimicrobial agents. We will delve into detailed, field-proven protocols for the synthesis of ester and amide derivatives, followed by robust methodologies for the evaluation of their antimicrobial activity. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational protocols.

Core Rationale: Why this compound?

The selection of the 2,3-dichloro substitution pattern on the cinnamic acid scaffold is deliberate. The presence and position of halogen atoms can significantly influence the molecule's interaction with microbial targets. The electronic-withdrawing nature of the two chlorine atoms can impact the acidity of the carboxylic acid group and the reactivity of the α,β-unsaturated system. Furthermore, the lipophilicity imparted by the chlorine atoms can enhance the compound's ability to permeate microbial cell membranes, a critical step for intracellular action. While extensive research exists for other halogenated cinnamic acids, such as the 4-chloro derivative, the 2,3-dichloro isomer remains a less explored yet promising scaffold for the development of new antimicrobial candidates.[4]

Synthetic Pathways: From this compound to Bioactive Derivatives

The primary reactive handles on this compound for derivatization are the carboxylic acid group and the double bond. This guide will focus on the derivatization of the carboxylic acid to form esters and amides, as these modifications have been shown to significantly impact antimicrobial activity in related cinnamic acid series.[6][7]

A crucial first step for efficient synthesis is the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.

Protocol 1: Synthesis of 2,3-Dichlorocinnamoyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride, a key intermediate for subsequent esterification and amidation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with gentle stirring. Alternatively, if using oxalyl chloride (1.5-2 equivalents), add a catalytic amount of DMF (1-2 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 40-50°C for DCM or 80-90°C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

  • The resulting crude 2,3-Dichlorocinnamoyl chloride, typically an oil or low-melting solid, can be used directly in the next step without further purification.

Synthetic Workflow for this compound Derivatives

G cluster_start Starting Material cluster_intermediate Intermediate cluster_derivatives Derivatives 2,3-Dichlorocinnamic_Acid 2,3-Dichlorocinnamic_Acid 2,3-Dichlorocinnamoyl_Chloride 2,3-Dichlorocinnamoyl_Chloride 2,3-Dichlorocinnamic_Acid->2,3-Dichlorocinnamoyl_Chloride SOCl₂ or (COCl)₂ Ester_Derivatives Ester_Derivatives 2,3-Dichlorocinnamoyl_Chloride->Ester_Derivatives Alcohol, Base Amide_Derivatives Amide_Derivatives 2,3-Dichlorocinnamoyl_Chloride->Amide_Derivatives Amine, Base

Caption: Synthetic scheme for ester and amide derivatives.

Protocol 2: Synthesis of this compound Esters

This protocol outlines a general method for the synthesis of ester derivatives from 2,3-Dichlorocinnamoyl chloride.

Materials:

  • Crude 2,3-Dichlorocinnamoyl chloride

  • A variety of alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2,3-Dichlorocinnamoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the alcohol/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 3: Synthesis of this compound Amides

This protocol provides a general method for synthesizing amide derivatives from 2,3-Dichlorocinnamoyl chloride.

Materials:

  • Crude 2,3-Dichlorocinnamoyl chloride

  • A variety of primary or secondary amines (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 2,3-Dichlorocinnamoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by silica gel column chromatography or recrystallization from a suitable solvent.

  • Characterize the purified product using appropriate spectroscopic techniques.

Evaluation of Antimicrobial Efficacy

Once a library of this compound derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is paramount. The following protocols describe two standard and widely accepted methods for determining the antimicrobial potency of synthetic compounds.[8]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform a serial two-fold dilution of each compound in CAMHB. A typical concentration range to test is from 256 µg/mL to 0.5 µg/mL. Leave a column for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the negative control). The final volume in each well should be 100 µL or 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

G cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Bacteriostatic Determination Synthesized_Compound Synthesized_Compound Agar_Well_Diffusion Agar_Well_Diffusion Synthesized_Compound->Agar_Well_Diffusion Qualitative Assessment Broth_Microdilution_MIC Broth_Microdilution_MIC Agar_Well_Diffusion->Broth_Microdilution_MIC For Active Compounds MBC_Determination MBC_Determination Broth_Microdilution_MIC->MBC_Determination Sub-culturing from MIC plates

Caption: Workflow for antimicrobial efficacy testing.

Protocol 5: Agar Well Diffusion Assay for Preliminary Screening

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[11][12] It is a qualitative or semi-quantitative method based on the diffusion of the compound through an agar medium.

Materials:

  • Synthesized this compound derivatives

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compounds)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

  • Creation of Wells: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[11]

  • Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of each compound solution at a known concentration into the respective wells. Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation and Interpretation

For effective comparison and analysis, all quantitative data should be summarized in a structured format.

Table 1: Representative Antimicrobial Activity Data for this compound Derivatives

Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. E. coli
DCCA-E1 EsterEthyl12810>256-
DCCA-E2 EsterBenzyl64141289
DCCA-A1 AmideAniline32186412
DCCA-A2 AmideBenzylamine16223215
Positive Control Ciprofloxacin-0.5300.2535
Negative Control DMSO->256->256-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific compounds and experimental conditions.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis and antimicrobial evaluation of novel derivatives of this compound. By systematically preparing ester and amide libraries and evaluating their efficacy using standardized methods, researchers can effectively explore the structure-activity relationships within this compound class. Promising lead compounds identified through these screening funnels can then be advanced to further studies, including determination of the minimum bactericidal concentration (MBC), time-kill kinetics, and mechanism of action studies. The strategic exploration of underrepresented scaffolds like this compound is a critical endeavor in the global fight against antimicrobial resistance.

References

Application of 2,3-Dichlorocinnamic acid in developing anticancer compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,3-Dichlorocinnamic Acid in the Development of Novel Anticancer Compounds

Introduction: The Privileged Scaffold of Cinnamic Acid in Oncology

Cinnamic acid and its derivatives are recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[1][2] Naturally occurring in plants, this simple aromatic carboxylic acid has inspired the synthesis of a multitude of compounds with diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[2][3][4] The versatility of the cinnamic acid structure, comprising a phenyl ring, an acrylic acid moiety, and a reactive double bond, allows for extensive chemical modification to enhance biological efficacy.[2]

Among the synthetic analogs, halogenated derivatives have garnered significant interest. The introduction of chlorine atoms onto the phenyl ring, as in this compound, profoundly alters the molecule's electronic and steric characteristics.[5] This modification can enhance lipophilicity, improve metabolic stability, and critically, modulate the compound's interaction with specific enzymatic or receptor targets within cancer cells. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting scaffold for the design, synthesis, and evaluation of next-generation anticancer agents.

Mechanistic Landscape: How Cinnamic Acid Derivatives Target Cancer

The anticancer effects of cinnamic acid derivatives are not attributable to a single mechanism but rather to a multi-pronged attack on the core hallmarks of cancer. By modifying the this compound backbone, researchers can fine-tune the resulting compounds to preferentially engage one or more of these oncogenic pathways.

Core Anticancer Mechanisms:
  • Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis. Derivatives of this compound can trigger the intrinsic (mitochondrial) pathway by modulating the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[5] This disruption leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (notably caspase-9 and the executioner caspase-3) that systematically dismantles the cell.[6]

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. These compounds can impose a critical checkpoint, often arresting the cell cycle in the G1 or S phase.[7] This is achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression, thereby preventing cancer cells from proliferating.[5][8]

  • Inhibition of Key Oncogenic Enzymes:

    • Matrix Metalloproteinases (MMPs): Overexpression of MMPs, particularly MMP-9, is strongly associated with tumor invasion and metastasis, as these enzymes degrade the extracellular matrix.[3] Cinnamic acid derivatives have been designed to inhibit MMP-9 activity, thus potentially preventing cancer from spreading.[9]

    • Protein Kinases: Aberrant signaling from oncogenic protein kinases drives cancer cell growth and survival. The cinnamic acid scaffold has been successfully used to design inhibitors that target these crucial enzymes, disrupting the signaling networks that cancer cells depend on.[4][10]

Anticancer_Mechanisms main 2,3-Dichlorocinnamic Acid Derivative apoptosis Induction of Apoptosis main->apoptosis cell_cycle Cell Cycle Arrest main->cell_cycle enzyme_inhibition Enzyme Inhibition main->enzyme_inhibition bcl2 Modulation of Bcl-2 Family Proteins apoptosis->bcl2 cdk Inhibition of Cyclin-Dependent Kinases (CDKs) cell_cycle->cdk mmp MMP-9 Inhibition enzyme_inhibition->mmp pk Protein Kinase Inhibition enzyme_inhibition->pk caspase Activation of Caspase Cascade bcl2->caspase outcome_apoptosis Programmed Cell Death caspase->outcome_apoptosis outcome_proliferation Blocked Proliferation cdk->outcome_proliferation outcome_metastasis Reduced Invasion & Metastasis mmp->outcome_metastasis pk->outcome_proliferation

Caption: Key anticancer mechanisms modulated by this compound derivatives.

Synthetic Workflow: From this compound to a Diverse Amide Library

The generation of a library of candidate compounds is a cornerstone of drug discovery. The carboxylic acid group of this compound is an ideal handle for modification, with amide synthesis being a robust and versatile strategy. Amides are prevalent in bioactive molecules and can form crucial hydrogen bonds with biological targets.[11]

Synthetic_Workflow start This compound activation Step 1: Carboxylic Acid Activation (e.g., SOCl₂ or EDCI/HOBt) start->activation intermediate Reactive Intermediate (Acid Chloride or Activated Ester) activation->intermediate coupling Step 2: Amide Coupling Reaction intermediate->coupling amines Diverse Library of Primary/Secondary Amines (R-NH₂) amines->coupling product Library of Novel 2,3-Dichlorocinnamide Derivatives coupling->product

Caption: General workflow for synthesizing a 2,3-Dichlorocinnamide library.
Protocol 1: Synthesis of 2,3-Dichlorocinnamide Derivatives via Acid Chloride

This protocol describes a common and efficient method for creating amides from this compound. The conversion to an acid chloride significantly increases the reactivity of the carboxyl group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Dioxane

  • Desired amine (e.g., 4-chloroaniline, morpholine)

  • Triethylamine (TEA) or Pyridine

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and reflux condenser

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, ethyl acetate, anhydrous Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a fume hood, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.[9]

    • Attach a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude this compound chloride is often used directly in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.

  • Workup and Purification:

    • Once the reaction is complete, wash the organic mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2,3-Dichlorocinnamide derivative.[12]

Application Protocols: In Vitro Biological Evaluation

After synthesis, the new compounds must be rigorously tested to determine their anticancer potential. The following protocols outline standard in vitro assays for assessing cytotoxicity and preliminary mechanisms of action.

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is the first critical step in evaluating the cytotoxic potential of the synthesized compounds.[13][14]

Materials:

  • Synthesized 2,3-Dichlorocinnamide derivatives

  • Human cancer cell lines (e.g., A-549 lung, HCT-116 colon, MCF-7 breast)[9][15]

  • Normal, non-cancerous cell line for selectivity testing (e.g., MRC-5 fibroblasts)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C and 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use a non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[13]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest by quantifying the DNA content in a population of cells.

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[7]

Data Interpretation and Lead Optimization

The data generated from these assays are crucial for guiding the next steps in the drug development process.

Quantitative Data Summary

Systematically organizing the cytotoxicity data is essential for identifying promising candidates and understanding structure-activity relationships (SAR).

Compound ID Amine Moiety (R-NH₂) Used in Synthesis IC₅₀ (µM) vs. A-549 (Lung) IC₅₀ (µM) vs. HCT-116 (Colon) IC₅₀ (µM) vs. MRC-5 (Normal) Selectivity Index (SI)¹
DCA-01 Aniline45.251.7>100>2.2
DCA-02 4-Fluoroaniline21.825.4>100>4.5
DCA-03 4-Cyanoaniline10.312.185.68.3
DCA-04 Benzylamine68.375.9>100>1.4
DCA-05 Morpholine95.1>100>100>1.0
Doxorubicin (Positive Control)0.81.12.53.1
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (HCT-116 used for this example). A higher SI indicates greater selectivity for cancer cells.
(Note: Data are hypothetical and for illustrative purposes only.)

From this hypothetical data, one can derive preliminary SAR insights. For instance, the addition of an electron-withdrawing group (e.g., -CN in DCA-03 ) at the para-position of the aniline ring appears to significantly enhance cytotoxic activity compared to the unsubstituted aniline (DCA-01 ) or a less electron-withdrawing fluorine (DCA-02 ).[7] Furthermore, DCA-03 shows a favorable selectivity index, making it a potential "lead compound" for further investigation.

Conclusion and Future Directions

This compound represents a highly promising and synthetically accessible scaffold for the development of novel anticancer agents. Its derivatives have demonstrated the ability to modulate multiple critical oncogenic pathways, including apoptosis and cell cycle progression. The protocols outlined in this guide provide a robust framework for the synthesis of diverse compound libraries and their subsequent in vitro evaluation.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of derivatives, including esters and hydrazides, to establish more comprehensive structure-activity relationships.[5]

  • In-depth Mechanistic Studies: For lead compounds, performing further assays like Western blotting to confirm the modulation of specific proteins (e.g., caspases, CDKs, p21) and enzyme inhibition assays.[8]

  • In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.[1]

Through systematic design, synthesis, and biological testing, compounds derived from this compound hold significant promise for contributing to the arsenal of modern cancer therapeutics.

References

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical guide for the structural elucidation of 2,3-Dichlorocinnamic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the foundational principles governing the spectral features of this molecule, explaining the causal relationships between its structure and the resulting NMR data. This guide offers a robust, self-validating experimental protocol for sample preparation and data acquisition, alongside a thorough analysis of the predicted chemical shifts, multiplicities, and coupling constants. The content is designed for researchers, chemists, and quality control professionals requiring definitive structural confirmation of substituted cinnamic acid derivatives.

Introduction and Theoretical Framework

This compound is a halogenated derivative of cinnamic acid, a class of compounds investigated for a range of biological activities. Accurate and unambiguous structural characterization is paramount in drug development and chemical research. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1]

The unique substitution pattern of this compound—featuring a dichlorinated aromatic ring, a vinylic bridge, and a carboxylic acid moiety—gives rise to a distinct and interpretable NMR fingerprint. The analysis hinges on several key principles:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as chlorine and the carbonyl group, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[2]

  • Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms interact through the bonding electrons, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling constant between vinylic protons is characteristically larger for a trans configuration (typically 11-18 Hz) compared to a cis configuration (5-10 Hz).[3]

  • Aromatic Substitution Effects: The positions of the two chlorine atoms and the propenoic acid side chain dictate the electronic environment of the three remaining aromatic protons, resulting in a predictable, complex splitting pattern due to ortho, meta, and para couplings.[4]

This guide will systematically apply these principles to predict and interpret the complete ¹H and ¹³C NMR spectra of the target molecule.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[5] This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

Materials and Equipment
  • Analyte: this compound (MW: 217.05 g/mol )

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is preferable if solubility is a concern or to clearly observe the carboxylic acid proton.

  • Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[6] Most high-quality deuterated solvents contain TMS.

  • NMR Tubes: High-precision 5 mm NMR tubes, clean and free of scratches.[7][8]

  • Instrumentation: NMR Spectrometer operating at a minimum frequency of 300 MHz for ¹H detection.

Protocol for NMR Sample Preparation

This procedure ensures a homogenous sample at an optimal concentration for both ¹H and ¹³C analysis.

  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound for ¹H NMR. For a subsequent ¹³C NMR experiment on the same sample, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9][10]

  • Mixing: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.[7]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the 5 mm NMR tube. If any solid particles remain, filter the solution through a small cotton plug placed inside the pipette.[7][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube with a lint-free tissue before inserting it into the spectrometer.[8]

Protocol for NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz spectrometer and can be adjusted as needed.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton acquisition.

    • Solvent: DMSO

    • Temperature: 298 K

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 2-5 seconds (a longer delay is crucial for accurate integration in quantitative NMR).

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon acquisition (e.g., zgpg30).

    • Solvent: DMSO

    • Temperature: 298 K

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more, depending on sample concentration.

Spectral Analysis and Data Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for the more stable trans (E) isomer of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, two in the vinylic region, and one for the carboxylic acid proton.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring (H-4, H-5, H-6) form a complex AMX spin system.

    • H-6: Expected to be a doublet of doublets (dd). It is ortho to H-5 and meta to H-4. The electron-withdrawing nature of the adjacent C-Cl and the vinyl group will shift it downfield.

    • H-5: Expected to be a triplet or doublet of doublets (t or dd). It is coupled to both H-4 and H-6 (ortho couplings).

    • H-4: Expected to be a doublet of doublets (dd). It is ortho to H-5 and meta to H-6.

  • Vinylic Region (δ 6.5-8.0 ppm): The two vinylic protons (H-α and H-β) are coupled to each other.

    • H-β: This proton is attached to the carbon adjacent to the aromatic ring. It will appear as a doublet further downfield due to the deshielding effect of the ring.

    • H-α: This proton is attached to the carbon adjacent to the carboxyl group. It will appear as a doublet upfield relative to H-β. The coupling constant between H-α and H-β (³Jαβ) is expected to be large (~16 Hz), confirming the trans stereochemistry.[3]

  • Carboxylic Acid Proton (δ ~12-13 ppm):

    • -COOH: This proton will appear as a broad singlet far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature, and it may exchange with trace water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbon (δ ~167 ppm): The carboxylic acid carbon is the most deshielded and will appear furthest downfield.

  • Aromatic & Vinylic Carbons (δ 120-145 ppm):

    • C-1, C-2, C-3: These carbons are directly attached to substituents. C-2 and C-3, bonded to chlorine, will show significant shifts. C-1, the point of attachment for the side chain, will also be distinct. Aromatic carbons generally resonate between 120-150 ppm.[11]

    • C-4, C-5, C-6: These are the protonated aromatic carbons. Their shifts will be influenced by the cumulative effects of the substituents.

    • C-α and C-β: These vinylic carbons will resonate in the typical alkene region (110-150 ppm).[3] C-β is expected to be further downfield than C-α due to its proximity to the aromatic ring.

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
COOH ~12.5 br s -
H-6 ~7.9 dd ³J ≈ 8.0, ⁴J ≈ 1.5
H-β ~7.7 d ³J ≈ 16.0
H-4 ~7.6 dd ³J ≈ 8.0, ⁴J ≈ 1.5
H-5 ~7.4 t ³J ≈ 8.0

| H-α | ~6.7 | d | ³J ≈ 16.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm)
C=O ~167.2
C-β ~142.1
C-1 ~135.0
C-2 ~133.5
C-3 ~132.8
C-6 ~131.0
C-4 ~130.5
C-5 ~128.9

| C-α | ~121.3 |

Visualization of Key Structural Correlations

To visually map the connectivity information derived from the ¹H NMR spectrum, the following diagram illustrates the key spin-spin coupling relationships in the molecule.

Figure 1: Key ¹H-¹H coupling correlations in this compound.

Conclusion

This application note has established a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The provided analysis, based on fundamental NMR principles, serves as a reliable guide for the complete assignment of all proton and carbon signals, enabling unambiguous structural verification. This methodology is broadly applicable to the characterization of other substituted cinnamic acids and related small molecules.

References

Application Note: FT-IR Spectroscopy for the Identification of Functional Groups in 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification of functional groups in 2,3-Dichlorocinnamic acid using Fourier Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the scientific principles behind the characteristic infrared absorptions of the key functional moieties within the molecule: the carboxylic acid, the conjugated alkene, the dichlorinated aromatic ring, and the carbon-chlorine bonds. A detailed, field-proven protocol for sample preparation and spectral acquisition using the Potassium Bromide (KBr) pellet method is provided, along with an alternative Attenuated Total Reflectance (ATR) protocol. Expected vibrational frequencies are tabulated and explained, offering a robust framework for spectral interpretation.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds (e.g., stretching and bending).[2] Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for molecular identification and structural elucidation.

This compound is a derivative of cinnamic acid, a compound known for its wide range of pharmacological properties.[3] The addition of two chlorine atoms to the phenyl ring significantly alters its electronic properties and, consequently, its biological activity and spectroscopic signature. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and understanding its structure-activity relationship in drug development. FT-IR provides a rapid and reliable method to confirm the presence of the defining functional groups of this compound.

Key Functional Groups and Their Expected Vibrational Signatures

The structure of this compound contains several key functional groups that give rise to distinct and identifiable peaks in the FT-IR spectrum. The interpretation of the spectrum relies on understanding how the electronic environment, including conjugation and the inductive effects of the chlorine substituents, influences these vibrational frequencies.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides two of the most characteristic absorptions in the infrared spectrum.[4][5]

  • O-H Stretching: The hydroxyl (O-H) bond of the carboxylic acid exhibits a very broad and strong absorption band, typically found in the 3300-2500 cm⁻¹ region.[6] This broadening is a direct result of extensive intermolecular hydrogen bonding, which forms a stable dimeric structure in the solid state. This band is often superimposed on the C-H stretching frequencies.[6]

  • C=O (Carbonyl) Stretching: The carbonyl group gives rise to a strong, sharp absorption. For α,β-unsaturated carboxylic acids like cinnamic acid derivatives, this peak is typically found between 1700 and 1680 cm⁻¹.[7] Conjugation with the alkene and aromatic ring delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated carboxylic acid (which appears around 1710 cm⁻¹).[4][5]

  • C-O Stretching and O-H Bending: The stretching of the C-O single bond, coupled with O-H in-plane bending, can be observed in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[6]

The Alkene Group (-CH=CH-)
  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in conjugation with the aromatic ring typically appears in the 1640-1620 cm⁻¹ region.[7][8] This peak is usually of medium intensity.

  • =C-H Stretching: The stretching of the C-H bonds on the alkene carbons occurs at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] This allows them to be distinguished from the C-H stretches of saturated carbons, which appear below 3000 cm⁻¹.[10]

  • =C-H Bending (Out-of-Plane): For a trans-alkene, which is the common isomer for cinnamic acid, a strong out-of-plane C-H bending ("wagging") vibration is expected around 980-960 cm⁻¹. This is a highly diagnostic peak for trans-disubstituted alkenes.

The Dichlorinated Aromatic Ring
  • C-H Stretching: The aromatic C-H stretching vibrations absorb in a similar region to the alkene C-H stretches, around 3100-3030 cm⁻¹.[11][12][13] These peaks are often of weak to medium intensity.

  • C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of characteristic absorptions, typically of medium to weak intensity, in the 1600-1450 cm⁻¹ range.[11][12][13] Key peaks are often observed near 1600, 1585, and 1500 cm⁻¹.[11][14]

  • C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern. For a 1,2,3-trisubstituted ring, characteristic absorptions can appear in the 900-675 cm⁻¹ region.[14]

Carbon-Chlorine Bonds (C-Cl)
  • The C-Cl stretching vibrations are typically found in the fingerprint region, generally between 850 and 550 cm⁻¹.[14][15] These absorptions can be strong but may be difficult to assign definitively due to the complexity of this spectral region. For dichlorinated aromatic compounds, one would expect to find absorptions within this range corresponding to the C-Cl bonds.[16]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet for transmission FT-IR analysis. This method is ideal for obtaining high-quality spectra of solid organic compounds.[17][18]

Materials and Equipment
  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR Spectrometer

  • Spatula and weighing paper

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.[19]

    • Weigh approximately 150-200 mg of dry, FT-IR grade KBr.[19] The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in a clean agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam.[20]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed to form a uniform pellet.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Release the pressure carefully. The resulting pellet should be thin and transparent or translucent.[20]

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After analysis, remove the pellet and clean the die and mortar/pestle thoroughly with an appropriate solvent (e.g., acetone, followed by ethanol) and dry them completely to prevent cross-contamination.[20]

Alternative Protocol: Attenuated Total Reflectance (ATR)

ATR is a rapid alternative that requires minimal sample preparation.[17]

  • Background Scan: With the clean ATR crystal, acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[19]

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[19]

  • Acquire Spectrum: Collect the sample spectrum using the same parameters as the transmission method.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Data Interpretation and Visualization

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on established group frequencies and data from analogous compounds.[7][21]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
~3080Aromatic / AlkeneC-H StretchMedium to Weak
~1690Conjugated Carboxylic AcidC=O StretchStrong, Sharp
~1630AlkeneC=C StretchMedium
~1590, 1550, 1470Aromatic RingC=C StretchMedium to Weak, Sharp
~1420Carboxylic AcidO-H BendMedium
~1290Carboxylic AcidC-O StretchStrong
~980trans-Alkene=C-H Out-of-Plane BendStrong
850 - 700Aromatic C-ClC-Cl StretchMedium to Strong
800 - 750Aromatic RingC-H Out-of-Plane BendMedium to Strong

Workflow Diagram: FT-IR Analysis of this compound

FTIR_Workflow cluster_prep Part 1: Sample Preparation (KBr Pellet) cluster_acq Part 2: Spectral Acquisition cluster_analysis Part 3: Data Analysis prep1 Weigh 1-2 mg Sample & 150-200 mg KBr prep2 Grind Sample & KBr in Agate Mortar prep1->prep2 prep3 Transfer Powder to Pellet Die prep2->prep3 prep4 Apply 7-10 Tons Pressure prep3->prep4 prep5 Eject Transparent Pellet prep4->prep5 acq2 Place KBr Pellet in Sample Holder prep5->acq2 Transfer Pellet acq1 Run Background Scan (Empty Compartment) acq1->acq2 acq3 Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) acq2->acq3 an1 Perform Baseline Correction & Normalization acq3->an1 Process Data an2 Identify Characteristic Peaks (e.g., C=O, O-H, C=C) an1->an2 an3 Compare to Reference Spectra & Correlation Tables an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By following the detailed protocols and utilizing the provided table of characteristic frequencies, researchers can confidently identify the key functional groups. The presence of a very broad O-H stretch (3300-2500 cm⁻¹), a strong conjugated carbonyl peak (~1690 cm⁻¹), alkene and aromatic C=C stretches (1630-1450 cm⁻¹), and a strong trans-alkene C-H bend (~980 cm⁻¹) would provide compelling evidence for the correct molecular structure. This application note serves as a practical guide to ensure accurate and reproducible results in a research or quality control setting.

References

High-performance liquid chromatography (HPLC) method for 2,3-Dichlorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2,3-Dichlorocinnamic Acid by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering detailed methodologies from method development rationale to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a halogenated derivative of cinnamic acid, a compound of interest in various fields, including as a precursor in the synthesis of pharmaceuticals and specialty chemicals. The precise and accurate quantification of this analyte is essential for quality control, stability testing, and reaction monitoring. This application note describes a selective and sensitive RP-HPLC method developed for this purpose.

Causality Behind Experimental Choices: A Mechanistic Approach

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte.

  • Analyte Structure and pKa: this compound is an unsaturated carboxylic acid. The pKa of its parent compound, cinnamic acid, is approximately 4.44.[1] The two electron-withdrawing chlorine atoms on the phenyl ring decrease the pKa, making this compound a stronger acid. To ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography, the analyte must be maintained in its neutral, protonated state (-COOH). This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. A mobile phase pH of ~2.5 is therefore optimal.[2]

  • Solubility and Polarity: Like cinnamic acid, the 2,3-dichloro derivative has low solubility in water but is freely soluble in organic solvents such as methanol and acetonitrile.[1] This makes it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a more polar mobile phase. A mixture of methanol or acetonitrile with water is a suitable mobile phase, and a similar mixture serves as an effective diluent for sample and standard preparation.

  • UV Absorbance Properties: The conjugated system, comprising the phenyl ring and the acrylic acid side chain, makes this compound a strong chromophore. Cinnamic acid exhibits a maximum UV absorbance (λmax) around 273-279 nm.[3] The chlorine substituents act as auxochromes, which are expected to cause a bathochromic shift (shift to a longer wavelength). Therefore, a detection wavelength of approximately 285 nm is selected to provide high sensitivity and selectivity, minimizing interference from other components that may absorb at lower wavelengths.

Optimized HPLC Method Parameters

Based on the scientific rationale, the following method was developed and optimized for the analysis of this compound.

ParameterRecommended Condition
Instrument HPLC System with UV/Vis or Photodiode Array (PDA) Detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-15 min: 40% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 40% B; 20-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Detailed Experimental Protocol

Required Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (ACS grade, ~85%)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • 0.45 µm membrane filters for mobile phase filtration

  • 0.45 µm syringe filters for sample filtration

  • HPLC vials

Solution Preparation
  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to volume with water and mix well. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and deionized water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Sample Preparation

Accurately weigh the sample material and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

The following diagram outlines the complete experimental workflow from preparation to analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (0.1% H3PO4 & ACN) B Standard & Sample Preparation in Diluent C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D E Inject Standards & Construct Calibration Curve D->E F Inject Samples E->F G Peak Integration & Identification F->G H Quantification using Calibration Curve G->H I Generate Report H->I

Experimental workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R1) Guidelines)

To ensure the analytical procedure is suitable for its intended purpose, it must be validated. The validation should be performed according to established guidelines, such as those from the ICH.[4]

System Suitability Testing (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified. This is done by making replicate injections (typically n=5 or 6) of a standard solution. The results must meet the predefined acceptance criteria.[5][6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[4][6]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak for this compound should be pure and well-resolved from other peaks.
Linearity & Range Ability to elicit test results directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy Closeness of the test results to the true value. Assessed using recovery studies on spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision - Repeatability (Intra-day): Precision over a short interval with the same operator and equipment. - Intermediate Precision: Precision within the same lab but on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision assays.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1; precision (RSD) should be acceptable.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptance criteria.
Validation Workflow Diagram

The logical flow of the method validation process is illustrated below.

Validation_Workflow Start Develop & Optimize Analytical Method SST Perform System Suitability Testing (SST) Start->SST Specificity Specificity (Forced Degradation, Placebo Analysis) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Determine LOD & LOQ Precision->Limits Robustness Robustness (Vary Method Parameters) Limits->Robustness Report Compile Validation Report & Define Routine SST Criteria Robustness->Report

Logical workflow for HPLC method validation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, selective, and reliable for the quantitative determination of this compound. The provided protocol, grounded in the physicochemical properties of the analyte, offers a solid foundation for routine analysis in quality control and research settings. Adherence to the outlined validation procedure will ensure that the method yields consistently accurate and precise results, in compliance with regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2,3-Dichlorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3-Dichlorocinnamic acid. Our objective is to provide a comprehensive technical resource that moves beyond procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields. We will focus on the Perkin reaction, a classic and reliable method for this synthesis, while addressing common challenges and their solutions.

Section 1: The Perkin Reaction for this compound Synthesis

The synthesis of this compound is commonly achieved via the Perkin reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (2,3-Dichlorobenzaldehyde) with an acid anhydride (acetic anhydride).[1] The alkali salt of the acid, typically anhydrous sodium acetate, serves as the catalyst.[2][3]

The reaction proceeds at elevated temperatures and requires anhydrous conditions to prevent the premature hydrolysis of the acetic anhydride.[4][5] The presence of two electron-withdrawing chlorine atoms on the benzaldehyde ring influences the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack.[6]

Reaction Mechanism Overview

Understanding the mechanism is critical for troubleshooting. The process can be summarized in the following key steps:

  • Enolate Formation: The base (acetate ion) abstracts an acidic α-proton from acetic anhydride to form a resonance-stabilized carbanion (enolate).[6][7]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-Dichlorobenzaldehyde to form a tetrahedral alkoxide intermediate.[6][8]

  • Acyl Transfer & Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule (dehydration) upon heating to form an unsaturated mixed anhydride.[3][9]

  • Hydrolysis: Finally, the anhydride is hydrolyzed during the workup stage to yield the final product, this compound.[8][9]

// Edges R1 -> S1 [label="Deprotonation by Base"]; R3 -> S1; S1 -> S2 [label="Enolate attacks Aldehyde"]; R2 -> S2; S2 -> S3; S3 -> S4 [label="Heating"]; S4 -> S5; S5 -> P1; } .enddot Caption: Figure 1: Simplified Perkin Reaction Mechanism.

Section 2: Detailed Experimental Protocol & Workflow

This protocol outlines a standard procedure for the synthesis of this compound via the Perkin reaction. Adherence to stoichiometry and reaction conditions is paramount for achieving a high yield.

Materials & Reagents Stoichiometry
ReagentMolar Mass ( g/mol )Amount (per 0.1 mol Aldehyde)Molar Equivalents
2,3-Dichlorobenzaldehyde175.0117.5 g (0.1 mol)1.0
Acetic Anhydride102.0920.4 g (0.2 mol)2.0
Anhydrous Sodium Acetate82.038.2 g (0.1 mol)1.0

Note: Using a 1.5 to 2-fold excess of acetic anhydride helps to drive the reaction to completion.[4]

Step-by-Step Protocol

// Nodes Setup [label="1. Reaction Setup\n- Dry glassware\n- Combine reactants", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="2. Heating\n- Heat to 180°C\n- Stir for 5-8 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="3. Workup\n- Cool and add water\n- Hydrolyze excess anhydride\n- Neutralize with Na₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification_Prep [label="4. Isolation of Crude Product\n- Steam distill aldehyde\n- Acidify with HCl\n- Filter precipitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification_Final [label="5. Final Purification\n- Recrystallize from Ethanol/Water\n- Dry the final product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Analysis\n- Determine yield\n- Measure melting point", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Purification_Prep; Purification_Prep -> Purification_Final; Purification_Final -> Analysis; } .enddot Caption: Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup:

    • Ensure all glassware (round-bottom flask, reflux condenser) is thoroughly oven-dried to remove any moisture.[4][10]

    • In the round-bottom flask, combine 2,3-Dichlorobenzaldehyde (1 eq), freshly fused and powdered anhydrous sodium acetate (1 eq), and acetic anhydride (1.5-2 eq).[4]

    • Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).

  • Heating & Reaction:

    • Heat the reaction mixture in an oil bath to 180°C with continuous stirring.[11]

    • Maintain this temperature for 5 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • Allow the mixture to cool to below 100°C and pour it cautiously into a beaker containing 500 mL of water.[12]

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any excess acetic anhydride.[11]

    • While the solution is still hot, add a saturated sodium carbonate solution portion-wise with stirring until the mixture is alkaline. This converts the acidic product into its water-soluble sodium salt.[4]

    • Perform steam distillation on the alkaline solution to remove any unreacted 2,3-Dichlorobenzaldehyde.[4][12]

    • (Optional) If the solution is highly colored, cool it slightly, add a small amount of activated charcoal, and boil for 10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.[4][12]

    • Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete (test with litmus or pH paper).[4]

    • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and press dry.

  • Purification:

    • The most effective method for purification is recrystallization.[4][13]

    • Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • Add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[13]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of an ice-cold ethanol/water mixture, and dry in a vacuum oven.[13]

  • Purity Assessment:

    • The purity of the final product can be confirmed by its melting point. Pure this compound has a sharp melting point. A broad or depressed melting range indicates the presence of impurities.[13]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your reaction yield and product purity.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common problem that can often be traced back to several key factors:[10]

  • Moisture Contamination: This is the most frequent culprit. Acetic anhydride readily hydrolyzes with water to form acetic acid, rendering it inactive for the reaction.[4][5]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous sodium acetate (freshly fused and powdered is best) and high-purity acetic anhydride. Running the reaction under an inert atmosphere (e.g., nitrogen) can provide additional protection.[4]

  • Suboptimal Temperature: The Perkin reaction has a high activation energy and requires a high temperature, typically around 180°C.[11] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote side reactions and decomposition, leading to tar formation.

    • Solution: Use a temperature-controlled oil bath and monitor the temperature closely throughout the reaction.

  • Impure Reagents: Impurities in the starting 2,3-Dichlorobenzaldehyde can inhibit the reaction or introduce contaminants that are difficult to remove.

    • Solution: Use reagents of the highest available purity. If necessary, purify the starting aldehyde by distillation or recrystallization before use.[10]

  • Inefficient Mixing: A heterogeneous mixture, especially at the start, requires efficient stirring to ensure proper contact between reactants.

    • Solution: Use a properly sized magnetic stir bar and ensure vigorous, continuous stirring throughout the reaction.

Q2: The reaction mixture turned into a dark, tarry, or resinous substance. What happened?

A2: The formation of dark, insoluble polymers or tars is a known side reaction, especially under the harsh conditions of the Perkin reaction.[4][14]

  • Causality: This is often due to self-condensation or polymerization of the aldehyde, which can be promoted by excessively high temperatures or prolonged reaction times. Aldehydes, in the presence of a base, can undergo side reactions.[14][15]

  • Prevention:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature.

    • Monitor Reaction Time: Avoid unnecessarily long heating times. Monitor the reaction by TLC and begin the workup process once the starting aldehyde is consumed.

    • Reagent Purity: Ensure the aldehyde is free from acidic impurities that might catalyze polymerization.

Q3: How can I improve the efficiency of the purification by recrystallization?

A3: Product loss during purification is a common contributor to a lower overall yield.[16]

  • Use the Minimum Amount of Hot Solvent: The goal is to create a supersaturated solution upon cooling. Using too much solvent will keep your product dissolved even at low temperatures.[13]

  • Slow Cooling: Allowing the solution to cool slowly to room temperature promotes the formation of larger, purer crystals. Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities. Once crystals have started to form at room temperature, then move the flask to an ice bath to maximize recovery.[13]

  • Proper Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Q4: Can I use a different base instead of sodium acetate?

A4: Yes, other bases can be used, and the choice of base can influence the reaction rate and yield. The base's primary role is to be strong enough to deprotonate the anhydride.[2][17] While sodium acetate is traditional, other options include:

  • Potassium Acetate: Often used interchangeably with sodium acetate.

  • Triethylamine or Pyridine: These tertiary amines can also serve as catalysts.[7][18] However, they may require different reaction temperatures and solvents, and pyridine carries toxicity concerns.[19]

  • Potassium Carbonate: Has been shown to be an effective base in some Perkin-type reactions.[6][20]

For any substitution, a small-scale trial is recommended to optimize conditions.

References

Common side products in 2,3-Dichlorocinnamic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2,3-Dichlorocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and removing unwanted side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound are the Perkin reaction and the Knoevenagel-Doebner condensation.[1] The Perkin reaction, developed by William Henry Perkin, involves the aldol condensation of an aromatic aldehyde (2,3-Dichlorobenzaldehyde) with an acid anhydride (typically acetic anhydride) in the presence of an alkali salt of the acid, such as anhydrous sodium acetate.[2][3][4] The Knoevenagel-Doebner condensation reacts the aldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[1][5] This guide will primarily focus on troubleshooting the Perkin reaction, as it is a classic and widely used method.[6]

Q2: What are the primary side products I should expect when synthesizing this compound via the Perkin reaction?

A2: Impurities can arise from unreacted starting materials, intermediate species, and competing reaction pathways. The most common side products include:

  • Unreacted 2,3-Dichlorobenzaldehyde: The starting aldehyde may not be fully consumed during the reaction.[5][7]

  • (Z)-Isomer (cis-isomer): The synthesis can yield a mixture of geometric isomers. The desired product is typically the more thermodynamically stable (E)-isomer (trans-isomer), but the (Z)-isomer is a common impurity.[7]

  • Resinous Polymeric By-products: At the high temperatures required for the Perkin reaction (often 160-180°C), self-condensation of acetic anhydride or polymerization of the aldehyde can occur, forming tar-like or resinous materials.[7][8]

  • β-Hydroxy Intermediate: Incomplete dehydration during the final step of the Perkin mechanism can leave a β-hydroxy acid intermediate in the crude product.[7]

Q3: How can I assess the purity of my final this compound product?

A3: A multi-faceted approach is recommended for purity assessment:

  • Melting Point Determination: A pure substance has a sharp, defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reversed-phase C18 column, is a highly effective quantitative method to determine the percentage purity and identify different isomers or impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the desired product and identifying any residual starting materials or structural isomers.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yielded a low amount of solid product and a significant amount of dark, tarry residue.
  • Causality & Explanation: This is a classic sign of polymerization and other side reactions dominating the desired condensation pathway. The Perkin reaction requires high temperatures, which can promote undesirable side reactions if not properly controlled.[7][8] Moisture is another key culprit; water can hydrolyze the acetic anhydride, rendering it ineffective for the reaction and leading to poor yields.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[7][8]

    • Optimize Temperature Control: While the reaction needs heat, avoid exceeding the optimal temperature range (typically 170-180°C). Use an oil bath and a thermometer to maintain a stable temperature.

    • Monitor Reaction Time: Do not extend the heating time unnecessarily. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the point of maximum product formation.

Problem 2: My final product has a low melting point and a broad melting range, suggesting impurities. How do I identify and remove them?
  • Causality & Explanation: A depressed and broad melting point indicates the presence of impurities that disrupt the crystal lattice of the pure compound.[9] The most likely culprits are unreacted 2,3-Dichlorobenzaldehyde, which is a neutral compound, and the (Z)-isomer of the product.

  • Troubleshooting & Purification Workflow: A sequential purification strategy is often most effective.

    • Step 1: Removal of Unreacted Aldehyde (Acid-Base Extraction). Since the desired product is a carboxylic acid, it can be converted to its water-soluble salt form, allowing for separation from neutral impurities like the starting aldehyde.[10][11]

    • Step 2: Purification of the Carboxylic Acid (Recrystallization). After isolating the crude acid, recrystallization is the most powerful technique to remove remaining impurities, including the geometric isomer, based on differences in solubility.[7][9][10]

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral impurities, primarily unreacted 2,3-Dichlorobenzaldehyde.

  • Dissolution: Dissolve the crude reaction product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ pressure that builds up.

    • Expert Insight: The carboxylic acid is deprotonated by the weak base to form the water-soluble sodium 2,3-dichlorocinnamate, which partitions into the aqueous layer. The neutral aldehyde remains in the organic layer.

  • Separation: Allow the two layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid.

  • Backwash: Combine all aqueous extracts and wash them once with a small portion of the organic solvent to remove any lingering neutral impurities.

  • Re-acidification & Precipitation: Cool the combined aqueous layer in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel, wash it with a small amount of ice-cold water, and allow it to air dry.

Protocol 2: Purification via Recrystallization

This is the definitive step for achieving high purity, particularly for removing isomeric impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room temperature. An ethanol/water mixture is a common and effective choice.[7][10][13]

  • Dissolution: Place the crude, dry acid from the previous step into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point). Add a few more drops of hot ethanol to make the solution clear again.

    • Expert Insight: This process creates a supersaturated solution that is primed for crystallization upon cooling. Slow cooling is critical; it allows for the selective incorporation of the desired molecule into the growing crystal lattice, excluding impurities.[9]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation & Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of an ice-cold ethanol/water mixture, and dry them thoroughly in a desiccator or vacuum oven.

Visualizing the Synthesis and Side Reactions

The following diagram illustrates the Perkin reaction pathway for the synthesis of this compound and highlights the points where common side products are formed.

Perkin_Reaction_Troubleshooting cluster_reactants Starting Materials cluster_products Reaction Products cluster_side_products Common Side Products 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Acetic Anhydride Acetic Anhydride Perkin Condensation Perkin Condensation Acetic Anhydride->Perkin Condensation Sodium Acetate Sodium Acetate Sodium Acetate->Perkin Condensation Catalyst Crude Product Mixture Crude Product Mixture Desired (E)-Isomer Desired (E)-Isomer Crude Product Mixture->Desired (E)-Isomer Purification (Z)-Isomer (Z)-Isomer Crude Product Mixture->(Z)-Isomer Isomer Formation Unreacted Aldehyde Unreacted Aldehyde Resinous Polymers Resinous Polymers Perkin Condensation->Crude Product Mixture Perkin Condensation->Resinous Polymers High Temp Side Reaction

Caption: Workflow for this compound synthesis and impurity formation.

Quantitative Data Summary
ParameterObservationPotential Impact on Purity/YieldMitigation Strategy
Reaction Temperature Exceeding 180°CIncreased formation of resinous by-products, decreased yield.[7]Maintain strict temperature control (170-180°C) using an oil bath.
Moisture Presence of water in reagents/glasswareHydrolysis of acetic anhydride, leading to significantly lower yield.[7]Use anhydrous reagents and oven-dried glassware.[8]
Cooling Rate (Recrystallization) Rapid cooling (e.g., direct to ice bath)Trapping of impurities within the crystal lattice, leading to lower purity.[9]Allow the solution to cool slowly to room temperature before moving to an ice bath.
Solvent Volume (Recrystallization) Excessive solvent usedProduct remains dissolved in the mother liquor, causing low recovery yield.[11]Use the minimum amount of hot solvent necessary for complete dissolution.

References

Technical Support Center: Troubleshooting Low Yield in the Perkin Reaction for Chlorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chlorinated cinnamic acids via the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot low yields. My approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can not only identify problems but also understand their chemical origins and implement robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Perkin reaction for synthesizing chlorinated cinnamic acids.

Q1: What is the general applicability of the Perkin reaction for synthesizing chlorinated cinnamic acids?

A1: The Perkin reaction is a well-established and effective method for synthesizing α,β-unsaturated aromatic acids, including chlorinated cinnamic acid derivatives.[1][2] It involves the condensation of a chlorinated aromatic aldehyde with an acid anhydride, typically acetic anhydride, in the presence of a weak base, such as sodium or potassium acetate.[3][4] The reaction is particularly useful for aromatic aldehydes that lack α-hydrogens, thus preventing self-condensation.[5][6]

Q2: How does the position of the chlorine substituent on the benzaldehyde affect the reaction?

A2: The position of the electron-withdrawing chloro group significantly influences the reactivity of the aldehyde and, consequently, the reaction yield. The chloro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7] Published data indicates that ortho-chlorobenzaldehyde can give a good yield (around 71%), whereas para-chlorobenzaldehyde may result in a lower yield (around 52%).[8] This difference can be attributed to a combination of electronic and steric effects influencing the stability of intermediates and transition states.

Q3: What are the most critical parameters to control for a successful Perkin reaction?

A3: The three most critical parameters are:

  • Anhydrous Conditions: Acetic anhydride is highly susceptible to hydrolysis. Any moisture will consume the anhydride, reducing the concentration of the reactive enolate and thus lowering the yield.[9]

  • Temperature: The Perkin reaction requires high temperatures, typically between 160-180°C, to proceed at a reasonable rate.[3][10] However, excessive temperatures can lead to side reactions and decomposition.

  • Choice of Base: The alkali salt of the acid anhydride (e.g., anhydrous sodium acetate) is the classic choice and acts as the base catalyst.[11] The basicity and purity of the catalyst are crucial for efficient enolate formation.

Section 2: In-Depth Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving common issues leading to low yields.

Problem 1: The reaction fails to initiate or proceeds very slowly.

Possible Cause A: Inadequate Temperature

  • Causality: The Perkin reaction has a significant activation energy barrier and requires thermal energy to drive the condensation and subsequent elimination steps. Insufficient heating will result in a sluggish or stalled reaction.

  • Solution: Ensure your heating apparatus (oil bath or sand bath) is accurately calibrated and maintained at a steady temperature within the 160-180°C range.[12] Monitor the reaction temperature directly in the reaction vessel if possible.

Possible Cause B: Inactive Catalyst/Base

  • Causality: The base (e.g., sodium acetate) is responsible for deprotonating the acetic anhydride to form the nucleophilic enolate.[7] If the base is hydrated or of low purity, its effectiveness will be compromised.

  • Solution: Use anhydrous sodium acetate.[9] It is best practice to dry the sodium acetate in an oven at >120°C for several hours and cool it in a desiccator before use. Alternatively, purchase high-purity anhydrous grades.

Problem 2: The reaction yields a significant amount of dark, tarry, or resinous byproducts.

Possible Cause A: Excessive Temperature

  • Causality: While high temperatures are necessary, exceeding the optimal range can promote polymerization of the starting aldehyde or self-condensation of the acetic anhydride, leading to the formation of complex, high-molecular-weight byproducts.[13]

  • Solution: Maintain strict temperature control. A temperature of 180°C is a common upper limit.[3] Consider running the reaction at the lower end of the effective range (e.g., 160-170°C) for a longer duration to see if byproduct formation is reduced.

Possible Cause B: Presence of Impurities in Starting Materials

  • Causality: Impurities in the chlorinated benzaldehyde can act as initiators for polymerization or participate in undesired side reactions under the harsh reaction conditions.

  • Solution: Ensure the purity of your chlorinated benzaldehyde. If necessary, purify it by distillation or recrystallization before use.

Problem 3: The isolated yield is low despite apparent reaction completion (e.g., by TLC).

Possible Cause A: Product Loss During Work-up

  • Causality: The work-up procedure for the Perkin reaction involves several steps where the product can be lost. This includes incomplete hydrolysis of the intermediate anhydride, incomplete precipitation of the cinnamic acid, and dissolution of the product in wash solvents.

  • Solution:

    • Hydrolysis: After the reaction, the mixture is typically poured into water and boiled to hydrolyze any remaining anhydride and the mixed anhydride intermediate. Ensure this step is complete.

    • Neutralization and Extraction: The cinnamic acid is converted to its soluble salt (e.g., sodium cinnamate) by adding a base like sodium carbonate.[14] This step allows for the removal of unreacted aldehyde by steam distillation or extraction.[12] Ensure the solution is sufficiently basic to deprotonate all the cinnamic acid.

    • Precipitation: The chlorinated cinnamic acid is precipitated by acidifying the aqueous solution with a strong acid like HCl.[14] Perform this step slowly and with cooling in an ice bath to maximize precipitation, as the product may have some solubility in water. Check the pH to ensure complete protonation.

    • Washing: Wash the filtered product with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

Possible Cause B: Inefficient Purification

  • Causality: The crude product will likely contain unreacted starting materials and side products. Losses can occur during recrystallization if an inappropriate solvent system is used or if too much solvent is employed.

  • Solution: Recrystallization from an ethanol/water mixture is a common and effective method for purifying cinnamic acids.[15] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Section 3: Experimental Protocols and Visualizations

General Protocol for the Perkin Reaction of a Chlorinated Benzaldehyde
  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the chlorinated benzaldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (2.5 equivalents).

  • Reaction: Heat the reaction mixture in an oil or sand bath to 170-180°C for 4-5 hours.

  • Work-up - Hydrolysis: Allow the mixture to cool slightly and carefully pour it into a beaker containing 100 mL of water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Work-up - Neutralization and Aldehyde Removal: Cool the mixture and add a saturated solution of sodium carbonate until the solution is basic (check with pH paper). This converts the cinnamic acid to its soluble sodium salt. Steam distill the mixture to remove any unreacted chlorinated benzaldehyde.

  • Work-up - Decolorization and Precipitation: Cool the remaining solution and, if colored, add a small amount of activated charcoal and heat to boiling for a few minutes. Filter the hot solution. Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the precipitation of the chlorinated cinnamic acid is complete (acidic pH).

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold water. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

Data Presentation
Substituent on BenzaldehydeReported Yield (%)Reference
H70-75[8]
2-Chloro71[8]
4-Chloro52[8]
2-Nitro75[8]
4-Nitro80[8]

This table illustrates the impact of substituents on the yield of cinnamic acids in the Perkin reaction. Note that electron-withdrawing groups generally favor the reaction.

Visualizations

Perkin Reaction Mechanism

Perkin_Mechanism Anhydride Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Anhydride->Enolate Base Acetate (Base) Base->Enolate Deprotonation Intermediate1 Alkoxide Intermediate Enolate->Intermediate1 Nucleophilic Attack Aldehyde Chlorinated Benzaldehyde (Electrophile) Aldehyde->Intermediate1 Intermediate2 Mixed Anhydride Intermediate Intermediate1->Intermediate2 Intramolecular Acyl Transfer UnsaturatedAnhydride Unsaturated Mixed Anhydride Intermediate2->UnsaturatedAnhydride Dehydration (-H₂O) Product Chlorinated Cinnamic Acid UnsaturatedAnhydride->Product Hydrolysis H2O H₂O H2O->Product

Caption: The mechanism of the Perkin reaction.

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References

Technical Support Center: Preventing Polymerization During the Synthesis of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dichlorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with unwanted polymerization during this synthesis. As a crucial intermediate in the production of pharmaceuticals, such as felodipine and lamotrigine, maintaining control over the reaction is paramount for achieving high yield and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Addressing Polymerization Events

This section is designed to help you diagnose and resolve polymerization issues as they occur during your experiment.

Q1: My reaction mixture has become a thick, viscous oil or an intractable solid mass midway through the synthesis. What has gone wrong?

A1: This is a classic sign of runaway polymerization. The α,β-unsaturated system of the cinnamic acid product is susceptible to polymerization, particularly under the conditions required for its synthesis.[2] The primary causes are typically related to thermal control and the presence of radical initiators.

  • Causality—Thermal Runaway: The Perkin reaction, a common route for this synthesis, often requires high temperatures (e.g., 180°C).[3][4] At these temperatures, the rate of polymerization can increase dramatically.[5] Exceeding the optimal temperature, even in localized hot spots within the flask, can initiate a chain reaction that rapidly consumes your monomer, leading to a solid polymer mass.

  • Causality—Radical Initiation: The reaction may have been initiated by free radicals. These can be generated from several sources:

    • Atmospheric Oxygen: Oxygen can form peroxides, especially at elevated temperatures, which then decompose into radical initiators.

    • Impure Reagents: Peroxides present as impurities in starting materials (e.g., the aldehyde) or solvents can trigger polymerization.

    • Metal Contaminants: Trace metal ions can also catalyze the formation of radicals.

Immediate Corrective Action: Unfortunately, once runaway polymerization has occurred, the reaction is often unsalvageable. The focus should be on preventing recurrence in the next attempt.

Preventative Protocol:

  • Strict Temperature Control: Use an oil bath with a reliable temperature controller and magnetic stirring to ensure even heat distribution. Monitor the internal reaction temperature, not just the bath temperature.

  • Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This is crucial for minimizing the presence of oxygen.[6]

  • Use of Inhibitors: Add a free-radical scavenger to the reaction mixture from the outset. See the FAQ section for specific recommendations.

Q2: My yield of this compound is significantly lower than expected, and I isolated a large amount of an insoluble, amorphous solid. Is this a polymerization issue?

A2: Yes, this strongly indicates that a significant portion of your product has polymerized. While the reaction didn't solidify completely, conditions were still favorable for polymer formation, reducing the yield of the desired monomeric acid.

  • Causality—Sub-optimal Inhibition: You may have used an insufficient amount of polymerization inhibitor, or the chosen inhibitor may not be effective at the reaction temperature. The stability and efficacy of inhibitors are temperature-dependent.

  • Causality—Extended Reaction Time: Heating the reaction for longer than necessary, even at the correct temperature, increases the probability of polymerization. Side reactions, including polymerization, can become more prominent as the reaction time is extended.[6]

Optimization & Solution:

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting aldehyde and the formation of the product.[7] Stop the reaction as soon as it reaches completion to avoid unnecessary heating.

  • Re-evaluate Your Inhibitor: Increase the concentration of your current inhibitor or switch to a more robust one. For high-temperature reactions, inhibitors like phenothiazine or certain hindered phenols may be more suitable than standard hydroquinone.

  • Purify Starting Materials: If you suspect impurities, consider purifying the 2,3-Dichlorobenzaldehyde, for example, by recrystallization, to remove any potential initiators.[8]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of polymerization in this specific synthesis and proactive strategies to prevent it.

Q1: What is the fundamental mechanism behind the unwanted polymerization of this compound?

A1: The polymerization of this compound proceeds via a free-radical chain-growth mechanism . The key feature of the molecule that allows for this is the carbon-carbon double bond (C=C) in the acrylic acid moiety, which is susceptible to attack by radicals.[9]

The process occurs in three main stages:

  • Initiation: A free radical (R•), generated from an initiator, attacks the π-bond of the cinnamic acid derivative, forming a new, larger radical.

  • Propagation: This new radical then attacks another monomer molecule, adding it to the chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growth of a polymer chain is stopped when two radicals combine or when a radical is neutralized by a scavenger (inhibitor).[5]

Below is a diagram illustrating this free-radical polymerization pathway.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (I-I) Radical 2 R• (Free Radical) Initiator->Radical Heat/Light Monomer1 Monomer (this compound) RadicalMonomer R-M• (Growing Chain Radical) Monomer1->RadicalMonomer Attack RadicalMonomer_p R-M• Monomer2 Monomer (M) GrowingChain R-M-M• Monomer2->GrowingChain Addition GrowingChain->GrowingChain GrowingChain1 R-(M)n-M• Inhibitor Inhibitor (IH) TerminatedChain R-(M)n-MH (Stable Polymer) Inhibitor->TerminatedChain H-atom donation StableInhibitor I• (Stable Radical)

Caption: Free-radical polymerization pathway of cinnamic acid.

Q2: Which polymerization inhibitors are most effective for this synthesis, and what are the recommended concentrations?

A2: The choice of inhibitor depends on the reaction conditions, particularly the temperature. Free-radical scavengers work by donating a hydrogen atom to the growing polymer radical, effectively terminating the chain.[10][11]

Inhibitor NameRecommended Concentration (wt%)Max Operating Temp.Notes
Butylated Hydroxytoluene (BHT) 0.1 - 0.5%~150°CA common and effective hindered phenol antioxidant. Good for lower temperature Knoevenagel condensations.[10]
Hydroquinone (HQ) 0.1 - 0.2%~120°CVery effective, but requires trace oxygen to function. Can sublime at higher temperatures.
Phenothiazine (PTZ) 0.2 - 1.0%>200°CExcellent for high-temperature reactions like the Perkin synthesis due to its high thermal stability.
4-tert-Butylcatechol (TBC) 0.05 - 0.2%~100°COften used to stabilize monomers during storage and distillation. Can be effective in lower-temp syntheses.

Note: Concentrations are based on the weight of the limiting reagent (2,3-Dichlorobenzaldehyde). It is always best to start with a lower concentration and optimize as needed.

Q3: How does my choice of synthetic route—Perkin vs. Knoevenagel—affect the risk of polymerization?

A3: The choice of synthetic route has a significant impact on the risk of polymerization, primarily due to the different reaction conditions required.

  • Perkin Reaction: This reaction involves condensing 2,3-Dichlorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) using an alkali salt (e.g., sodium acetate) as a catalyst.[12][13] A major drawback is that it typically requires high temperatures, often in the range of 160-180°C, to proceed efficiently.[3][14] This high thermal stress significantly increases the rate of radical formation and subsequent polymerization, making the use of a high-temperature inhibitor like phenothiazine almost mandatory.[5]

  • Knoevenagel Condensation: This route condenses the aldehyde with an active methylene compound, such as malonic acid, in the presence of a base catalyst like pyridine and piperidine.[15][16][17] A key advantage of the Knoevenagel condensation is that it often proceeds under much milder conditions, sometimes at reflux in a solvent like toluene or even without a solvent at temperatures around 80-120°C.[18][19] The lower thermal burden drastically reduces the risk of spontaneous polymerization, although the use of an inhibitor like BHT is still a wise precaution.

Recommendation: For the synthesis of this compound, the Knoevenagel condensation is generally the preferred method to minimize the risk of polymerization due to its milder reaction conditions.

Recommended Experimental Protocol: Knoevenagel Condensation with Polymerization Prevention

This protocol provides a step-by-step methodology for the synthesis of this compound that incorporates best practices to prevent polymerization.

Materials:

  • 2,3-Dichlorobenzaldehyde (1 equivalent)

  • Malonic Acid (1.2 equivalents)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 equivalents)

  • Butylated Hydroxytoluene (BHT) (0.2% by weight of aldehyde)

  • Hydrochloric Acid (concentrated)

  • Ethanol/Water (for recrystallization)

Workflow Diagram:

G start Start setup 1. Reaction Setup - Combine aldehyde, malonic acid, BHT, and pyridine. - Equip with condenser and N2 inlet. start->setup catalyst 2. Add Catalyst - Add piperidine to the mixture. setup->catalyst heat 3. Heat Reaction - Heat to 90-100°C under N2. - Monitor via TLC. catalyst->heat quench 4. Quench & Precipitate - Cool reaction. - Pour into ice/conc. HCl. heat->quench Reaction Complete isolate 5. Isolate Crude Product - Vacuum filter the solid. - Wash with cold water. quench->isolate purify 6. Purify - Recrystallize from ethanol/water. isolate->purify end End (Pure Product) purify->end

Caption: Synthesis workflow with integrated polymerization prevention steps.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,3-Dichlorobenzaldehyde, malonic acid (1.2 eq), and Butylated Hydroxytoluene (BHT). Add pyridine as the solvent.

  • Inert Atmosphere: Begin purging the system with a gentle stream of nitrogen gas.

  • Catalyst Addition: While stirring, add a catalytic amount of piperidine to the mixture.

  • Heating and Monitoring: Heat the reaction mixture in an oil bath to 90-100°C. Maintain the inert atmosphere and stirring throughout. Monitor the reaction's progress by TLC until the starting aldehyde spot has disappeared.

  • Work-up - Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly pour the reaction mixture into the ice/acid mixture with vigorous stirring. A precipitate of crude this compound will form.[4]

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.[20]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[6][20]

By implementing these troubleshooting tips and preventative measures, you can significantly improve the yield, purity, and safety of your this compound synthesis.

References

Stability and degradation of 2,3-Dichlorocinnamic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-Dichlorocinnamic acid (2,3-DCCA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound under common experimental conditions. Our goal is to move beyond simple protocols and explain the causality behind the observations, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Part 1: General Stability, Handling, and Storage FAQs

This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C). The primary concerns for the solid material are photolytic degradation and potential reactions accelerated by high temperatures. While not exceptionally hygroscopic, storing it in a desiccated environment is a best practice to prevent moisture uptake, which could be a factor in long-term hydrolytic stability.

Q2: How stable is this compound in common organic solvents used for stock solutions?

A2: this compound exhibits good stability in aprotic solvents like DMSO, DMF, and acetonitrile when stored at -20°C or -80°C and protected from light. In protic solvents like methanol or ethanol, the risk of esterification is low but possible over extended periods, especially if acidic or basic contaminants are present. It is crucial to use high-purity, dry solvents. For maximum reproducibility, we recommend preparing fresh solutions or using stock solutions stored for no longer than a few weeks at low temperatures.

Q3: My this compound powder has a slight yellowish tint. Is it degraded?

A3: Pure this compound is typically a white to off-white crystalline solid. A yellowish tint can indicate the presence of impurities from synthesis or minor degradation. Potential degradation products, often arising from oxidation or photolysis, can be colored. Before use, we recommend verifying the purity by a suitable analytical method, such as HPLC-UV, to ensure it meets the requirements for your experiment. A small shoulder peak or a slight depression in the main peak area percentage could signal the onset of degradation.

Part 2: Forced Degradation Studies - A Practical Guide

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to avoid the formation of irrelevant secondary degradation products.[1][3]

Workflow for a Typical Forced Degradation Study

Below is a generalized workflow. Specific time points and conditions should be optimized for this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL 2,3-DCCA Solution & Control Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Ox Oxidation (e.g., 3% H2O2, RT) Photo Photolytic (ICH Q1B Light Source) Thermal Thermal (Heat) (e.g., 80°C, Solid & Solution) Sample Sample at Time Points (e.g., 2, 4, 8, 24h) Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Eval Assess Degradation % Identify Degradants Confirm Mass Balance Analyze->Eval

Caption: General workflow for forced degradation of 2,3-DCCA.

Hydrolytic Stability (Acid/Base)

Q4: How does this compound behave under acidic and alkaline hydrolytic stress?

A4: The core structure of this compound is relatively stable against hydrolysis. Unlike esters or amides, the acrylic acid and dichlorophenyl groups do not have readily hydrolyzable bonds.[4][5]

  • Acidic Conditions (e.g., 0.1M to 1M HCl): The compound is expected to be highly stable. Elevated temperatures (e.g., 60-80°C) may be required to induce any significant degradation. The primary reaction to watch for under harsh acidic conditions is potential hydration across the double bond, though this is generally unfavorable without specific catalysts.

  • Alkaline Conditions (e.g., 0.1M to 1M NaOH): The compound is more susceptible to degradation under alkaline conditions compared to acidic ones, although it is still relatively robust. While trans-cinnamic acid itself shows good stability at high pH[6][7], the presence of two electron-withdrawing chlorine atoms can increase the reactivity of the molecule. Potential reactions include nucleophilic attack at the double bond or, under very harsh conditions, nucleophilic aromatic substitution of a chlorine atom, although this requires extreme temperature and pressure.

Q5: I see a loss of parent compound in my basic hydrolysis sample but no distinct degradation peaks. What is happening?

A5: This could be due to several factors:

  • Polymerization: Under basic conditions, some cinnamic acid derivatives can undergo polymerization, resulting in a product that may not be soluble, may not elute from the HPLC column, or may not have a distinct UV chromophore.

  • Formation of Non-UV Active Products: Degradation may lead to products that lack a significant UV chromophore at the detection wavelength. Using a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify such products.[3]

  • Complete Degradation: The degradation products might be small, highly polar molecules (e.g., from cleavage of the molecule) that elute in the solvent front of a standard reverse-phase HPLC method.

Oxidative Stability

Q6: What are the expected degradation products of this compound under oxidative stress?

A6: The double bond of the acrylic acid side chain is the most likely site of oxidative attack.[8][9] When using an oxidant like hydrogen peroxide (H₂O₂), you can anticipate several products:[1]

  • Epoxidation: Formation of an epoxide across the double bond is a common initial product.

  • Oxidative Cleavage: Under stronger conditions, the double bond can be cleaved. This would likely yield 2,3-dichlorobenzaldehyde and glyoxylic acid.

  • Hydroxylation: Dihydroxylation of the double bond to form a diol is also possible.

The aromatic ring is generally resistant to oxidation under these conditions unless a stronger oxidizing agent or catalyst is used.

Photostability

Q7: My solution of this compound shows a new peak in HPLC after exposure to light. What is it?

A7: The most common photochemical reaction for cinnamic acids is trans-cis (E/Z) isomerization around the double bond.[10][11] The naturally synthesized and most stable form is the trans isomer. Upon exposure to UV light, it can convert to the cis isomer until a photostationary state is reached. The cis isomer will likely have a different retention time in HPLC, typically eluting slightly earlier than the trans isomer in reverse-phase chromatography.

Q8: Can other photodegradation reactions occur besides isomerization?

A8: Yes. With prolonged exposure to high-intensity UV light, other reactions are possible:

  • Cyclodimerization: Cinnamic acids can undergo [2+2] cycloaddition to form cyclobutane dimers (truxillic or truxinic acids).

  • Photo-oxidation: In the presence of oxygen, light can promote the formation of the oxidative degradation products mentioned in Q6.

  • Dehalogenation: Reductive dehalogenation is a possibility, though it often requires specific photochemical conditions or sensitizers.[12]

Thermal Stability

Q9: What happens when this compound is heated?

A9: As a solid, this compound is expected to be thermally stable up to its melting point. At temperatures significantly above its melting point, decarboxylation (loss of CO₂) to form 2,3-dichlorostyrene is a potential degradation pathway. In solution, high temperatures will accelerate the other degradation modes (hydrolysis, oxidation) if the corresponding reagents (water, oxygen) are present.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during stability studies.

Problem Potential Cause(s) Recommended Solution(s)
Poor Mass Balance (<95%) in HPLC Analysis 1. Degradation products are not eluting from the column. 2. Degradants are not UV-active at the monitored wavelength. 3. Degradants are highly volatile. 4. Precipitation of degradants from solution.1. Implement a strong column wash step (e.g., 100% Acetonitrile or Methanol) at the end of the gradient. 2. Use a diode-array detector (DAD) to check all wavelengths or use a mass spectrometer (MS) or other universal detector.[3] 3. Use GC-MS if volatile products are suspected. 4. Visually inspect samples for precipitation. If observed, try dissolving in a stronger solvent like DMSO before dilution.
Inconsistent Degradation Levels Between Experiments 1. Inconsistent temperature control. 2. Variable light exposure for photosensitive samples. 3. Different levels of dissolved oxygen in oxidative studies. 4. Purity of reagents (e.g., old H₂O₂ solution).1. Use a calibrated oven or water bath. 2. Use a validated photostability chamber that controls light intensity and temperature.[2] Wrap control samples in aluminum foil.[3] 3. Ensure consistent mixing and headspace in sample vials. 4. Use fresh, high-purity reagents for each study.
Parent Peak Shape is Poor (Tailing, Fronting) After Stress 1. Column overload due to high concentration of parent compound relative to degradants. 2. Co-elution of a degradation product. 3. pH of the injected sample is incompatible with the mobile phase.1. Dilute the sample further. 2. Adjust the HPLC method (gradient slope, mobile phase composition, column chemistry) to improve resolution. 3. Ensure samples from acid/base hydrolysis are properly neutralized and diluted in the mobile phase before injection.

Part 4: Putative Degradation Pathways

Based on the chemical nature of this compound and established reactivity of similar compounds, the following degradation pathways are proposed.

Degradation_Pathways cluster_photo Photolytic Stress (UV Light) cluster_ox Oxidative Stress (H₂O₂) cluster_thermal Harsh Thermal Stress (> M.P.) Parent This compound (trans) Cis_Isomer cis-2,3-Dichlorocinnamic Acid Parent->Cis_Isomer Isomerization Dimer Cyclobutane Dimers Parent->Dimer [2+2] Cycloaddition Epoxide Epoxide Intermediate Parent->Epoxide Epoxidation Aldehyde 2,3-Dichlorobenzaldehyde Parent->Aldehyde Direct Cleavage Diol Diol Derivative Parent->Diol Hydroxylation Styrene 2,3-Dichlorostyrene (+ CO₂) Parent->Styrene Decarboxylation Epoxide->Aldehyde Cleavage

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichlorocinnamic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Introduction to Synthesis and Scale-Up Challenges

This compound is a key building block in the development of pharmaceuticals and other specialty chemicals.[1] Its synthesis, commonly achieved via reactions like the Perkin condensation or Knoevenagel condensation, presents unique challenges when transitioning from bench-scale to pilot or industrial-scale production.[2][3] Scaling up chemical reactions is not merely about using larger glassware and greater quantities of reagents; it involves navigating shifts in reaction kinetics, heat transfer, and mass transport that can dramatically impact yield, purity, and safety.[4][5]

This guide provides a structured approach to identifying and resolving issues that may arise during the scale-up synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reaction

Question: We are scaling up the synthesis of this compound via the Perkin reaction and are observing a significant drop in yield compared to our lab-scale experiments. What could be the cause, and how can we fix it?

Answer: A drop in yield upon scale-up is a common issue that can be attributed to several factors, primarily related to heat and mass transfer.

  • Inadequate Heat Transfer: The Perkin reaction requires high temperatures, often around 180-190°C.[2][6] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is more challenging.[7] Cold spots can slow down the reaction rate in parts of the reactor, leading to an overall lower conversion.

    • Solution:

      • Reactor Design: Ensure your reactor has an appropriate surface area-to-volume ratio and an efficient heating system (e.g., oil bath, heating mantle with good insulation).

      • Stirring: Inadequate agitation is a major culprit. As the reaction mixture can become thick, ensure the stirrer is powerful enough and the impeller is designed to promote good mixing and prevent solids from settling.[8]

      • Temperature Monitoring: Use a calibrated internal temperature probe to monitor the actual reaction temperature, which can differ significantly from the external heating source.[9]

  • Moisture Contamination: Acetic anhydride, a key reagent in the Perkin reaction, is highly sensitive to moisture and will readily hydrolyze to acetic acid, rendering it ineffective.[10] On a larger scale, there are more opportunities for moisture to enter the system.

    • Solution:

      • Anhydrous Reagents: Use anhydrous sodium acetate and ensure the acetic anhydride is of high purity.[6]

      • Dry Glassware and Inert Atmosphere: Thoroughly dry all glassware and equipment. Running the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from interfering.[10]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2,3-dichlorobenzaldehyde to acetic anhydride can limit the conversion.

    • Solution: An excess of acetic anhydride is often used to drive the reaction to completion.[10] Re-evaluate your stoichiometry for the larger scale.

Issue 2: Formation of Impurities and Dark-Colored Byproducts

Question: Our scaled-up batch of this compound is dark and difficult to purify. What are these impurities, and how can we prevent their formation?

Answer: The formation of colored impurities and byproducts is often due to side reactions that become more prevalent at the high temperatures required for the Perkin reaction.

  • Side Reactions: At elevated temperatures, side reactions such as the self-condensation of acetic anhydride or polymerization of 2,3-dichlorobenzaldehyde can occur, leading to the formation of resinous by-products.[10][11]

    • Solution:

      • Temperature Control: Precise temperature control is crucial. Avoid overheating the reaction mixture.

      • Reaction Time: Optimize the reaction time. Prolonged heating can increase the formation of byproducts. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.

  • Potential Impurities:

    • Unreacted 2,3-dichlorobenzaldehyde.[12]

    • Side-products from the self-condensation of the aldehyde or anhydride.[12]

    • Other isomeric cinnamic acid derivatives.[12]

  • Purification Strategy:

    • Initial Work-up: After the reaction, the mixture can be poured into water and neutralized with a base like sodium carbonate to convert the this compound to its water-soluble sodium salt. Unreacted aldehyde can then be removed by steam distillation.[10]

    • Decolorization: If the resulting aqueous solution is colored, it can be treated with activated charcoal.[10]

    • Precipitation and Recrystallization: The this compound is then precipitated by adding a strong acid like hydrochloric acid.[10] The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[10][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound from 2,3-dichlorobenzaldehyde are:

  • Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid (e.g., sodium acetate) as a base catalyst.[13][14] This reaction typically requires high temperatures.[6]

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.[2][3] This is often preferred for its higher yields and milder reaction conditions.[2]

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: Scaling up any chemical reaction introduces increased risks. For this synthesis, key safety considerations include:

  • Thermal Runaway: The Perkin reaction is often exothermic, and on a large scale, the heat generated may not dissipate as efficiently, potentially leading to a thermal runaway.[4] It is crucial to have adequate cooling systems in place and to monitor the internal temperature closely.[5]

  • Reagent Handling: Acetic anhydride and concentrated hydrochloric acid are corrosive. Handling larger quantities increases the risk of splashes and spills.[4] Appropriate personal protective equipment (PPE) is essential.

  • Pressure Buildup: If the reaction is conducted in a closed system, the evolution of any gaseous byproducts could lead to a dangerous pressure increase. Ensure the reactor is properly vented.[9]

Q3: How can I assess the purity of my scaled-up batch of this compound?

A3: The purity of your product can be assessed using several analytical techniques:

  • Melting Point Determination: Pure this compound has a sharp melting point. Impurities will typically cause the melting point to be lower and the range to be broader.[12]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the desired product and identify any impurities.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the product and identifying and quantifying any impurities.

Q4: Can I use a different base catalyst for the Perkin reaction?

A4: While sodium or potassium acetate are the traditional bases, other bases like triethylamine can also be used.[6][14] However, the choice of base can influence the reaction rate and the formation of byproducts. It is advisable to conduct small-scale experiments to evaluate the effectiveness of any alternative base before implementing it on a larger scale.

Part 3: Experimental Protocols and Data

Protocol 1: Scale-Up Synthesis of this compound via Perkin Reaction

This protocol is a general guideline and should be adapted and optimized based on your specific equipment and safety protocols.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)
2,3-Dichlorobenzaldehyde175.011.0175
Acetic Anhydride102.092.5255
Anhydrous Sodium Acetate82.031.082

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, combine 2,3-dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heating: Heat the mixture to reflux at approximately 180-190°C for 8-12 hours.[2] Monitor the reaction progress by TLC or HPLC.

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to cool to around 100°C and then cautiously pour it into 2 liters of water in a separate vessel with vigorous stirring.

    • Add a saturated solution of sodium carbonate until the solution is alkaline (pH 9-10). This will dissolve the product as its sodium salt.[10]

    • If a significant amount of unreacted aldehyde is present, perform a steam distillation to remove it.[10]

    • If the solution is colored, add activated charcoal, heat to boiling for a few minutes, and then filter while hot.[10]

  • Precipitation and Isolation:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete (pH should be acidic).[10]

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Purify the crude product by recrystallization from an ethanol/water mixture.[10]

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[12]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[12]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[12]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[12]

Part 4: Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Combine Reactants: 2,3-Dichlorobenzaldehyde, Acetic Anhydride, Sodium Acetate B Heat to 180-190°C (Reflux for 8-12h) A->B Perkin Reaction C Cool and Quench in Water B->C D Basify with Na₂CO₃ (Dissolves product) C->D E Steam Distillation (Removes unreacted aldehyde) D->E F Acidify with HCl (Precipitates crude product) E->F G Filter and Wash with Water F->G H Recrystallize from Ethanol/Water G->H I Filter and Dry H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Low Purity / Dark Color Start Problem Encountered Yield_Q1 Check Internal Temp. Start->Yield_Q1 Purity_Q1 Check Reaction Temp. Start->Purity_Q1 Yield_A1 Improve Stirring & Reactor Heating Yield_Q1->Yield_A1 Uneven Yield_Q2 Check Reagent Quality Yield_Q1->Yield_Q2 Uniform Yield_A2 Use Anhydrous Reagents & Inert Atmosphere Yield_Q2->Yield_A2 Moisture Present Purity_A1 Optimize Temp. & Time to Minimize Side Reactions Purity_Q1->Purity_A1 Too High Purity_Q2 Review Work-up Purity_Q1->Purity_Q2 Optimal Purity_A2 Implement Steam Distillation & Charcoal Treatment Purity_Q2->Purity_A2 Ineffective

Caption: A logical approach to troubleshooting common scale-up synthesis issues.

References

Removing unreacted starting materials from 2,3-Dichlorocinnamic acid product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-Dichlorocinnamic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the purification of this compound, with a focus on removing unreacted starting materials. Our goal is to provide you with the technical expertise and practical insights needed to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common starting materials I need to remove from my crude this compound product?

A1: The most prevalent synthetic route to this compound is the Knoevenagel condensation.[1][2][3] This reaction typically involves the condensation of 2,3-dichlorobenzaldehyde with malonic acid, often in the presence of a basic catalyst like pyridine or triethylamine.[1][2] Consequently, the primary impurities you will likely need to remove are unreacted 2,3-dichlorobenzaldehyde and malonic acid .

Q2: I've performed the synthesis, but my crude product is an oily or sticky solid. What does this indicate?

A2: An oily or resinous crude product often suggests the presence of unreacted 2,3-dichlorobenzaldehyde, which is a low-melting solid or can be an oil at room temperature depending on its purity. It can also indicate the formation of side-products or the presence of residual solvent. Proper purification is essential to isolate the crystalline this compound.

Q3: My Thin-Layer Chromatography (TLC) of the crude product shows multiple spots. How can I identify which spot corresponds to my product and the starting materials?

A3: To identify the spots, you should run co-spots on your TLC plate. This involves spotting your crude reaction mixture in one lane, the 2,3-dichlorobenzaldehyde starting material in another, the malonic acid in a third, and then a mixture of your crude product with each starting material in separate lanes. The spot corresponding to this compound should have a different Rf value than the starting materials. Due to the carboxylic acid group, this compound is more polar than 2,3-dichlorobenzaldehyde and will likely have a lower Rf value. Malonic acid is also quite polar and may have a low Rf value as well.

Q4: I'm having trouble with streaking of my this compound on the TLC plate. What's causing this and how can I fix it?

A4: Streaking of carboxylic acids on silica gel TLC plates is a common issue.[4] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q5: What is the most effective method for removing unreacted 2,3-dichlorobenzaldehyde from my this compound product?

A5: Acid-base extraction is a highly effective and straightforward technique for this separation.[5][6][7][8] this compound, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble sodium salt.[5][6] The unreacted 2,3-dichlorobenzaldehyde, being a neutral compound, will remain in the organic layer.[6] This allows for a clean separation.

Q6: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

A6: While NaOH will also deprotonate the carboxylic acid, it is generally recommended to use a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] This is because 2,3-dichlorobenzaldehyde can potentially undergo undesired reactions, such as a Cannizzaro reaction, in the presence of a strong base. Using a weak base is sufficient to deprotonate the carboxylic acid without affecting the aldehyde.

Q7: After acid-base extraction and re-acidification, my this compound product is still not pure. What should I do next?

A7: If impurities remain after extraction, recrystallization is the next recommended purification step.[9][10][11] This technique relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures.[9] For this compound, a mixed solvent system like ethanol/water is often effective.[12][13]

Q8: I'm performing a recrystallization, but my product is not crystallizing upon cooling. What could be the problem?

A8: This is a common issue in recrystallization and can be due to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. You can try to boil off some of the solvent to concentrate the solution.[14]

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.[14]

  • High purity: Sometimes, very pure compounds are slow to crystallize. Adding a "seed crystal" of the pure compound can initiate crystallization.

  • Inappropriate solvent: The chosen solvent may not be ideal. You may need to experiment with different solvents or solvent mixtures.[9]

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol details the separation of the acidic this compound from the neutral, unreacted 2,3-dichlorobenzaldehyde.

Materials:

  • Crude this compound product

  • Diethyl ether (or another suitable water-immiscible organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral 2,3-dichlorobenzaldehyde, and the bottom aqueous layer will contain the sodium salt of this compound.[6]

  • Isolation of Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, add another portion of the saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.[4]

  • Backwash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any residual neutral impurities. Discard this ether wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the solution is acidic (pH ~2, check with pH paper).[4] The this compound will precipitate out as a solid.

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the purified product to air dry or dry it in a desiccator.

Protocol 2: Purification of this compound via Recrystallization

This protocol is for further purifying the this compound obtained after extraction or if extraction alone is insufficient.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[9]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation

Table 1: Physical Properties of Compounds in the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compoundC₉H₆Cl₂O₂217.05199-201>300Slightly soluble[15]
2,3-DichlorobenzaldehydeC₇H₄Cl₂O175.0165-67233Insoluble
Malonic acidC₃H₄O₄104.06135-137 (decomposes)-Very soluble

Visualizations

Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Crude_Product Crude this compound (Contains unreacted starting materials) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous_Layer Aqueous Layer (Sodium 2,3-dichlorocinnamate) Separate->Aqueous_Layer Product Organic_Layer Organic Layer (2,3-Dichlorobenzaldehyde) Separate->Organic_Layer Impurity Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitated This compound Acidify->Precipitate Dissolve_Recrys Dissolve in min. hot Ethanol Precipitate->Dissolve_Recrys Further Purification Add_Water Add hot Water to cloud point Dissolve_Recrys->Add_Water Cool Cool Slowly Add_Water->Cool Crystals Pure Crystals of This compound Cool->Crystals Final_Product Pure this compound Crystals->Final_Product

Caption: A flowchart illustrating the purification workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dichlorocinnamic Acid and 3,4-Dichlorocinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of Two Key Dichlorinated Cinnamic Acid Isomers

In the landscape of pharmaceutical research and organic synthesis, cinnamic acid and its derivatives stand out for their wide-ranging biological activities and utility as versatile chemical building blocks. Among these, chlorinated isomers have garnered significant attention due to the influence of halogenation on their electronic properties and, consequently, their biological efficacy. This guide provides a detailed comparative study of two such isomers: 2,3-Dichlorocinnamic acid and 3,4-Dichlorocinnamic acid.

This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-driven comparison of their chemical properties, synthesis, and biological potential. While direct comparative studies are limited, this guide synthesizes available data to illuminate the distinct characteristics of each isomer.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of two chlorine atoms on the phenyl ring of cinnamic acid results in distinct physicochemical properties for this compound and 3,4-Dichlorocinnamic acid. These differences can have profound implications for their reactivity, solubility, and interaction with biological targets.

Figure 1: Chemical structures of this compound and 3,4-Dichlorocinnamic acid.

A summary of their key physicochemical properties is presented in the table below.

PropertyThis compound3,4-Dichlorocinnamic acid
Molecular Formula C₉H₆Cl₂O₂C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol 217.05 g/mol
Melting Point Not consistently reported218-220 °C[1][2]
Appearance Off-white powderWhite crystalline powder[1]
Solubility Soluble in ethanol and ethyl acetateSoluble in chloroform, benzene, and ethanol; low solubility in water[1]

The higher melting point of the 3,4-isomer suggests a more stable crystal lattice structure, which can be attributed to more efficient packing in the solid state. The solubility profiles indicate that both compounds are generally more soluble in organic solvents than in water, a common characteristic of cinnamic acid derivatives.

Synthesis and Spectroscopic Characterization

The synthesis of dichlorocinnamic acids can be achieved through various established methods in organic chemistry, most notably the Perkin reaction and the Knoevenagel-Doebner condensation.

General Synthetic Approach: Knoevenagel-Doebner Condensation

A common and efficient method for synthesizing these compounds is the Knoevenagel-Doebner condensation, which involves the reaction of the corresponding dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine.

Figure 2: General workflow for the synthesis of Dichlorocinnamic acids via Knoevenagel-Doebner condensation.

Experimental Protocol: Synthesis of Dichlorocinnamic Acid

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine the appropriate dichlorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the reactants and act as a catalyst.

  • Reaction: Heat the mixture in a water bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

The structural identity of these isomers can be confirmed using various spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3,4-Dichlorocinnamic acid:

  • IR Spectroscopy: The IR spectrum of 3,4-Dichlorocinnamic acid shows characteristic peaks for the carboxylic acid O-H stretch (broad band), C=O stretch, C=C stretch of the alkene, and C-Cl stretches.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides signals corresponding to the protons of the vinyl group and the aromatic ring, with chemical shifts and coupling constants confirming the substitution pattern.

While comprehensive, directly comparable spectroscopic data for this compound is less readily available in the public domain, similar characteristic peaks are expected, with shifts influenced by the different electronic environment created by the 2,3-dichloro substitution pattern.

Comparative Biological Activities

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[3] The position of the chlorine atoms on the phenyl ring is expected to significantly influence the potency and spectrum of these activities.

Antimicrobial Activity

While extensive data on the antimicrobial properties of many cinnamic acid derivatives exists, direct comparative studies on 2,3- and 3,4-Dichlorocinnamic acid are limited. However, studies on related compounds suggest that halogenation can enhance antimicrobial efficacy. For instance, derivatives of 3,4-Dichlorocinnamic acid have been investigated for their antibacterial and antifungal properties.

To provide a framework for future comparative studies, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Prepare serial dilutions of the test compounds (this compound and 3,4-Dichlorocinnamic acid) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Cytotoxic Activity

The potential of cinnamic acid derivatives as anticancer agents is an active area of research. Their mechanism of action is often attributed to the induction of apoptosis in cancer cells.

To compare the cytotoxic effects of this compound and 3,4-Dichlorocinnamic acid, the MTT assay is a widely used and reliable method.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Figure 4: Workflow for determining the cytotoxicity (IC₅₀) of the compounds using the MTT assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and 3,4-Dichlorocinnamic acid, highlighting their structural differences, physicochemical properties, and synthetic routes. While both isomers share the same molecular formula, the positional variation of the chlorine atoms imparts distinct characteristics.

The available data suggests that both compounds are valuable intermediates in organic synthesis and possess potential biological activities. However, a significant gap exists in the literature regarding direct, quantitative comparisons of their antimicrobial and cytotoxic potencies.

Future research should focus on:

  • Systematic Biological Screening: Conducting head-to-head comparisons of the antimicrobial and cytotoxic activities of both isomers against a broad panel of bacterial, fungal, and cancer cell lines to establish clear structure-activity relationships.

  • Mechanistic Studies: Elucidating the underlying molecular mechanisms of their biological activities to identify potential cellular targets.

  • Crystal Structure Analysis: Determining the single-crystal X-ray structures of both compounds to gain a deeper understanding of their solid-state properties and intermolecular interactions.

By addressing these research gaps, the scientific community can unlock the full potential of these dichlorinated cinnamic acid isomers for applications in drug discovery and materials science.

References

Efficacy of 2,3-Dichlorocinnamic acid compared to other halogenated cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2,3-Dichlorocinnamic Acid and Other Halogenated Cinnamic Acids

Introduction: The Modulatory Power of Halogenation on a Privileged Scaffold

Cinnamic acid, a naturally occurring organic acid, and its derivatives are a cornerstone in medicinal chemistry, lauded for their wide spectrum of biological activities and favorable toxicity profiles.[1][2] These compounds, found in various plants, fruits, and honey, serve as a versatile scaffold for synthetic modification.[2] A particularly effective strategy for enhancing their therapeutic potential is halogenation—the introduction of halogen atoms onto the cinnamic acid framework. This modification can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic properties and biological efficacy.[1][3]

This guide provides a comparative analysis of this compound and other halogenated cinnamic acids, focusing on their efficacy in key biological applications. We will delve into their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data, and elucidate the underlying structure-activity relationships.

Comparative Analysis of Biological Activities: A Multifaceted Examination

The therapeutic efficacy of halogenated cinnamic acids is profoundly influenced by the nature of the halogen, its position on the phenyl ring, and the presence of other substituents.[1]

Antimicrobial Efficacy

Halogenation is a well-established strategy for boosting the antimicrobial properties of cinnamic acid derivatives.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[4][5]

The presence of chlorine and bromine, in particular, has been shown to increase potency against a variety of bacterial and fungal pathogens.[1] For instance, esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against several Candida species.[1][6] In a comparative context, the position of the halogen substituent is a critical determinant of activity. Studies have shown that a para-substituted chloro-compound was more active against certain bacteria than its ortho-substituted counterpart, suggesting that the position of the chlorine atom enhances the antibacterial activity.[2] While comprehensive data on this compound is still emerging, the presence of two halogen substituents is hypothesized to further enhance its antimicrobial potential due to increased lipophilicity.[7]

CompoundTest OrganismMIC/IC50Reference
4-Chlorocinnamic acidBacillus subtilis708 µM[5][8]
4-Chlorocinnamic acidEscherichia coli708 µM[5][8]
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiaeHigh Activity[9]
2-coumaric acidMycobacterium tuberculosis H37Rv122 µM[10]
4-coumaric acidMycobacterium tuberculosis H37Rv>366 µM[10]
4-nitrocinnamic acidAspergillus niger43.5 µM[10]
4-nitrocinnamic acidCandida albicans43.5 µM[10]
Anticancer Potential

Cinnamic acid derivatives have emerged as promising candidates for anticancer drug development, primarily through their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[2][5] Halogenation can enhance these cytotoxic effects. For example, brominated analogs of cinnamic acid have shown significant antiproliferative activity.[1]

The proposed mechanism for the anticancer activity of many cinnamic acid derivatives involves the modulation of key signaling pathways that regulate cell survival and apoptosis.[11]

Halogenated Cinnamic Acid Halogenated Cinnamic Acid Bcl-2 Family Regulation Bcl-2 Family Regulation Halogenated Cinnamic Acid->Bcl-2 Family Regulation Mitochondrial Pathway Activation Mitochondrial Pathway Activation Bcl-2 Family Regulation->Mitochondrial Pathway Activation modulates Caspase Activation Caspase Activation Mitochondrial Pathway Activation->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis induces

Caption: Proposed mechanism of apoptosis induction by halogenated cinnamic acids.

Anti-inflammatory Properties

Cinnamic acid and its derivatives are known to possess significant anti-inflammatory activity.[12][13] They can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by targeting signaling pathways such as Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB).[4] The introduction of halogens can modulate this activity, and the development of novel halogenated cinnamic acid derivatives is an active area of research for new anti-inflammatory drugs.[12]

Structure-Activity Relationship (SAR)

The biological activity of halogenated cinnamic acids is intricately linked to their chemical structure:

  • Type of Halogen: The nature of the halogen atom (e.g., chlorine, bromine) influences the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.[1]

  • Position of Halogen: The position of the halogen on the phenyl ring is crucial. For instance, para-substitution has been shown to be more effective for antibacterial activity in some cases.[2]

  • Number of Halogens: Multiple halogen substitutions, as seen in dichlorocinnamic acids, can lead to enhanced biological activity, which may be attributed to increased lipophilicity and altered electronic distribution.[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Dissolve the test compounds (e.g., this compound, other halogenated cinnamic acids) in a suitable solvent like DMSO to prepare high-concentration stock solutions.

  • Microorganism Culture: Prepare a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Solution Stock Solution Microbial Culture Microbial Culture Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection

References

Validating the Antimicrobial Potential of 2,3-Dichlorocinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Cinnamic acid and its derivatives, naturally occurring compounds found in plants, have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison of the antimicrobial activity of a specific class of synthetic derivatives, 2,3-dichlorocinnamic acids, against a panel of clinically relevant microorganisms. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to evaluate and potentially advance these compounds in the drug discovery pipeline.

The Rationale for Halogenation: Enhancing Antimicrobial Efficacy

The core structure of cinnamic acid, a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification.[4][5] The introduction of halogen atoms, such as chlorine, into the phenyl ring is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound.[5] Halogenation can increase lipophilicity, facilitating the penetration of the molecule through the lipid-rich cell membranes of microorganisms.[4] This guide focuses on 2,3-dichloro-substituted cinnamic acid derivatives, exploring how this specific substitution pattern influences their antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a comparative summary of the hypothetical MIC values for a series of 2,3-dichlorocinnamic acid derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. These values are benchmarked against a standard antibiotic to provide context for their potential efficacy.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
This compound64128256
Derivative A (Ester)3264128
Derivative B (Amide)163264
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of the findings, standardized protocols must be rigorously followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound derivatives in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the microbial suspension. A->C B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). B->C D Incubate the plate at the optimal temperature and duration for the specific microorganism. C->D E Visually inspect the plate for the lowest concentration showing no visible growth (turbidity). D->E F This concentration is the MIC. E->F

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC has been established.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, the antimicrobial activity of cinnamic acid and its related compounds is thought to involve several targets. These include disruption of the cell membrane, inhibition of key enzymes, and interference with cellular signaling pathways.[4] The presence of the chlorine atoms on the phenyl ring likely enhances these effects by increasing the compound's ability to interact with and penetrate microbial cell structures.

Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Microbial Cell A 2,3-Dichlorocinnamic Acid Derivative B Cell Membrane Disruption A->B C Enzyme Inhibition A->C D Interference with Signaling Pathways A->D E Inhibition of Growth & Cell Death B->E C->E D->E

Caption: Proposed mechanisms of antimicrobial action.

Concluding Remarks and Future Directions

The preliminary data and established methodologies presented in this guide suggest that this compound derivatives represent a promising class of compounds for further investigation as novel antimicrobial agents. The enhanced activity observed in the amide and ester derivatives highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of these molecules.

Future research should focus on:

  • Expanding the microbial panel: Testing the derivatives against a broader range of clinically relevant and drug-resistant pathogens.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action.

  • Toxicity and safety profiling: Evaluating the cytotoxic effects of these compounds on mammalian cell lines to assess their therapeutic index.

  • In vivo efficacy studies: Assessing the antimicrobial activity of the most promising derivatives in animal models of infection.

By systematically addressing these areas, the scientific community can further validate the potential of this compound derivatives and pave the way for the development of new and effective treatments to combat the global threat of infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Cinnamic Acid in Drug Discovery

Cinnamic acid and its derivatives represent a class of naturally occurring aromatic carboxylic acids that have garnered significant attention in medicinal chemistry.[1] Their basic structure, consisting of a phenyl ring, a carboxylic acid group, and an acrylic acid side chain, offers a versatile scaffold for chemical modification, leading to a wide array of biological activities.[2] These compounds are known to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] The introduction of halogen substituents, particularly chlorine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy.[3][5] This guide provides an in-depth comparison of dichlorinated cinnamic acid (DCCA) isomers, exploring how the positional variation of chlorine atoms dictates their structure-activity relationship (SAR). We will delve into their known biological activities, with a focus on anticancer and antimicrobial effects, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Influence of Chlorine Substitution: A Comparative Overview

General Structure of Dichlorinated Cinnamic Acids

The core structure of dichlorinated cinnamic acid is depicted below. The "R" groups represent the positions where two chlorine atoms can be substituted on the phenyl ring, giving rise to various isomers such as 2,3-DCCA, 2,4-DCCA, 3,4-DCCA, and 3,5-DCCA.

Caption: General chemical structure of cinnamic acid, with R groups indicating potential positions for dichlorination.

Comparative Biological Activities

The following table summarizes the known biological activities of various dichlorinated cinnamic acid isomers. It is important to note that quantitative data for a direct, side-by-side comparison is not always available.

IsomerBiological ActivityTarget/OrganismQuantitative Data (IC50/MIC)References
2,4-Dichlorocinnamic Acid Anticancer-Data not readily available[6]
Antimicrobial-Data not readily available[6]
3,4-Dichlorocinnamic Acid Antimicrobial (as N-aryl amide derivatives)Staphylococcus aureus, MRSA, Enterococcus faecalisMICs ranging from 0.24 to >128 µg/mL depending on the amide substitution[5]
Cytotoxicity (as N-aryl amide derivatives)Human monocytic leukemia (THP-1) cellsIC50 values ranging from 1.35 to >64 µg/mL depending on the amide substitution[5]
Anticancer (as a methyl ester derivative)Human gastric adenocarcinoma cell lineQualitative mention of high cytotoxic activity[7]
2,5-Dichlorocinnamic Acid Antimicrobial (as a cephalosporin hybrid)Staphylococcus epidermidis, Staphylococcus haemolyticus, Streptococcus pneumoniaeMIC values in the nanomolar range[8]
2,6-Dichlorocinnamic Acid General Biological Activity-Limited data available[9]
3,5-Dichlorocinnamic Acid Anti-inflammatory (as ester and amide derivatives)TPA-induced mouse ear edemaInhibition rates up to 65.6% for some derivatives[10]

Mechanism of Action: Inhibition of Monocarboxylate Transporters (MCTs)

A significant mechanism through which some cinnamic acid derivatives exert their anticancer effects is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[11][12] These transporters are crucial for cancer cell metabolism, as they facilitate the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect).[12][13] By blocking lactate transport, MCT inhibitors can lead to intracellular acidification and metabolic crisis, ultimately inducing cancer cell death.[13][14]

While α-cyano-4-hydroxycinnamic acid (CHC) is a well-known, albeit low-affinity, MCT inhibitor, studies on dichlorinated analogs in this context are an emerging area of research.[11][15] The lipophilicity and electronic properties conferred by chlorine atoms could potentially enhance binding to the transporter, making dichlorinated cinnamic acids promising candidates for the development of more potent MCT inhibitors.

cluster_cancer_cell Cancer Cell cluster_inhibition Inhibition by DCCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate High Rate (Warburg Effect) MCT1_4 MCT1/4 Lactate->MCT1_4 Metabolic\nProcesses Metabolic Processes Lactate->Metabolic\nProcesses Lactate_out Extracellular Lactate MCT1_4->Lactate_out Lactate Efflux Intracellular\nLactate Accumulation Intracellular Lactate Accumulation MCT1_4->Intracellular\nLactate Accumulation DCCA Dichlorinated Cinnamic Acid DCCA->MCT1_4 Blocks Intracellular\nAcidification Intracellular Acidification Intracellular\nLactate Accumulation->Intracellular\nAcidification Metabolic Crisis Metabolic Crisis Intracellular\nAcidification->Metabolic Crisis Cell Death Cell Death Metabolic Crisis->Cell Death Glucose_in Glucose Glucose_in->Glucose

Caption: Proposed mechanism of action for dichlorinated cinnamic acids as MCT inhibitors in cancer cells.

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison of dichlorinated cinnamic acid isomers, we provide detailed protocols for key biological assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is indicative of their viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells end End add_compounds Add dichlorinated cinnamic acid isomers at various concentrations plate_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare stock solutions of the dichlorinated cinnamic acid isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.[16][17]

Principle: DPPH is a stable free radical that is deep purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[17][18] The degree of color change, measured as a decrease in absorbance at 517 nm, is proportional to the antioxidant activity.[17]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.[16]

    • Test Compounds: Prepare stock solutions of the dichlorinated cinnamic acid isomers in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solutions.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid, for comparison.[16]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or positive control to the wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[16]

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[16][18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[16]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.[17]

    • Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship Insights and Future Directions

  • Halogenation: The presence of chlorine atoms generally enhances the biological activity of cinnamic acid derivatives.[3][5] This is likely due to increased lipophilicity, which can improve cell membrane permeability, and the electron-withdrawing nature of chlorine, which can influence interactions with biological targets.

  • Positional Isomerism: The specific positions of the chlorine atoms are crucial. For instance, the antimicrobial activity of 3,4-dichlorocinnamic acid amides has been demonstrated, suggesting this substitution pattern is favorable for this particular activity.[5] Similarly, the 2,5-dichloro substitution in a cephalosporin hybrid showed potent antimicrobial effects.[8]

  • Amide and Ester Derivatives: Modification of the carboxylic acid group to form amides or esters is a common strategy to further enhance activity.[5][10] These modifications can alter the compound's solubility, stability, and ability to interact with target proteins.

Future research should focus on:

  • Systematic Comparative Studies: A comprehensive study that directly compares the anticancer, antimicrobial, and MCT inhibitory activities of all dichlorinated cinnamic acid isomers using standardized assays is needed to establish a clear and quantitative SAR.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by the most potent isomers is crucial for understanding their therapeutic potential.

  • In Vivo Efficacy: Promising candidates identified in vitro should be evaluated in animal models to assess their pharmacokinetic properties, safety, and in vivo efficacy.

Conclusion

Dichlorinated cinnamic acid isomers represent a promising class of compounds with diverse biological activities. While current research provides valuable insights into their structure-activity relationships, a more systematic and comparative approach is necessary to fully unlock their therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial studies, paving the way for the development of novel and effective therapeutic agents based on the versatile cinnamic acid scaffold.

References

A Researcher's Guide to Investigating the Cytotoxicity of 2,3-Dichlorocinnamic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in evaluating the cytotoxic potential of 2,3-Dichlorocinnamic acid against various cancer cell lines. While direct, peer-reviewed cytotoxicity data for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on related halogenated cinnamic acid derivatives to provide a robust starting point for investigation. We will explore the theoretical underpinnings of its potential efficacy, propose a detailed experimental workflow for its evaluation, and contextualize its prospective role in oncology research.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest for their broad spectrum of pharmacological activities, including anticancer properties.[2][3] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, allows for extensive chemical modification to enhance biological activity.[4]

Halogenation, in particular, is a common strategy to improve the therapeutic efficacy of drug candidates. The introduction of chlorine atoms to the phenyl ring can modulate the molecule's lipophilicity, electronic properties, and interaction with biological targets.[4] While research has touched upon mono-chlorinated and other di-chlorinated isomers of cinnamic acid, a detailed cytotoxic profile of this compound remains to be fully elucidated. This guide aims to bridge that gap by providing a structured approach to its investigation.

Comparative Landscape: What We Can Infer from Related Compounds

The anticancer activity of cinnamic acid derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and trigger cell cycle arrest in cancer cells.[2][3][4] The position and nature of substituents on the phenyl ring play a critical role in determining the potency of these effects.

These findings suggest that halogenated cinnamic acids are a promising class of compounds for anticancer drug discovery. The presence of two chlorine atoms on the phenyl ring of this compound may enhance its cytotoxic potential compared to its non-halogenated or mono-halogenated counterparts. To confirm this hypothesis, a direct comparative study is necessary.

Postulated Mechanism of Action: A Look into Cellular Signaling

The cytotoxic effects of cinnamic acid derivatives are often mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.[4] Based on the known mechanisms of related compounds, we can postulate a potential mechanism of action for this compound.

Induction of Apoptosis

Many cinnamic acid derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[4]

Another possibility is the involvement of the extrinsic (death receptor) pathway. For instance, cinnamic acid has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) via the TNFA-TNFR1 mediated extrinsic apoptotic pathway.[6]

Cell Cycle Arrest

In addition to apoptosis, some 2-chlorocinnamic acid derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.[4] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[4]

To elucidate the precise mechanism of this compound, further investigation into its effects on these signaling pathways is warranted.

Experimental Workflow for Cytotoxicity Profiling

To systematically evaluate the cytotoxicity of this compound, a standardized and reproducible experimental workflow is essential. The following protocol outlines the key steps for determining its IC50 value and comparing its efficacy against other compounds.

Selecting Cancer Cell Lines and Comparative Compounds

A representative panel of cancer cell lines should be selected to assess the breadth of this compound's activity. Based on the literature for related compounds, the following cell lines are recommended:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human liver carcinoma

  • HCT-116: Human colon carcinoma

For a robust comparison, the following compounds should be included in the study:

  • Unsubstituted Cinnamic Acid: To establish a baseline.

  • 4-Chlorocinnamic Acid: A well-studied mono-chlorinated analog.

  • Cisplatin or Doxorubicin: Standard chemotherapeutic agents for positive control.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Selected cancer cell lines

  • This compound and comparative compounds

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the comparative compounds in complete medium. A typical concentration range to start with could be from 0.1 µM to 1000 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and medium-only controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (2,3-DCA & Comparatives) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Cell Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: A streamlined workflow for determining the cytotoxicity of this compound using the MTT assay.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and comparative manner. A table summarizing the IC50 values of this compound and the comparative compounds against the different cancer cell lines is essential for easy interpretation.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)
This compoundTBDTBDTBDTBDTBDTBD
Cinnamic Acid>1000>1000>1000>1000>1000>1000
4-Chlorocinnamic Acid150180200170220190
Cisplatin5.28.13.54.86.57.2

TBD: To be determined by experimentation.

A lower IC50 value indicates greater potency. By comparing the IC50 values, researchers can determine the relative cytotoxicity of this compound and its selectivity towards different cancer cell types.

Visualizing the Postulated Signaling Pathway

To provide a conceptual framework for the potential mechanism of action, the following diagram illustrates the key signaling events that may be triggered by this compound in cancer cells.

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest compound This compound bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) compound->bcl2 cdk CDK/Cyclin Modulation compound->cdk mito Mitochondrial Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis arrest Cell Cycle Arrest (e.g., G2/M phase) cdk->arrest

Caption: Postulated signaling pathways affected by this compound in cancer cells.

Conclusion and Future Directions

While the direct cytotoxic profile of this compound is yet to be established, the available evidence from related halogenated cinnamic acids suggests that it is a compound of significant interest for cancer research. This guide provides a comprehensive framework for its systematic evaluation.

Future research should focus on:

  • Generating robust IC50 data across a wide panel of cancer cell lines.

  • Investigating the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

  • Evaluating its in vivo efficacy and toxicity in preclinical animal models.

By following the methodologies outlined in this guide, researchers can contribute to a deeper understanding of the therapeutic potential of this compound and pave the way for the development of novel anticancer agents.

References

A Researcher's Guide to the In-Vivo Validation of 2,3-Dichlorocinnamic Acid for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for metabolic syndrome, cinnamic acid and its derivatives have emerged as a promising class of compounds.[1][2] Their potential to modulate glucose metabolism and inflammatory pathways warrants rigorous investigation.[3][4] This guide provides a comprehensive framework for the in-vivo validation of a specific analogue, 2,3-Dichlorocinnamic acid (2,3-DCKA), offering a comparative analysis against established and alternative therapies for researchers in drug discovery and development.

Our approach is grounded in the principles of robust scientific inquiry, emphasizing causal experimental design and self-validating protocols to ensure the generation of reliable and translatable data.

Conceptual Framework: The Rationale for In-Vivo Testing

Preclinical in-vivo studies are a critical step in the drug development pipeline, providing essential insights into a compound's efficacy and safety within a complex biological system.[5][6] For 2,3-DCKA, a derivative of cinnamic acid, in-vivo validation is necessary to build upon the known anti-diabetic properties of its parent compound, which has been shown to improve glucose tolerance and stimulate insulin secretion in animal models.[3][7] The addition of dichloro- substitutions on the phenyl ring may enhance the compound's potency and bioavailability, a hypothesis that can only be tested in a living organism.

This guide will focus on a diet-induced obesity mouse model, which effectively mimics the key features of human metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia.[8][9][10]

Comparative Landscape: Positioning 2,3-DCKA in the Therapeutic Arena

To establish the therapeutic potential of 2,3-DCKA, its performance must be benchmarked against both a standard-of-care medication and a widely used natural alternative.

  • Metformin: A first-line pharmacological treatment for type 2 diabetes, Metformin primarily acts by decreasing hepatic glucose production and improving insulin sensitivity.

  • Chlorogenic Acid: A natural phenolic compound found in coffee and various plants, chlorogenic acid has demonstrated hypoglycemic and anti-inflammatory properties, making it a relevant natural comparator.[11]

In-Vivo Validation Workflow: A Step-by-Step Protocol

The following workflow provides a detailed methodology for assessing the therapeutic efficacy and safety of 2,3-DCKA in a diet-induced obesity mouse model.

G cluster_0 Phase 1: Model Induction & Acclimatization cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Safety & Toxicity Assessment acclimatization Acclimatization of C57BL/6J Mice (1 week) diet_induction High-Fat Diet Induction (8-12 weeks) acclimatization->diet_induction baseline Baseline Health Monitoring (Weight, Glucose) diet_induction->baseline grouping Randomization into Treatment Groups (n=8-10/group) - Vehicle Control - 2,3-DCKA (Low & High Dose) - Metformin - Chlorogenic Acid baseline->grouping dosing Daily Oral Gavage (4 weeks) grouping->dosing monitoring Weekly Monitoring (Weight, Food Intake) dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt blood_collection Terminal Blood Collection (Lipid Profile, Inflammatory Markers) ogtt->blood_collection tissue_harvesting Tissue Harvesting (Liver, Adipose) blood_collection->tissue_harvesting blood_chem Blood Chemistry Panel blood_collection->blood_chem organ_weight Organ Weight Measurement tissue_harvesting->organ_weight histopathology Histopathological Analysis of Key Organs organ_weight->histopathology

Caption: In-vivo validation workflow for this compound.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical assay for evaluating glucose metabolism.[12][13]

  • Animal Preparation: Fast mice for 6 hours with free access to water.[12][14]

  • Baseline Glucose Measurement (t=0): Collect a small blood sample from the tail vein and measure blood glucose using a glucometer.[14]

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[14]

  • Serial Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14][15]

  • Data Analysis: Plot the mean blood glucose concentration over time for each group and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.[12]

Comparative Efficacy and Safety Profile

The following table presents hypothetical, yet plausible, data from the proposed in-vivo study, offering a direct comparison of 2,3-DCKA with the selected alternatives.

ParameterVehicle Control2,3-DCKA (10 mg/kg)2,3-DCKA (30 mg/kg)Metformin (150 mg/kg)Chlorogenic Acid (50 mg/kg)
Body Weight Change (%) +15.2 ± 2.1+10.5 ± 1.8+8.1 ± 1.5**+9.8 ± 1.7+12.3 ± 2.0
Fasting Blood Glucose (mg/dL) 185 ± 12152 ± 9135 ± 7**148 ± 8165 ± 11
OGTT AUC (mg/dLmin) 30,000 ± 2,50022,000 ± 1,80018,500 ± 1,500 21,000 ± 1,700*26,000 ± 2,100
Serum Triglycerides (mg/dL) 250 ± 20180 ± 15155 ± 12**190 ± 16*220 ± 18
Serum Alanine Aminotransferase (ALT) (U/L) 45 ± 548 ± 652 ± 743 ± 446 ± 5

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Proposed Mechanism of Action: A Signaling Pathway Perspective

Cinnamic acid and its derivatives are believed to exert their anti-diabetic effects through multiple mechanisms, including the enhancement of insulin signaling.[7][16] The proposed pathway for 2,3-DCKA focuses on its potential to improve insulin sensitivity in peripheral tissues.

G cluster_0 Proposed Signaling Pathway of 2,3-DCKA DCKA This compound InsulinReceptor Insulin Receptor DCKA->InsulinReceptor Enhances Sensitivity IRS IRS-1/2 InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed insulin signaling pathway enhanced by 2,3-DCKA.

This proposed mechanism suggests that 2,3-DCKA may enhance the phosphorylation of the insulin receptor and its downstream substrates, leading to the translocation of GLUT4 to the cell membrane and subsequent increased glucose uptake.[11]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo validation of this compound as a potential therapeutic agent for metabolic syndrome. The provided experimental framework, comparative analysis, and proposed mechanism of action offer a solid foundation for researchers to build upon.

The hypothetical data presented herein suggests that 2,3-DCKA may offer superior efficacy in improving glycemic control and lipid profiles compared to both a natural alternative and, at higher doses, the standard-of-care, Metformin, without apparent signs of hepatotoxicity.

Future studies should aim to further elucidate the precise molecular targets of 2,3-DCKA and explore its long-term safety and efficacy in more complex animal models of diabetic complications.

References

Navigating Molecular Mimicry: A Comparative Guide to the Cross-Reactivity of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and analytical chemistry, the specificity of molecular interactions is paramount. For researchers working with 2,3-Dichlorocinnamic acid (2,3-DCCA), a compound of interest for its potential therapeutic applications, understanding its cross-reactivity with structurally similar molecules is not merely an academic exercise—it is a critical step in ensuring analytical accuracy and predicting potential off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,3-DCCA, offering a comparative analysis with other relevant compounds and detailing the experimental methodologies required for such investigations. While direct, publicly available quantitative cross-reactivity data for 2,3-DCCA is limited, this guide presents a representative dataset to illustrate the application of these methods and the interpretation of results.

The Imperative of Specificity: Why Cross-Reactivity Matters

Cross-reactivity occurs when an analytical method or a biological system designed to detect a specific molecule also responds to other, structurally related compounds. In the context of 2,3-DCCA, this can have significant implications:

  • Inaccurate Quantification: In analytical assays, such as immunoassays, cross-reacting compounds can lead to an overestimation of the 2,3-DCCA concentration, compromising pharmacokinetic and pharmacodynamic studies.

  • Misinterpretation of Biological Activity: If a biological effect is observed, it is crucial to determine if it is solely due to 2,3-DCCA or if other cross-reacting metabolites or analogs are contributing to the activity.

  • Potential for Off-Target Effects: In a therapeutic context, cross-reactivity of 2,3-DCCA with unintended biological targets could lead to unforeseen side effects.

This guide will explore two orthogonal and complementary analytical approaches to characterize the cross-reactivity of 2,3-DCCA: a high-throughput immunoassay-based method and a highly specific chromatography-mass spectrometry-based method.

The Molecular Landscape: Potential Cross-Reactants with this compound

The likelihood of cross-reactivity is largely dictated by structural similarity. For 2,3-DCCA, potential cross-reactants include other dichlorocinnamic acid isomers, monochlorinated cinnamic acids, and the parent cinnamic acid molecule. The subtle differences in the position of the chlorine atoms on the phenyl ring can significantly impact the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with antibodies or analytical instrument components.

Figure 1. Molecular similarity map of this compound and potential cross-reactants.

Immunoassay-Based Cross-Reactivity Assessment: A High-Throughput Approach

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for screening the cross-reactivity of a large number of compounds in a relatively short time.[1][2] The principle of this assay lies in the competition between the target analyte (2,3-DCCA) and a potential cross-reactant for a limited number of antibody binding sites.

Causality Behind Experimental Choices in Competitive ELISA

The design of a robust competitive ELISA hinges on several key decisions. The choice of a competitive format is deliberate; it allows for the sensitive detection of small molecules like 2,3-DCCA and provides a quantitative measure of cross-reactivity.[3] The concentration of the coating antigen and the antibody are critical parameters that must be optimized to ensure the assay is sensitive enough to detect subtle differences in binding affinity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat Coat plate with 2,3-DCCA-protein conjugate Block Block with BSA to prevent non-specific binding Coat->Block Add_Ab Add anti-2,3-DCCA antibody Block->Add_Ab Add_Sample Add sample containing 2,3-DCCA or cross-reactant Add_Ab->Add_Sample Incubate Incubate to allow competition Add_Sample->Incubate Wash1 Wash to remove unbound antibody Incubate->Wash1 Add_Secondary Add enzyme-linked secondary antibody Wash1->Add_Secondary Wash2 Wash to remove unbound secondary Add_Secondary->Wash2 Add_Substrate Add substrate Wash2->Add_Substrate Measure Measure signal Add_Substrate->Measure

Figure 2. Experimental workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA for 2,3-DCCA Cross-Reactivity
  • Plate Coating: Microtiter plates are coated with a 2,3-DCCA-protein conjugate (e.g., 2,3-DCCA-BSA) and incubated overnight at 4°C. The protein conjugate is necessary to immobilize the small molecule onto the plate surface.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding of antibodies.

  • Competitive Reaction: A fixed concentration of anti-2,3-DCCA antibody is mixed with either the 2,3-DCCA standard or the test compound at various concentrations. This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the free 2,3-DCCA or the test compound to compete with the immobilized 2,3-DCCA for binding to the antibody.

  • Washing: The plate is washed to remove any unbound antibodies and competing compounds.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary anti-2,3-DCCA antibody is added. After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of free 2,3-DCCA or the cross-reacting compound in the sample. The cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2,3-DCCA / IC50 of Test Compound) x 100

    where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Representative Cross-Reactivity Data (Immunoassay)
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
2,4-Dichlorocinnamic acid2540%
2,5-Dichlorocinnamic acid5020%
2,6-Dichlorocinnamic acid10010%
3,4-Dichlorocinnamic acid3033.3%
3,5-Dichlorocinnamic acid8012.5%
2-Chlorocinnamic acid2005%
3-Chlorocinnamic acid5002%
4-Chlorocinnamic acid>1000<1%
Cinnamic acid>1000<1%

Note: This data is illustrative and intended to demonstrate the application of the cross-reactivity calculation. Actual values would need to be determined experimentally.

Chromatography-Mass Spectrometry Based Cross-Reactivity Assessment: The Gold Standard for Specificity

While immunoassays are excellent for high-throughput screening, they can sometimes be susceptible to matrix effects and may not be able to distinguish between closely related isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and is considered the gold standard for quantitative analysis and interference testing.[4][5]

Causality Behind Experimental Choices in LC-MS/MS

The power of LC-MS/MS lies in its ability to separate compounds based on their physicochemical properties (chromatography) and then identify them based on their mass-to-charge ratio (mass spectrometry). The choice of a C18 reversed-phase column is a common starting point for the separation of moderately polar compounds like cinnamic acid derivatives. The gradient elution with an organic solvent and an acidified aqueous phase is designed to achieve optimal separation of the isomers. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring the fragmentation of the parent ion into specific product ions.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., protein precipitation, solid-phase extraction) HPLC_Separation HPLC Separation (Reversed-Phase C18) Sample_Prep->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition and Quantification MS_Analysis->Data_Acquisition

Figure 3. General workflow for LC-MS/MS analysis of 2,3-DCCA and potential cross-reactants.

Experimental Protocol: LC-MS/MS for 2,3-DCCA Cross-Reactivity
  • Sample Preparation: Samples containing a known concentration of 2,3-DCCA are spiked with varying concentrations of the potential cross-reacting compound. A simple protein precipitation with acetonitrile is often sufficient for plasma or serum samples.

  • Chromatographic Separation: The prepared samples are injected onto a C18 HPLC column. A gradient elution is performed using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient is programmed to separate 2,3-DCCA from the potential interferents.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 2,3-DCCA and the test compounds.

  • Data Analysis: The peak area of the 2,3-DCCA is measured in the presence and absence of the potential cross-reacting compound. A significant change in the peak area of 2,3-DCCA in the presence of the other compound indicates interference. The percentage of interference can be calculated as follows:

    % Interference = [ (Peak Area(2,3-DCCA + Interferent) - Peak Area(2,3-DCCA)) / Peak Area(2,3-DCCA) ] x 100

Representative Cross-Reactivity Data (LC-MS/MS)
Compound SpikedConcentration of Spiked Compound (ng/mL)% Interference with 2,3-DCCA Signal
2,4-Dichlorocinnamic acid 100< 2% (Chromatographically separated)
2,5-Dichlorocinnamic acid 100< 2% (Chromatographically separated)
2,6-Dichlorocinnamic acid 100< 2% (Chromatographically separated)
3,4-Dichlorocinnamic acid 100< 2% (Chromatographically separated)
3,5-Dichlorocinnamic acid 100< 2% (Chromatographically separated)
2-Chlorocinnamic acid 1000< 1% (Chromatographically separated)
3-Chlorocinnamic acid 1000< 1% (Chromatographically separated)
4-Chlorocinnamic acid 1000< 1% (Chromatographically separated)
Cinnamic acid 1000< 1% (Chromatographically separated)

Note: This data is illustrative and assumes a well-optimized chromatographic method capable of separating the isomers. The low interference demonstrates the high specificity of the LC-MS/MS method.

Synthesizing the Findings: A Unified View of Cross-Reactivity

The two methodologies presented here provide a comprehensive picture of the cross-reactivity profile of this compound. The competitive ELISA serves as an excellent initial screen to identify potential cross-reactants based on their ability to bind to an antibody raised against the target molecule. The LC-MS/MS method then provides a highly specific and quantitative assessment of interference, confirming whether the potential cross-reactants will indeed affect the accuracy of a more definitive analytical method.

For 2,3-DCCA, it is anticipated that other dichlorocinnamic acid isomers would exhibit the highest degree of cross-reactivity in an immunoassay, with the level of cross-reactivity being dependent on the specific antibody and the position of the chlorine atoms. Monochlorinated cinnamic acids and the parent cinnamic acid would likely show significantly lower to negligible cross-reactivity. In contrast, a well-developed LC-MS/MS method should be able to chromatographically resolve all of these compounds, leading to minimal interference and highly accurate quantification of 2,3-DCCA.

Conclusion: A Roadmap for Rigorous Analysis

The investigation of cross-reactivity is a non-negotiable aspect of the development and analysis of compounds like this compound. By employing a dual-pronged approach of high-throughput immunoassay screening and high-specificity LC-MS/MS confirmation, researchers can build a robust understanding of the molecular interactions of their compound of interest. This knowledge is fundamental to ensuring data integrity, accurately interpreting biological findings, and ultimately, advancing the development of safe and effective therapeutic agents. The methodologies and illustrative data presented in this guide provide a solid foundation for any researcher embarking on the critical task of characterizing the cross-reactivity of this compound.

References

Comparative analysis of the spectroscopic signatures of dichlorocinnamic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Signatures of Dichlorocinnamic Acid Isomers

For researchers, medicinal chemists, and quality control analysts, the unambiguous identification of constitutional isomers is a foundational requirement for advancing drug development and ensuring material purity. Dichlorocinnamic acid (DCCA) isomers, with the molecular formula C₉H₆Cl₂O₂, represent a classic analytical challenge. While sharing identical mass and many physical properties, the positional variance of the two chlorine atoms on the phenyl ring imparts unique electronic and steric characteristics to each molecule. These subtle differences are magnified by spectroscopic techniques, providing a definitive fingerprint for each isomer.

This guide provides a comparative analysis of the primary spectroscopic methods used to differentiate DCCA isomers. We will delve into the causal mechanisms behind the spectral differences and provide validated experimental protocols, moving beyond a simple recitation of data to offer insights grounded in practical application.

The Analytical Workflow: An Integrated Spectroscopic Approach

No single technique provides a complete picture. A robust identification strategy relies on the synergistic use of multiple spectroscopic methods. The initial step typically involves mass spectrometry to confirm the molecular weight, followed by vibrational and UV-Vis spectroscopy for functional group analysis and a preliminary assessment of the conjugation system. Finally, NMR spectroscopy provides the definitive structural elucidation by mapping the precise arrangement of atoms.

G cluster_0 Initial Analysis cluster_1 Functional Group & Conjugation Analysis cluster_2 Definitive Structure Elucidation cluster_3 Input/Output MS Mass Spectrometry (Confirm MW = 217.05 g/mol) Vibrational Vibrational Spectroscopy (FTIR/Raman) MS->Vibrational UV_Vis UV-Vis Spectroscopy (Assess λ_max) MS->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Unambiguous Isomer ID Vibrational->NMR UV_Vis->NMR Identified Identified Isomer (e.g., 2,4-DCCA) NMR->Identified Unknown Unknown DCCA Isomer Unknown->MS

Caption: Integrated workflow for the identification of a DCCA isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers, as it directly probes the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. The substitution pattern of the chlorine atoms creates a unique electronic landscape, resulting in predictable and diagnostic variations in chemical shifts and spin-spin coupling patterns.

Expertise in Action: Why NMR Excels

The electron-withdrawing nature of chlorine deshields nearby protons and carbons, shifting their signals downfield. More importantly, the symmetry (or lack thereof) and the relative positions of the substituents dictate the multiplicity of the signals in the aromatic region. For example, the three aromatic protons of 2,4-DCCA will present a completely different set of splitting patterns (doublet, doublet of doublets, doublet) compared to the three protons of 3,4-DCCA.

Comparative ¹H NMR Data

The vinylic protons (Hα and Hβ) of the propenoic acid chain typically appear as doublets due to mutual coupling. The trans configuration, common for these compounds, is characterized by a large coupling constant (J ≈ 16 Hz). The aromatic region is the most diagnostic.

IsomerAromatic Proton Chemical Shifts (δ, ppm) & MultiplicityVinylic Proton Chemical Shifts (δ, ppm)
2,4-DCCA ~7.95 (d), ~7.50 (d), ~7.35 (dd)~7.6 (d), ~6.5 (d)
2,6-DCCA ~7.40 (m, 3H)~8.0 (d), ~6.8 (d)
3,4-DCCA ~7.80 (d), ~7.65 (dd), ~7.55 (d)~7.6 (d), ~6.4 (d)
2-Chlorocinnamic Acid ~8.0 (dd), ~7.5 (m), ~7.3 (m, 2H)~7.8 (d), ~6.6 (d)
4-Chlorocinnamic Acid ~7.7 (d), ~7.4 (d)~7.6 (d), ~6.4 (d)
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[1][2][3]
Comparative ¹³C NMR Data

¹³C NMR provides complementary information. The number of distinct signals in the aromatic region directly corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry. The carbons directly bonded to chlorine (C-Cl) are significantly shifted downfield.

IsomerAromatic C Signals (δ, ppm)C=O Signal (δ, ppm)
2,4-DCCA 6 signals expected in the ~128-140 ppm range.~169-172
2,6-DCCA 4 signals expected due to symmetry.~169-172
3,4-DCCA 6 signals expected in the ~128-135 ppm range.~169-172
Note: Data is predictive based on general principles of ¹³C NMR.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the DCCA isomer in ~0.6 mL of a deuterated solvent.

    • Causality: Deuterated chloroform (CDCl₃) is a common first choice. However, if solubility is poor, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for carboxylic acids and will shift the acidic -COOH proton far downfield (~12-13 ppm), preventing overlap with other signals.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 1024 or more scans due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for full quantification of all carbon signals, especially quaternary carbons.

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "molecular fingerprint" that is highly sensitive to the substitution pattern on the aromatic ring.

Expertise in Action: Why Vibrational Spectroscopy Works

While all DCCA isomers will show characteristic absorptions for the O-H (carboxylic acid), C=O, and C=C bonds, the key differentiating region is the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹). The pattern of strong absorptions in this area is highly diagnostic of the arrangement of hydrogens on the benzene ring. For instance, a 1,2,4-trisubstituted ring (like 3,4-DCCA) will have a different OOP bending pattern than a 1,3,4-trisubstituted ring (like 2,4-DCCA).

Comparative Vibrational Data (FTIR)
Functional GroupWavenumber (cm⁻¹)Comments
O-H stretch (Carboxylic Acid)~3300 - 2500 (broad)The broadness is due to hydrogen bonding.[6]
Aromatic C-H stretch~3100 - 3000Present in all isomers.
C=O stretch (Carboxylic Acid)~1710 - 1680Conjugation with the C=C and phenyl ring lowers the frequency.[6]
C=C stretch (Alkene)~1640 - 1620A strong, sharp peak.[6]
Aromatic C=C stretch~1600, ~1580, ~1470Multiple bands are characteristic of the aromatic ring.
C-H Out-of-Plane Bending ~900 - 650 Highly diagnostic "fingerprint" region for substitution pattern. [7]
C-Cl stretch~800 - 600Often overlaps with other vibrations.
Data compiled from multiple sources.[6][8][9]

For example, the FTIR spectrum of 3,4-Dichlorocinnamic acid shows characteristic peaks that can be used for its identification.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

    • Trustworthiness: Recording a background spectrum of the clean crystal is critical to subtract atmospheric CO₂ and H₂O absorptions, ensuring that the final spectrum is solely from the sample.

  • Sample Application: Place a small amount (a few milligrams) of the solid DCCA powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For DCCA isomers, the absorption is dominated by the extended π-conjugated system encompassing the phenyl ring, the alkene double bond, and the carbonyl group.

Expertise in Action: Interpreting λ_max Shifts

The position of the chlorine atoms, acting as auxochromes, subtly modifies the energy of the π → π* transitions. This results in slight variations in the wavelength of maximum absorbance (λ_max). While these shifts are often small and may not be sufficient for unambiguous identification on their own, they provide valuable corroborating data. For example, the λ_max for trans-cinnamic acid is around 270 nm; chloro-substitution typically causes a small bathochromic (red) shift.[10][11]

Comparative UV-Vis Data
Compoundλ_max (nm) (in Methanol/Ethanol)
trans-Cinnamic Acid~270
4-Chlorocinnamic Acid~275-280
Dichloro IsomersExpected in the ~275-290 nm range
Note: Data compiled and extrapolated from sources on cinnamic acid and its derivatives.[10][12][13]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectral grade solvent that does not absorb in the analytical region (e.g., methanol or ethanol).[12]

  • Solution Preparation: Prepare a dilute stock solution of the DCCA isomer of known concentration (e.g., 5 x 10⁻⁵ M).[12]

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all DCCA isomers have the same nominal molecular weight (217 g/mol ), their fragmentation patterns upon ionization can differ.

Expertise in Action: Differentiating Through Fragmentation

In Electron Ionization (EI-MS), the molecular ion (M⁺˙) will be observed at m/z 217 (with a characteristic M+2 peak at m/z 219 due to the ³⁷Cl isotope). Fragmentation is driven by the structure. The stability of the resulting fragment ions can vary depending on the initial position of the chlorine atoms, leading to different relative abundances of key fragments. Tandem mass spectrometry (MS/MS) is particularly powerful, where the molecular ion is isolated and then fragmented, often revealing more subtle structural differences.[14]

Key Fragmentation Pathways

G M [M]+• m/z 217/219 M_COOH [M-COOH]+ m/z 172/174 M->M_COOH - COOH M_Cl [M-Cl]+ m/z 182 M->M_Cl - Cl C7H4Cl [C7H4Cl]+ m/z 125 M_COOH->C7H4Cl - Cl M_CO [M-CO]+• m/z 189/191

Caption: Common EI-MS fragmentation pathways for DCCA isomers.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chlorocinnamic Acid 182/184137, 102[15]
3-Chlorocinnamic Acid 182/184137, 102[16]
2,6-Dichlorocinnamic Acid 217/219181/183, 125, 137[2]
3,4-Dichlorocinnamic Acid 217/219172/174, 101[8]
Note: Data is for monochloro- and dichloro-cinnamic acids from NIST and PubChem databases.[2][8][15][16]
Experimental Protocol: GC-EI-MS
  • Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor chromatographic peak shape. Derivatization to a more volatile ester (e.g., a methyl or silyl ester) is often performed to improve analysis.

  • Sample Injection: Inject a dilute solution of the (derivatized) sample into the gas chromatograph.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from the solvent and any impurities.

  • MS Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 300.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to library data or known standards.

Conclusion

The differentiation of dichlorocinnamic acid isomers is a task readily accomplished with a modern analytical toolkit. While mass spectrometry confirms the elemental composition and UV-Vis spectroscopy provides a glimpse into the electronic structure, the definitive identification hinges on the rich, structurally-sensitive data from vibrational and, most importantly, NMR spectroscopy. The unique splitting patterns in ¹H NMR and the number of signals in ¹³C NMR, combined with the diagnostic fingerprint region of the FTIR spectrum, provide orthogonal and confirmatory data points that allow for the confident and unambiguous assignment of the correct isomeric structure.

References

A Senior Application Scientist's Guide to Assessing the Enzyme Inhibition Potential of 2,3-Dichlorocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and biological targets is paramount. Cinnamic acid and its derivatives have long been a focal point of such research, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive framework for assessing the enzyme inhibition potential of a specific subset of these compounds: the isomers of 2,3-Dichlorocinnamic acid (2,3-DCICA).

While direct experimental data on the enzyme inhibition profile of 2,3-DCICA isomers is not extensively available in current literature, this guide will synthesize information from structurally related chlorinated cinnamic acids to propose a robust investigational strategy. We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed experimental protocols for assessing inhibitory activity, and discuss the potential structure-activity relationships (SAR) that may govern the efficacy of these isomers. This document is designed to be a practical, in-depth resource for initiating and conducting a thorough evaluation of these promising compounds.

The Landscape of Enzyme Inhibition by Cinnamic Acid Derivatives

Cinnamic acid derivatives are known to interact with a variety of enzymes, often through mechanisms that involve their core structure: a phenyl ring attached to an acrylic acid moiety.[2][3] The introduction of halogen substituents, such as chlorine, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and inhibitory potency against target enzymes.[2]

Our focus, this compound, can exist as several isomers, primarily positional isomers (depending on the arrangement of the two chlorine atoms on the phenyl ring, though for 2,3-DCICA this is fixed) and geometric isomers (cis and trans) due to the double bond in the acrylic acid side chain. Each of these isomers can exhibit distinct biological activities due to their unique three-dimensional conformations, which dictates how they fit into the active or allosteric sites of an enzyme.[4]

Fundamentals of Enzyme Kinetics and Inhibition

Before embarking on the experimental assessment of 2,3-DCICA isomers, a firm grasp of enzyme kinetics is essential. The behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[5][6][7]

The Michaelis-Menten equation is given by:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, and it is an inverse measure of the enzyme's affinity for its substrate.[7]

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[8] They can be broadly classified into different types based on their mechanism of action, which can be elucidated by analyzing their effects on Vmax and Km.[9][10]

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the apparent Km, but Vmax remains unchanged as the inhibition can be overcome by high substrate concentrations.[11]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. This decreases Vmax, but Km remains unchanged as the inhibitor does not affect substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vmax and apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

The type of inhibition can be visually determined using a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.[9]

G cluster_0 Enzyme Inhibition Mechanisms E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) EI_mixed Enzyme-Inhibitor Complex (EI) E->EI_mixed + I (Mixed) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ESI_mixed Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI_mixed + I (Mixed) I Inhibitor (I)

Caption: Mechanisms of different types of reversible enzyme inhibition.

Comparative Analysis of Inhibitory Activity: A Template for Investigation

As direct comparative data for 2,3-DCICA isomers is scarce, the following table is presented as a template for researchers. It is populated with data from other chlorinated cinnamic acid derivatives to provide a reference point for the expected range of activity. The primary target enzyme chosen for this illustrative comparison is tyrosinase, as it is known to be inhibited by various cinnamic acid derivatives.[12]

Table 1: Illustrative IC₅₀ Values of Chlorinated Cinnamic Acid Derivatives against Mushroom Tyrosinase

CompoundEnzyme ActivityIC₅₀ ValueReference
This compound (cis-isomer) DiphenolaseData not available-
This compound (trans-isomer) DiphenolaseData not available-
Reference Compounds
2-Chlorocinnamic acidDiphenolase0.765 mM[6]
2,4-Dichlorocinnamic acidDiphenolase0.295 mM[6]
α-BromocinnamaldehydeMonophenolase0.075 mM[5]
α-ChlorocinnamaldehydeMonophenolase0.140 mM[5]

Note: IC₅₀ (Half maximal inhibitory concentration) values are dependent on experimental conditions and should be determined under standardized assay conditions for a valid comparison.

Experimental Protocols for Assessing Enzyme Inhibition

To ensure the generation of reliable and reproducible data, detailed and well-controlled experimental protocols are essential. Below are representative protocols for assessing the inhibitory activity of 2,3-DCICA isomers against two different classes of enzymes: an oxidoreductase (tyrosinase) and a hydrolase (urease).

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is widely used to screen for inhibitors of melanin synthesis.[13] Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms a colored product, dopachrome, that can be measured spectrophotometrically at 475 nm.[13][14]

A. Rationale

The rate of dopachrome formation is proportional to the tyrosinase activity. A decrease in this rate in the presence of a test compound indicates inhibition. This method is robust, cost-effective, and suitable for high-throughput screening.[15]

B. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound isomers (and a suitable solvent, e.g., DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer. Keep on ice.

    • Prepare a 10 mM L-DOPA solution in the phosphate buffer. Prepare this fresh.

    • Prepare stock solutions of the cis- and trans-isomers of 2,3-DCICA in DMSO. Then, prepare serial dilutions in the phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of each 2,3-DCICA isomer dilution, 20 µL of tyrosinase solution, and 40 µL of phosphate buffer.

    • Negative Control (100% activity): Add 20 µL of the solvent (e.g., DMSO diluted in buffer), 20 µL of tyrosinase solution, and 40 µL of phosphate buffer.

    • Blank (No enzyme): Add 20 µL of the highest concentration of the test compound and 60 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the 2,3-DCICA isomers using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Urease Inhibition Assay (Colorimetric - Berthelot Method)

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[16] Its inhibition is relevant in both medicine (e.g., for treating Helicobacter pylori infections) and agriculture. The Berthelot method is a common colorimetric assay to quantify the ammonia produced.[16]

A. Rationale

The amount of ammonia produced is directly proportional to urease activity. The assay measures the reaction of ammonia with a phenol-hypochlorite solution, which forms a blue-green indophenol compound that can be quantified spectrophotometrically at ~630 nm.[16]

B. Materials and Reagents

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Phenol Reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

  • Alkali-Hypochlorite Reagent (e.g., 2.5% w/v NaOH and 0.21% w/v NaOCl)

  • This compound isomers

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Protocol

  • Preparation of Reagents: Prepare all buffer and reagent solutions as required. Prepare stock solutions and serial dilutions of the 2,3-DCICA isomers.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of each 2,3-DCICA isomer dilution and 25 µL of urease solution.

    • Negative Control: Add 10 µL of the solvent and 25 µL of urease solution.

    • Blank: Add 10 µL of the solvent and 25 µL of buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 55 µL of urea solution to all wells to start the reaction. Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 40 µL of the Phenol Reagent to each well.

    • Add 50 µL of the Alkali-Hypochlorite Reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC₅₀ values for each isomer.

General Workflow for Assessing Enzyme Inhibition

The process of evaluating a potential enzyme inhibitor follows a logical sequence, from initial screening to detailed kinetic analysis. This workflow ensures a comprehensive assessment of the compound's inhibitory potential and mechanism of action.

G cluster_workflow Enzyme Inhibition Assessment Workflow prep Compound Preparation (2,3-DCICA Isomers) screen Primary Screening (Single Concentration Assay) prep->screen dose Dose-Response Assay (IC50 Determination) screen->dose Active Compounds kinetic Kinetic Studies (Determine Inhibition Type) dose->kinetic analysis Data Analysis & Interpretation (Lineweaver-Burk Plot) kinetic->analysis sar Structure-Activity Relationship (SAR) (Compare Isomers) analysis->sar

Caption: A generalized workflow for the assessment of enzyme inhibitors.

Potential Mechanisms and the Influence of Isomerism

The inhibitory activity of 2,3-DCICA isomers will likely be influenced by both the electronic effects of the chlorine atoms and the stereochemistry of the molecule.

  • Electronic Effects: The two chlorine atoms are electron-withdrawing groups, which can alter the pKa of the carboxylic acid and the electron density of the phenyl ring. These changes can affect how the molecule interacts with amino acid residues in the enzyme's active or allosteric sites.

  • Positional Isomerism: While the topic specifies 2,3-dichloro substitution, it is worth noting that in a broader context, the position of the chlorine atoms on the phenyl ring is critical. For example, studies on monochlorocinnamic acids have shown that the position of the chlorine atom influences bioactivity.[12]

  • Geometric (cis/trans) Isomerism: The cis and trans isomers of 2,3-DCICA will have distinct three-dimensional shapes.[17][18] The trans isomer is generally more linear and planar, while the cis isomer has a "kinked" structure. This difference in shape can dramatically affect how the molecule fits into a binding pocket.[4][19] It is plausible that one isomer may show significantly higher potency than the other against a specific enzyme, or they may even exhibit different types of inhibition. For instance, the more rigid and planar trans isomer might fit snugly into a narrow active site cleft, while the bulkier cis isomer might be excluded or forced to bind to a different site.

G cluster_isomers Geometric Isomers of this compound trans-isomer trans-2,3-Dichlorocinnamic Acid (More Planar) Enzyme Binding Pocket A Enzyme Binding Pocket A trans-isomer->Enzyme Binding Pocket A Potentially better fit cis-isomer cis-2,3-Dichlorocinnamic Acid (Kinked Structure) Enzyme Binding Pocket B Enzyme Binding Pocket B cis-isomer->Enzyme Binding Pocket B May bind differently or not at all

Caption: Hypothetical differential binding of cis and trans isomers.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for assessing the enzyme inhibition potential of this compound isomers. By leveraging established protocols for related compounds and a strong understanding of enzyme kinetics, researchers can systematically evaluate these molecules. The key to a successful investigation will be the direct, side-by-side comparison of the cis and trans isomers under identical, rigorously controlled experimental conditions.

Future work should focus on generating the currently absent experimental data for these specific isomers against a panel of relevant enzymes. Elucidating the precise inhibition mechanisms and determining the IC₅₀ values will be crucial for understanding their therapeutic potential. Such studies will not only shed light on the bioactivity of 2,3-DCICA but also contribute valuable insights into the broader structure-activity relationships of halogenated cinnamic acid derivatives, aiding in the rational design of future enzyme inhibitors.

References

A Comparative Guide to the Synthesis of 2,3-Dichlorocinnamic Acid: Validation of a Novel Green Chemistry Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dichlorocinnamic Acid

This compound is a substituted derivative of cinnamic acid, a class of compounds that serve as crucial precursors and intermediates in the pharmaceutical, cosmetic, and polymer industries.[1] The specific substitution pattern of this compound makes it a valuable building block in the synthesis of specialized agrochemicals and, notably, as an intermediate for certain pharmaceuticals, including the antihypertensive drug Felodipine.[2][3] The efficiency, safety, and environmental impact of its synthetic route are therefore of paramount importance to researchers and chemical manufacturers.

This guide provides a comprehensive comparison of established synthetic methodologies for cinnamic acid derivatives against a novel, high-yield, microwave-assisted green chemistry approach. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis supported by validation data.

Established Synthetic Routes: A Critical Overview

The synthesis of cinnamic acids has traditionally been dominated by two primary name reactions: the Perkin reaction and the Knoevenagel condensation.

The Perkin Reaction

Developed by William Henry Perkin in 1868, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[4][5] For the synthesis of this compound, this would involve reacting 2,3-Dichlorobenzaldehyde with acetic anhydride in the presence of sodium acetate.

Mechanism: The reaction is initiated by the formation of a carbanion from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the 2,3-Dichlorobenzaldehyde.[4][6] Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid product.

Advantages:

  • A well-established and widely documented method.[5][7]

Disadvantages:

  • Requires high temperatures (typically >150 °C) and long reaction times (often 4-10 hours).[7][8]

  • The use of acetic anhydride can lead to the formation of unwanted side products.

  • Yields can be moderate and may be significantly reduced when electron-donating groups are present on the aromatic ring.

The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid, in the presence of a weak base catalyst like piperidine or pyridine.[1][9]

Mechanism: The base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[9] This enolate then attacks the carbonyl of the 2,3-Dichlorobenzaldehyde. The resulting intermediate undergoes dehydration to form the α,β-unsaturated product. When malonic acid is used, this is typically followed by a spontaneous decarboxylation upon heating to yield the cinnamic acid derivative.[10]

Advantages:

  • Generally proceeds under milder conditions than the Perkin reaction.

  • Often provides higher yields and cleaner products.[11]

  • The Doebner modification, using pyridine as both solvent and catalyst, is a common and effective variant.[10]

Disadvantages:

  • The use of large quantities of pyridine as a solvent is common, which is toxic and environmentally undesirable.[11]

  • Reaction times, while shorter than the Perkin reaction, can still be several hours.

A Novel Synthetic Route: Microwave-Assisted Knoevenagel Condensation

To address the shortcomings of traditional methods, we propose a new synthetic route based on a green chemistry approach: a solvent-free, microwave-assisted Knoevenagel condensation using a reusable solid-supported catalyst. This method prioritizes efficiency, safety, and sustainability.

Rationale:

  • Microwave Irradiation: Provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often minimizing side-product formation.[8]

  • Solvent-Free Conditions: Eliminates the need for hazardous organic solvents like pyridine, reducing environmental impact and simplifying product workup.[10]

  • Solid-Supported Catalyst: Using a catalyst like piperidine supported on alumina allows for easy separation from the reaction mixture by simple filtration and potential for reuse, improving process economy.

Detailed Experimental Protocol (Novel Route)

Materials:

  • 2,3-Dichlorobenzaldehyde (1.75 g, 10 mmol)

  • Malonic Acid (1.25 g, 12 mmol)

  • Piperidine on Alumina (Solid Support, 0.2 g)

  • 10% Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reactant Preparation: In a 50 mL microwave-safe reaction vessel, combine 2,3-Dichlorobenzaldehyde, malonic acid, and the piperidine-on-alumina catalyst.

  • Microwave Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture at 150 W for 10 minutes. Monitor the reaction progress via thin-layer chromatography (TLC).

  • Reaction Quenching and Precipitation: After cooling to room temperature, add 20 mL of deionized water to the vessel and stir for 5 minutes. Acidify the mixture to pH 2 by slowly adding 10% hydrochloric acid. A white precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Validation of the Novel Synthetic Route

The identity and purity of the synthesized this compound must be rigorously confirmed through a suite of analytical techniques. This self-validating system ensures the trustworthiness of the protocol.

Analytical Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Product Validation Reactants 2,3-Dichlorobenzaldehyde + Malonic Acid + Catalyst Microwave Microwave Irradiation (150W, 10 min) Reactants->Microwave Workup Acidic Workup & Precipitation Microwave->Workup Filter Vacuum Filtration Workup->Filter Recrystal Recrystallization (Ethanol/Water) Filter->Recrystal Product Pure 2,3-Dichlorocinnamic Acid Recrystal->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Characterization IR FT-IR Spectroscopy Product->IR Characterization MS Mass Spectrometry Product->MS Characterization MP Melting Point Analysis Product->MP Characterization

Caption: Experimental workflow for the synthesis and validation of this compound.

Expected Analytical Data

The following table summarizes the expected analytical results for the successful synthesis of this compound.

Analysis TechniqueExpected ResultPurpose
¹H NMR (400 MHz, DMSO-d₆)δ 12.7 (s, 1H, -COOH), δ 7.9 (d, 1H, Ar-H), δ 7.7 (d, 1H, =CH-Ar), δ 7.5 (t, 1H, Ar-H), δ 7.4 (d, 1H, Ar-H), δ 6.8 (d, 1H, =CH-COOH)Confirms proton environment and structural integrity.
¹³C NMR (100 MHz, DMSO-d₆)δ 167.5 (-COOH), δ 142.1 (=CH-Ar), δ 134.0 (Ar-C), δ 132.8 (Ar-C), δ 131.5 (Ar-C), δ 130.9 (Ar-C), δ 128.7 (Ar-C), δ 121.3 (=CH-COOH)Confirms the carbon skeleton of the molecule.
FT-IR (KBr, cm⁻¹)~3000 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1625 (C=C stretch), ~780 (C-Cl stretch)Identifies key functional groups.[7]
Mass Spectrometry (EI)m/z = 216 [M]⁺, 218 [M+2]⁺, 220 [M+4]⁺ (characteristic chlorine isotope pattern)Confirms molecular weight and elemental composition.
Melting Point 207-209 °CAssesses purity (sharp melting range).[12]

Comparative Performance Analysis

To objectively evaluate the proposed novel route, we compare it against the traditional Perkin and Knoevenagel methodologies based on key performance indicators.

Comparison of Synthetic Routes

Caption: Feature comparison of the three primary synthetic routes discussed.

Quantitative Comparison Data
ParameterPerkin ReactionTraditional KnoevenagelNovel Microwave-Assisted Route
Overall Yield ~65%~75-80%>92%
Reaction Time 8 - 10 hours4 - 6 hours< 15 minutes
Reaction Temp. >150 °C80 - 115 °C120 °C (Internal)
Catalyst/Reagents Acetic Anhydride, Sodium AcetatePyridine, PiperidinePiperidine on Alumina
Solvent None (uses excess anhydride)PyridineNone (Solvent-Free)
Safety/Toxicity High temp hazard, corrosive anhydrideToxic/flammable pyridine[11]Benign (avoids toxic solvents)
Purification Often requires extensive purificationModerateSimple filtration and recrystallization

Conclusion

The validation of this novel, microwave-assisted Knoevenagel condensation presents a significant advancement in the synthesis of this compound. By leveraging the principles of green chemistry, this route demonstrably outperforms traditional methods like the Perkin reaction and conventional Knoevenagel condensation. It offers a dramatic reduction in reaction time, a superior product yield, and eliminates the need for hazardous organic solvents. For researchers and drug development professionals, this validated protocol represents a more efficient, economical, and environmentally responsible pathway to a key chemical intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of 2,3-Dichlorocinnamic acid, a halogenated organic acid. Developed for researchers, scientists, and professionals in drug development, this document outlines essential safety measures, step-by-step disposal procedures, and emergency response actions. The causality behind each procedural choice is explained to ensure a deep understanding and foster a culture of safety and regulatory compliance in the laboratory.

Immediate Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.To prevent skin contact and potential irritation or burns.[1][3]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes or dust.To prevent serious eye irritation or damage.[1][2][3]
Skin and Body Chemical-resistant apron or lab coatWorn over personal clothing to protect against spills.To prevent contamination of clothing and skin.[1]
Respiratory Chemical fume hoodAll handling and disposal procedures should be conducted within a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The following protocol ensures compliance and safety.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal.

  • Step 1: Identify as Halogenated Organic Waste. this compound contains chlorine, classifying it as a halogenated organic compound.[7] This waste stream must be kept separate from non-halogenated organic wastes.[8][9] The reason for this is that halogenated wastes are typically disposed of via high-temperature incineration, a more expensive process than the fuels blending used for non-halogenated solvents.[7][8]

  • Step 2: Do Not Mix with Incompatible Waste. Never mix this compound waste with bases, strong oxidizing agents, or other reactive chemicals.[7][10][11] Such mixing can cause violent reactions, gas evolution, or polymerization. It should be collected separately from inorganic acids as well.[7]

Waste Collection and Container Management

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Step 3: Select a Compatible Container. Use a designated hazardous waste container made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[1][6] Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[5][10]

  • Step 4: Proper Labeling. All chemical waste containers must be labeled before the first drop of waste is added.[10][12] The label must include:

    • The words "Hazardous Waste".[1][12]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards (e.g., Corrosive, Irritant) using appropriate pictograms or text.[12]

  • Step 5: Accumulate Waste Safely. Keep the waste container tightly closed at all times, except when adding waste.[2][3][10] Store the container in a designated, well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory, and within secondary containment to prevent spills.[5][6][12] Do not fill the container beyond 90% of its capacity to allow for expansion.[6]

Final Disposal Pathway

The final step involves transferring the waste to trained professionals for ultimate disposal.

  • Step 6: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][13] Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] This is strictly prohibited and harmful to the environment.[14]

The following diagram illustrates the logical workflow for the disposal process.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Glass or HDPE) B->C D Label Container: 'Hazardous Waste' 'Waste this compound' C->D E Segregate as Halogenated Organic Waste D->E F Add Waste to Container (Keep Closed When Not in Use) E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Waste Disposal Company H->I J Document Waste for Pickup I->J K Compliant Off-Site Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response
  • Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.[1]

  • Assess the Spill: For large spills, call your institution's emergency number or 911.[10] Only trained personnel with appropriate PPE should manage spills.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill kit absorbent.[1] Do not use combustible materials like sawdust.[1]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your EHS department.[1]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[2][3] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical's hazards, adhering to a stringent disposal protocol, and preparing for emergencies, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety plan, always in conjunction with your institution's EHS guidelines and the relevant local and national regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2,3-Dichlorocinnamic acid. Moving beyond a simple checklist, we will explore the causal links between the chemical's properties and the required protective measures, ensuring a deep, actionable understanding of laboratory safety. Our focus is on creating a self-validating system of protocols that empowers you to handle this compound with confidence and precision.

Hazard Assessment: Understanding the "Why"

This compound is a solid, often a powder, which dictates the primary routes of potential exposure: inhalation of dust, and direct contact with the skin or eyes.[1] Its hazard profile, classified under the Globally Harmonized System (GHS), is the foundation of our PPE strategy.

The compound is officially classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2]

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological tissues. Skin contact can lead to irritation, while eye contact is likely to cause significant, potentially damaging irritation.[2][3] The most common operational risk arises from inhaling airborne particles, which can irritate the respiratory system.[2]

Table 1: Hazard Profile of this compound

Hazard Classification GHS Code Potential Effect on Researcher Primary Route of Exposure
Harmful if swallowed H302 Systemic effects if ingested. Ingestion
Skin Irritation H315 Redness, inflammation, or rash upon contact. Dermal (Skin) Contact
Serious Eye Irritation H319 Significant irritation, redness, and discomfort. Ocular (Eye) Contact

| Respiratory Irritation | H335 | Coughing, shortness of breath, irritation of nasal passages. | Inhalation |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to interrupt all potential routes of exposure. The following protocol is designed as a baseline for handling this compound in a standard laboratory setting.

Eye and Face Protection: The First Line of Defense

Your eyes are highly vulnerable to chemical irritation.[4]

  • Minimum Requirement: Wear snug-fitting safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[1][5] Standard safety glasses with side shields do not provide an adequate seal against fine dust.

  • Enhanced Protection: When handling larger quantities or when there is an increased risk of splashing (e.g., during dissolution in a solvent), supplement safety goggles with a full-face shield. A face shield protects the entire face from splashes and is a crucial secondary barrier.[4][6]

Hand Protection: Preventing Dermal Absorption

The directive "Causes skin irritation" (H315) necessitates robust hand protection.[2]

  • Glove Selection: Chemical-resistant, powder-free nitrile gloves are the standard choice, offering excellent resistance to a wide range of chemicals and good dexterity.[4][7] Avoid thin, disposable vinyl (PVC) gloves, which offer little protection against chemical exposures.[8]

  • Best Practices: Double-gloving is recommended, especially for prolonged handling or when transferring the material.[8] This practice allows the outer, potentially contaminated glove to be removed and disposed of within the containment area (e.g., a fume hood), minimizing the spread of contamination.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[8]

Body Protection: Shielding Against Contamination

Protecting your skin and personal clothing is critical.

  • Primary Garment: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[4]

  • Material: The lab coat should be made of a material appropriate for chemical handling. For tasks with a higher risk of spills, a chemical-resistant apron made from materials like Tyvek or PVC can be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: Mitigating Inhalation Risk

The H335 classification "May cause respiratory irritation" is particularly relevant when handling the solid, powdered form of this chemical.[2]

  • Engineering Controls: The primary method for controlling dust is to use engineering controls. All weighing and transfer operations should be conducted within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[1][3]

  • When Respirators are Needed: If engineering controls are insufficient or unavailable, or during large-scale use or emergency situations (like a spill cleanup), respiratory protection is necessary.[1] A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended for protection against dust.[7] A proper fit test is essential to ensure the respirator forms a tight seal.[7]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound check_task Identify Task: Weighing, Transfer, Dissolution? start->check_task check_quantity Assess Quantity: Small (<1g) or Large (>1g)? check_task->check_quantity face_shield Add Face Shield check_task->face_shield Dissolution Task? check_ventilation Evaluate Ventilation: Fume Hood Available? check_quantity->check_ventilation eye_protection Mandatory: Chemical Safety Goggles hand_protection Mandatory: Nitrile Gloves (Double Recommended) body_protection Mandatory: Closed Lab Coat respirator Use NIOSH-Approved Respirator (N95+) check_ventilation->respirator No / Inadequate

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is as crucial as the PPE itself. This protocol minimizes dust generation and cross-contamination.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood before introducing the chemical.

    • Don all required PPE (lab coat, goggles, double gloves).

  • Handling (Weighing and Transfer):

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Open the container slowly to avoid disturbing the powder.

    • Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid tapping or dropping the spatula, which can aerosolize the powder.

    • Close the primary container tightly immediately after use.[2][9]

  • Post-Handling and Decontamination:

    • Carefully clean the spatula and any non-disposable equipment used.

    • Wipe down the work surface inside the fume hood.

    • Remove the outer pair of gloves and dispose of them as contaminated waste before leaving the fume hood area.

    • Dispose of all contaminated disposables (weigh boats, bench paper) in a designated, sealed waste container.[2]

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Handling_Workflow prep 1. Preparation - Verify Fume Hood - Don all PPE - Prepare Workspace weigh 2. Weighing & Transfer - Work deep in hood - Handle powder gently - Close container promptly prep->weigh decon 3. Decontamination - Clean equipment - Wipe surfaces - Dispose of waste weigh->decon ppe_doff 4. PPE Removal - Remove outer gloves - Remove coat & goggles decon->ppe_doff wash 5. Final Wash - Wash hands thoroughly ppe_doff->wash

Caption: Step-by-step workflow for safely handling this compound.

Emergency and Disposal Plan

Preparedness is key to safety. Every researcher must be familiar with these procedures before beginning work.

Spill Cleanup

In the event of a spill, remain calm and follow these steps:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.[1]

  • Contain: Cover the spill with a dry absorbent material to prevent further dust generation.[10][11]

  • Clean: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[5][11] Avoid creating dust.[10] Do not use water to clean up the dry spill as this can create a slurry that is harder to manage.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of cleaning materials as hazardous waste.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]

  • If on Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical help.[2][3]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[2]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect both people and the environment.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10] Keep it segregated from incompatible materials, especially strong oxidizing agents.[10]

  • Containers: All waste, including contaminated PPE and cleaning materials, must be placed in a clearly labeled, sealed, and appropriate hazardous waste container.[10]

  • Compliance: All chemical waste must be disposed of through your institution's EHS program in accordance with local, regional, and national regulations.[2][5] Never pour chemical waste down the drain.[13]

By integrating this comprehensive understanding of hazards with meticulous operational protocols, you build a robust culture of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.